Lymphocyte activating pentapeptide
Beschreibung
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44N8O7/c1-14(2)12-15(26)22(37)33-11-5-8-19(33)23(38)32-10-4-7-18(32)21(36)31-17(13-34)20(35)30-16(24(39)40)6-3-9-29-25(27)28/h14-19,34H,3-13,26H2,1-2H3,(H,30,35)(H,31,36)(H,39,40)(H4,27,28,29)/t15-,16-,17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAYTGFTNACKMX-VMXHOPILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44N8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120484-65-3 | |
| Record name | L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120484653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17176 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-LEUCYL-L-PROLYL-L-PROLYL-L-SERYL-L-ARGININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFL33E395I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unlocking Lymphocyte Activation: A Technical Guide to the Discovery and Isolation of Novel Pentapeptides
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been released, detailing the discovery, isolation, and mechanisms of novel lymphocyte-activating pentapeptides. This whitepaper serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a foundational understanding of these immunomodulatory molecules. The guide focuses on the well-characterized pentapeptide Thymopentin (TP-5) and its analogues, offering detailed experimental protocols, quantitative data, and visual representations of signaling pathways.
The discovery of short peptides that can modulate the immune system presents significant opportunities for therapeutic development. Pentapeptides, in particular, have been shown to influence lymphocyte activity, offering potential applications in immunotherapy for a range of diseases. This guide elucidates the intricate processes involved in identifying and characterizing these potent molecules.
Core Findings and Methodologies
This technical guide compiles and presents critical data on the biological activity of lymphocyte-activating pentapeptides. A cornerstone of this research is Thymopentin (TP-5), a synthetic pentapeptide with the sequence Arg-Lys-Asp-Val-Tyr, which corresponds to the active site of the thymic hormone thymopoietin.[1] Another key immunomodulatory peptide highlighted is Splenopentin (SP-5), with the sequence Arg-Lys-Glu-Val-Tyr.[1]
Quantitative Analysis of Lymphocyte Activation
The immunomodulatory effects of these pentapeptides have been quantified through various in vitro assays. Key findings are summarized below:
| Peptide | Assay | Cell Type | Concentration | Observed Effect |
| Thymopentin (TP-5) | ACTH-LIR Release Assay | Human Peripheral Mononuclear Cells | 1 µg/mL | Induction of ACTH-like immunoreactivity (ACTH-LIR) release (median 22 pg/mL).[2] |
| Thymopentin (TP-5) | Cytokine Production (in vivo) | Male NMRI mice lymphoid cells | 15 µ g/100g body wt | Activation of IL-1α, IL-2, IL-6, IL-10, and IFN-γ production.[3] |
| Thymopentin (TP-5) | IL-2 Production (in vivo) | Lymphocytes from aged humans | Not specified | Enhancement of PHA-induced IL-2 production.[4] |
| CbTP (TP-5 hybrid) | Cytokine Production (in vitro) | RAW264.7 cells | 10 µg/mL | Significant increase in TNF-α, IL-6, and IL-1β production.[5][6] |
| Splenopentin (DAc-SP-5) | Hematopoietic and Immune Restoration | Sublethally irradiated mice | Not specified | Accelerated recovery of leukocyte counts and hematopoietic colony-forming cells.[7] |
Experimental Protocols
To ensure the reproducibility of these findings, this guide provides detailed experimental protocols for key assays used in the characterization of lymphocyte-activating pentapeptides.
Lymphocyte Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the proliferation of lymphocytes in response to a stimulus.
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Plate the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well in complete RPMI-1640 medium.
-
Stimulation: Add the pentapeptide of interest at various concentrations to the wells. Include positive controls (e.g., phytohemagglutinin) and negative controls (medium alone).
-
Incubation: Culture the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
[³H]-Thymidine Pulse: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours.
-
Harvesting and Measurement: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Express the results as a stimulation index (SI), which is the ratio of counts per minute (cpm) in stimulated cultures to the cpm in unstimulated cultures.[8][9]
Cytokine Production Analysis (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines produced by activated lymphocytes.
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-IL-2) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample Addition: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.[10][11][12]
Signaling Pathways and Mechanisms of Action
A crucial aspect of understanding these pentapeptides is elucidating their mechanism of action. Research has shown that Thymopentin and its derivatives can activate lymphocytes through specific signaling pathways.
Experimental Workflow for Discovery and Isolation
The process of discovering and isolating novel lymphocyte-activating pentapeptides from natural sources involves a systematic workflow.
Thymopentin-Induced NF-κB Signaling Pathway
Thymopentin and its derivatives have been shown to exert their immunomodulatory effects by activating the NF-κB signaling pathway, a key regulator of immune responses. This activation can be initiated through interaction with Toll-like Receptor 2 (TLR2).[5][6]
This comprehensive guide provides a valuable resource for the scientific community, paving the way for further research and development in the field of peptide-based immunotherapies. The detailed methodologies and data presented will aid in the discovery and characterization of new and potent lymphocyte-activating pentapeptides.
References
- 1. Thymopentin and splenopentin as immunomodulators. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thymopentin induces release of ACTH-like immunoreactivity by human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effect of thymopentin on production of cytokines, heat shock proteins, and NF-kappaB signaling proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo immunopotentiating activity of thymopentin in aging humans: increase of IL-2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Splenopentin (DAc-SP-5) accelerates the restoration of myelopoietic and immune systems after sublethal radiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hanc.info [hanc.info]
- 10. Cytokine analysis - ELISA / CBA [sanquin.org]
- 11. Cytokine Elisa [bdbiosciences.com]
- 12. biomatik.com [biomatik.com]
Synthesis and Purification of Immunogenic Pentapeptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and immunogenic assessment of pentapeptides. The methodologies detailed herein are foundational for the development of peptide-based therapeutics and vaccines. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key procedures.
Introduction
Short synthetic peptides, particularly pentapeptides, are pivotal in immunological research. They can act as haptens, requiring conjugation to a larger carrier protein to elicit a robust immune response, or in some cases, can be designed to be intrinsically immunogenic.[1] The precise chemical synthesis and rigorous purification of these molecules are critical to ensure that the observed immunological activity is attributable to the target peptide and not to process-related impurities.[1][2] This guide outlines the standard procedures for solid-phase peptide synthesis (SPPS), purification by reversed-phase high-performance liquid chromatography (RP-HPLC), and subsequent in vitro assessment of immunogenicity.
Pentapeptide Synthesis
The established method for chemically synthesizing peptides is Solid-Phase Peptide Synthesis (SPPS).[3][4] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[5] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely employed due to its use of a mild base for Nα-Fmoc deprotection, while acid-labile protecting groups are used for the amino acid side chains.[6][7]
Synthesis Workflow
The general workflow for Fmoc/tBu SPPS is a cyclical process involving deprotection of the N-terminal Fmoc group, followed by the coupling of the next protected amino acid.[8] This cycle is repeated until the desired pentapeptide sequence is assembled.
Purification of Synthetic Pentapeptides
Following synthesis and cleavage from the resin, the crude peptide product contains the target pentapeptide as well as various impurities such as truncated or deletion sequences.[9] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold-standard for purifying synthetic peptides due to its high resolving power.[5][10]
RP-HPLC Principles
RP-HPLC separates peptides based on their hydrophobicity.[11] The crude peptide mixture is loaded onto a hydrophobic stationary phase (e.g., C18 silica) and eluted with a gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase, often containing an ion-pairing agent like trifluoroacetic acid (TFA).[10][12] More hydrophobic peptides interact more strongly with the stationary phase and thus elute at a higher concentration of organic solvent.[13]
Purification and Analysis Workflow
The purification process begins with an analytical run to determine the retention time of the target peptide, followed by a preparative run to isolate it. The purity of the collected fractions is then confirmed by analytical HPLC and the identity is verified by mass spectrometry.
Assessment of Immunogenicity
Peptides alone are often poorly immunogenic and may require conjugation to a carrier protein (e.g., Keyhole Limpet Hemocyanin - KLH, or Cross-Reactive Material 197 - CRM197) and/or formulation with an adjuvant to elicit a strong immune response.[14][15] The immunogenicity of a pentapeptide can be assessed in vitro by measuring its ability to stimulate T cells from peripheral blood mononuclear cells (PBMCs). Common assays include T-cell proliferation assays and the Enzyme-Linked Immunospot (ELISpot) assay to detect cytokine-secreting cells.[16][17]
In Vitro Immunogenicity Testing Workflow
The process involves isolating PBMCs, stimulating them with the synthetic pentapeptide, and then measuring the T-cell response.
Data Presentation
Quantitative data from the synthesis, purification, and immunogenicity assessment should be clearly tabulated for comparative analysis.
Table 1: Peptide Synthesis and Purification Parameters
| Parameter | Value/Range | Method |
| Synthesis Scale | 0.1 mmol | Manual or Automated SPPS |
| Coupling Reagents | HBTU/HOBt/DIEA | Fmoc/tBu Chemistry |
| Cleavage Reagent | 95% TFA with scavengers | --- |
| Crude Purity | 50-80% | Analytical RP-HPLC |
| Final Purity | >95% or >98% | Analytical RP-HPLC[18] |
| Final Yield | 10-30% (of theoretical) | Gravimetric |
| Molecular Weight | Confirmed | Mass Spectrometry[19] |
Table 2: RP-HPLC Purification Conditions
| Parameter | Condition |
| Column | C18, 5 µm, 100 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient (Analytical) | 5-95% B over 20 min[12] |
| Gradient (Preparative) | Optimized based on analytical run |
| Flow Rate (Analytical) | 1.0 mL/min |
| Flow Rate (Preparative) | 10-20 mL/min |
| Detection | 214-220 nm[10] |
Table 3: In Vitro Immunogenicity Assay Parameters
| Assay | Parameter | Value/Range |
| T-cell Proliferation | Cell Type | CD8+ depleted PBMCs[20] |
| Cell Density | 1 x 10⁵ cells/well[21] | |
| Peptide Concentration | 5 µM[20] | |
| Incubation Period | 7 days[20] | |
| Readout | CFSE dye dilution by flow cytometry[20] | |
| ELISpot | Cell Type | PBMCs |
| Cell Density | 2.5 x 10⁵ cells/well[22] | |
| Peptide Concentration | 1-10 µg/mL | |
| Incubation Period | 18-24 hours[17] | |
| Cytokine Detected | Interferon-gamma (IFN-γ) | |
| Readout | Spot-forming units (SFU) per million cells |
Experimental Protocols
Protocol for Fmoc/tBu Solid-Phase Peptide Synthesis
-
Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in dimethylformamide (DMF) for 1 hour in a reaction vessel.[23]
-
First Amino Acid Loading (if necessary): For resins like 2-chlorotrityl chloride, dissolve 5 equivalents of the C-terminal Fmoc-protected amino acid and activate with HATU/HOAt. Add to the swollen resin and rock for 4-24 hours.[23]
-
Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 20-30 minutes to remove the N-terminal Fmoc group.[24]
-
Washing: Wash the resin thoroughly with DMF (e.g., 4 times) to remove piperidine and by-products.[24]
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (1.5 equivalents), HBTU (1.5 eq), and HOBt (1.5 eq) in DMF. Add DIEA (2 eq) to activate. Add this solution to the resin and react for at least 1-2 hours.[24]
-
Washing: Wash the resin with DMF to remove excess reagents and by-products.
-
Cycle Repetition: Repeat steps 3-6 for each subsequent amino acid in the pentapeptide sequence.
-
Final Cleavage and Deprotection: After the final coupling and deprotection cycle, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.[4]
-
Peptide Precipitation: Filter the cleavage solution from the resin and precipitate the crude peptide by adding it to cold diethyl ether.
-
Collection: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide pellet under vacuum.
Protocol for RP-HPLC Purification
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of a suitable solvent, often Mobile Phase A or a small amount of DMSO.
-
Analytical Method Development: Inject a small amount of the crude peptide onto an analytical C18 column. Run a scouting gradient (e.g., 5% to 95% Mobile Phase B over 20 minutes) to determine the retention time of the target peptide.[12]
-
Preparative Method: Scale up the analytical method to a preparative C18 column. Adjust the gradient to optimize the separation of the target peptide from its closest impurities.
-
Fraction Collection: Collect fractions as the peptide elutes from the column, typically in 1-minute intervals.
-
Purity Analysis: Analyze each collected fraction using the analytical HPLC method to determine its purity.
-
Pooling and Lyophilization: Combine fractions with the desired purity level (e.g., >95%). Freeze the pooled solution and lyophilize to obtain a dry, purified peptide powder.
Protocol for IFN-γ ELISpot Assay
-
Plate Coating: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight at 4°C.[17]
-
Washing and Blocking: Wash the plate with sterile PBS. Block the wells with a blocking buffer (e.g., PBS with 1% BSA) for at least 1 hour at room temperature.[25]
-
Cell Plating: Prepare a suspension of PBMCs in culture medium. Add 100 µL of the cell suspension (e.g., 2.5 x 10⁵ cells) to each well.[22]
-
Stimulation: Add 100 µL of the synthetic pentapeptide solution (at 2x the final desired concentration, e.g., 2-20 µg/mL) to the appropriate wells. Include negative (cells only) and positive (e.g., PHA mitogen) controls.[17]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator. Do not disturb the plate during incubation.[17]
-
Detection: Wash the plate to remove cells. Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at 37°C.[17]
-
Enzyme Conjugate: Wash the plate and add a streptavidin-enzyme conjugate (e.g., Streptavidin-AP). Incubate for 1 hour at room temperature.[26]
-
Spot Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Monitor for the formation of dark spots.[26]
-
Stopping and Drying: Stop the reaction by washing thoroughly with tap water. Allow the plate to dry completely overnight in the dark.
-
Analysis: Count the spots in each well using an automated ELISpot reader. Results are expressed as spot-forming units (SFU) per million cells.
Protocol for Peptide Conjugation to KLH
This protocol is a general method for conjugating a cysteine-containing peptide to KLH using the MBS crosslinker.
-
KLH Activation: Dissolve 5 mg of KLH in 0.5 mL of 10 mM phosphate buffer (pH 7.0). Dissolve 3 mg of m-maleimidobenzoyl-N-hydroxysuccinimide ester (MBS) in 200 µL of DMF. Add 70 µL of the MBS solution to the KLH solution and stir for 30 minutes at room temperature.[3]
-
Purification of Activated KLH: Remove the free crosslinker by passing the solution through a Sephadex G-25 size-exclusion column, eluting with 50 mM phosphate buffer (pH 6.0).[27]
-
Peptide Solubilization: Dissolve 5 mg of the cysteine-containing pentapeptide in 100 µL of DMF.[3]
-
Conjugation Reaction: Rapidly add 1 mL of the purified, activated KLH to the dissolved peptide. Immediately add ~11 µL of 2 N NaOH to adjust the pH to 7.0-7.2.[3]
-
Incubation: Stir or rotate the solution for 3 hours at room temperature or overnight at 4°C.[3]
-
Lyophilization: Add ammonium bicarbonate to a final concentration of 0.1 M and lyophilize the conjugate solution. The product can be used directly for immunization.
References
- 1. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. hplc.eu [hplc.eu]
- 6. benchchem.com [benchchem.com]
- 7. csbio.com [csbio.com]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 11. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 12. agilent.com [agilent.com]
- 13. Peptides purification development in Reverse Phase [blog.interchim.com]
- 14. Recent progress in adjuvant discovery for peptide-based subunit vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tokyofuturestyle.com [tokyofuturestyle.com]
- 16. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 18. qinglishangmao.com [qinglishangmao.com]
- 19. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. proimmune.com [proimmune.com]
- 21. mucosalimmunology.ch [mucosalimmunology.ch]
- 22. stemcell.com [stemcell.com]
- 23. chem.uci.edu [chem.uci.edu]
- 24. rsc.org [rsc.org]
- 25. protocols.io [protocols.io]
- 26. assaygenie.com [assaygenie.com]
- 27. lifetein.com [lifetein.com]
An In-depth Technical Guide to the Mechanism of Action of Lymphocyte-Stimulating Pentapeptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphocyte-stimulating pentapeptides are a class of immunomodulatory molecules that have garnered significant interest for their ability to influence and potentiate the immune response. These short-chain amino acid sequences, often derived from larger immunologically active proteins, can elicit a range of effects on lymphocytes, including proliferation, differentiation, and cytokine production. This technical guide provides a comprehensive overview of the mechanism of action of key lymphocyte-stimulating pentapeptides, with a focus on thymopentin and splenopentin, and introductory information on IMREG-1. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of immunology, pharmacology, and translational medicine.
Core Concepts: An Overview of Key Lymphocyte-Stimulating Pentapeptides
Lymphocyte-stimulating pentapeptides are primarily derived from endogenous proteins that play a crucial role in the development and regulation of the immune system. The most extensively studied of these is thymopentin , a synthetic pentapeptide corresponding to the active site of the thymic hormone thymopoietin.[1] Another important member of this class is splenopentin , which is derived from the splenic hormone splenin. While structurally similar to thymopentin, it exhibits distinct biological activities, particularly in its effects on B lymphocytes.[2] Additionally, immunomodulators like IMREG-1 , derived from human leukocyte dialysates, have shown promise in clinical settings, although their exact peptide composition and mechanism are less defined.[1]
Section 1: Thymopentin - A Deep Dive into T-Cell Modulation
Thymopentin (Arg-Lys-Asp-Val-Tyr) is a synthetic pentapeptide that mimics the biological activity of thymopoietin, a hormone produced by the thymus gland.[3] It plays a pivotal role in the maturation, differentiation, and function of T-lymphocytes.
Mechanism of Action
Thymopentin's primary mechanism of action involves the modulation of T-cell function. It has been shown to promote the differentiation of T-cell precursors and enhance the function of mature T-cells.[3] A key aspect of its immunomodulatory effect is its interaction with the Toll-like receptor 2 (TLR2).[4]
Binding of a thymopentin-derived peptide to TLR2 can initiate a downstream signaling cascade involving the recruitment of adaptor proteins such as MyD88. This, in turn, leads to the activation of the transcription factor NF-κB, a central regulator of immune and inflammatory responses.[3][5] Activation of the NF-κB pathway results in the transcription of a wide array of genes encoding for pro-inflammatory cytokines, chemokines, and other molecules involved in the immune response.[5]
Signaling Pathway
The proposed signaling pathway for a thymopentin-derived peptide is depicted below.
Quantitative Effects on Lymphocytes
The immunomodulatory effects of thymopentin have been quantified in various in vitro and in vivo studies.
| Parameter | Cell Type | Treatment | Result | Reference |
| Cytokine Production | ||||
| IL-1α, IL-2, IL-6, IL-10, IFN-γ | Mouse Peritoneal Macrophages and Spleen Lymphocytes | 15 µ g/100g body weight (in vivo) | Activation of production | [1][5] |
| IL-2 | Human Lymphocytes from aged subjects | In vivo treatment | Increased PHA-induced IL-2 production | [6] |
| IFN-γ, IL-2, TNF-α | Human Embryonic Stem Cell-derived T-cells | In vitro culture with thymopentin | Production of cytokines upon stimulation | |
| Lymphocyte Proliferation | ||||
| T-cell Proliferation | Human Lymphocytes from aged subjects | In vivo treatment | Improved proliferative response to PHA, Con A, and PWM | [6] |
| Activation Marker Expression | ||||
| CD3+, CD4+, CD8+ | Human Embryonic Stem Cell-derived T-cells | In vitro culture with thymopentin | Expression of T-cell surface markers |
Section 2: Splenopentin - Modulator of B-Cell and NK-Cell Activity
Splenopentin (Arg-Lys-Glu-Val-Tyr) is a synthetic pentapeptide corresponding to the active site of splenin, a hormone isolated from the spleen.[2] While it shares structural similarities with thymopentin, its biological effects are distinct, with a notable influence on B-lymphocytes and Natural Killer (NK) cells.
Mechanism of Action
In contrast to thymopentin, which primarily acts on T-cells, splenopentin has been shown to induce the differentiation of both T- and B-cell precursors.[2] Its effects on B-cells include the promotion of activation and maturation, leading to the production of immunoglobulins. The precise intracellular signaling pathway for splenopentin in B-cells has not been fully elucidated and remains an area of active research.
Splenopentin and its analogs have also been demonstrated to augment the activity of human NK cells in vitro.
Quantitative Effects on Lymphocytes
The immunomodulatory effects of splenopentin are summarized in the table below.
| Parameter | Cell Type | Treatment | Result | Reference |
| B-Cell Activation | ||||
| CD19+CD69+ Activated B-cells | Mouse Splenic B-cells | 0.01 µg/mL (in vitro) | Significant increase in the percentage of activated B-cells | [7] |
| CD19+IgD+ Mature B-cells | Mouse Splenic B-cells | 0.1 µg/mL (in vitro) | Significant increase in the proportion of mature B-cells | [7] |
| CD19+CD27+CD38+ Plasma Cells | Mouse Splenic B-cells | 1 µg/mL (in vitro) | Significant increase in plasma cell populations | [7] |
| Immunoglobulin Production | ||||
| IgA, IgM, IgG | Old Mice | Oral administration of silk peptide (SP) | Reduction in elevated immunoglobulin levels | [8][9] |
| NK-Cell Activity | ||||
| NK-cell Activity | Human NK-cells | In vitro treatment with splenopentin analogs | Significant augmentation of NK-cell activity |
Section 3: IMREG-1 - A Leukocyte-Derived Immunomodulator
IMREG-1 is an immunomodulator derived from human leukocyte dialysates. Clinical trials have demonstrated its potential in immunocompromised individuals.
Mechanism of Action
The precise molecular composition and mechanism of action of IMREG-1 are not as well-defined as those of synthetic pentapeptides. However, it is known to exert a variety of effects on the cell-mediated immune system, including enhancing delayed-type hypersensitivity responses and modulating cytokine production.
Quantitative Immunological Effects
A multicenter, double-blind, placebo-controlled trial in patients with AIDS-Related Complex (ARC) provided quantitative insights into the immunological effects of IMREG-1.
| Parameter | Patient Group | Treatment | Result | Reference |
| CD4+ Cell Count | ARC Patients | IMREG-1 (6-month course) | Mean decrease of 29 x 10^6 cells/L (vs. 80 x 10^6 cells/L in placebo) | [1] |
| Delayed Hypersensitivity Response | ARC Patients | IMREG-1 (6-month course) | Larger size and rate of response compared to placebo | [1] |
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of lymphocyte-stimulating pentapeptides.
In Vitro Lymphocyte Proliferation Assay using CFSE
This protocol describes a method to assess the proliferative response of lymphocytes to pentapeptide stimulation using Carboxyfluorescein Succinimidyl Ester (CFSE) staining and flow cytometry.[3][6]
References
- 1. Response to treatment with the leukocyte-derived immunomodulator IMREG-1 in immunocompromised patients with AIDS-related complex. A multicenter, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.tghn.org [media.tghn.org]
- 5. [Effect of thymopentin on production of cytokines, heat shock proteins, and NF-kappaB signaling proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medrxiv.org [medrxiv.org]
- 7. Transcriptomic analysis of spleen B cell revealed the molecular basis of bursopentin on B cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Dysfunction of B Cell Leading to Failure of Immunoglobulin Response Is Ameliorated by Dietary Silk Peptide in 14-Month-Old C57BL/6 Mice [frontiersin.org]
- 9. Dysfunction of B Cell Leading to Failure of Immunoglobulin Response Is Ameliorated by Dietary Silk Peptide in 14-Month-Old C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Pentapeptide Immune Modulators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentapeptide immune modulators represent a significant class of bioactive molecules with the potential to regulate and normalize the immune system. Thymopentin (TP-5), a synthetic pentapeptide corresponding to the active site of the thymic hormone thymopoietin, has been a cornerstone in this field of research.[1] Its sequence, Arg-Lys-Asp-Val-Tyr, is critical for its biological activity, which includes the induction of T-cell differentiation and modulation of immune responses.[1] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of TP-5 and its analogues, offering a comprehensive resource for researchers and professionals involved in the development of novel immunomodulatory therapeutics. We will delve into the critical structural features governing their activity, present quantitative data on their biological effects, detail key experimental protocols for their evaluation, and visualize the underlying signaling pathways.
Core Structure-Activity Relationships of Thymopentin (TP-5) and its Analogues
The immunomodulatory activity of pentapeptides is intricately linked to their amino acid sequence and overall conformation. The native TP-5 sequence (Arg-Lys-Asp-Val-Tyr) serves as a template for numerous synthetic analogues designed to enhance potency, stability, and receptor selectivity.
Key Amino Acid Residues and their Roles
-
Arginine (Arg) at Position 1: The N-terminal arginine is crucial for activity. Its degradation by aminopeptidases leads to a loss of function, highlighting the importance of this residue for receptor interaction.[2]
-
Lysine (Lys) at Position 2: Modifications at this position can be tolerated to some extent. For instance, the substitution of Lys with Pro or the atypical amino acid Aib (α-aminoisobutyric acid) in acetylated and amidated analogues (Ac-Pro2-TP5-NH2 and Aib2-TP5-NH2) has been shown to retain biological activity while increasing enzymatic stability.[3]
-
Aspartic Acid (Asp) at Position 3: This residue is a key component of the active site. Its presence is vital for the immunoregulatory functions of the peptide.
-
Valine (Val) at Position 4: While essential, some substitutions are permissible. The closely related polypeptide, thysplenin, which has an Alanine at position 34 (corresponding to the Val position in TP-5's parent molecule), exhibits different receptor specificity, inducing cGMP elevation in MOLT-4 but not CEM T-cell lines.[4]
-
Tyrosine (Tyr) at Position 5: The C-terminal tyrosine is important for activity. Shortening the peptide from the C-terminus, resulting in tetrapeptides (Arg-Lys-Asp-Val) and tripeptides (Arg-Lys-Asp), can lead to analogues with significant, and in some cases, exceeding immunostimulating potencies compared to TP-5.[5]
Modifications Enhancing Activity and Stability
-
Cyclization: Creating cyclic analogues of TP-5 has been a successful strategy to constrain the peptide's conformation and enhance biological activity. Several conformationally restricted cyclic analogues have been shown to be biologically active, suggesting that the bioactive conformation of TP-5 may differ from its most stable solution conformation.[6]
-
N- and C-terminal Modifications: To combat rapid degradation by exopeptidases, N-terminal acetylation and C-terminal amidation have been employed. These modifications can significantly increase the peptide's stability in human serum while retaining its immunomodulatory effects.[3]
-
Peptide Hybrids: Fusing TP-5 with other peptides, such as fragments of cathelicidin 2 (CATH2), has led to the development of hybrid peptides with increased immunopotentiating activity and physiological stability.[7]
Quantitative Analysis of Immunomodulatory Activity
The biological effects of pentapeptide immune modulators are quantified using various in vitro and in vivo assays. The following tables summarize key quantitative data from studies on TP-5 and its analogues.
| Peptide/Analogue | Cell Line/System | Assay | Result | Reference |
| Thymopentin (TP-5) | Human T-cell lines (CEM and MOLT-4) | Intracellular cGMP elevation | Induces cGMP elevation in both cell lines | [4] |
| Thysplenin Analogue | Human T-cell lines (CEM and MOLT-4) | Intracellular cGMP elevation | Induces cGMP elevation in MOLT-4 but not CEM | [4] |
| Thymopentin (TP-5) | End-stage renal disease patients on hemodialysis | Cytokine Levels (Post-treatment) | IL-6: 6.68±1.51 ng/L, IL-8: 24.12±2.96 ng/L, TNF-α: 5.13±1.15 pmol/L | [8] |
| Thymopentin (TP-5) + Conventional Therapy | End-stage renal disease patients on hemodialysis | Cytokine Levels (Post-treatment) | IL-6: 5.52±1.46 ng/L, IL-8: 18.76±2.83 ng/L, TNF-α: 3.27±1.08 pmol/L | [8] |
| CbTP (TP5-CATH2 Hybrid) | RAW264.7 macrophages | Cytokine Production (10 µg/mL) | TNF-α: ~120 pg/mL, IL-6: ~150 pg/mL, IL-1β: ~100 pg/mL | [7] |
| Thymopentin (TP-5) | RAW264.7 macrophages | Cytokine Production (10 µg/mL) | TNF-α: ~80 pg/mL, IL-6: ~100 pg/mL, IL-1β: ~60 pg/mL | [7] |
| CbTP (TP5-CATH2 Hybrid) | THP-1 monocytes | Cytokine Production (10 µg/mL) | TNF-α: ~180 pg/mL, IL-6: ~250 pg/mL | [7] |
| Thymopentin (TP-5) | THP-1 monocytes | Cytokine Production (10 µg/mL) | TNF-α: ~120 pg/mL, IL-6: ~150 pg/mL | [7] |
Table 1: Quantitative data on the immunomodulatory effects of Thymopentin and its analogues.
| Peptide/Analogue | T-Cell Subset | Effect | Reference |
| Thymopentin (TP-5) | CD3+ | Increase | [8] |
| Thymopentin (TP-5) | CD4+ | Increase | [8] |
| Thymopentin (TP-5) | CD8+ | Decrease | [8] |
| Thymopentin (TP-5) | CD4+/CD8+ ratio | Increase | [8] |
Table 2: Effect of Thymopentin on T-lymphocyte subsets in end-stage renal disease patients on hemodialysis.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment of the immunomodulatory properties of pentapeptides. Below are methodologies for key experiments cited in the literature.
E-Rosette Assay for T-Lymphocyte Quantification
The E-rosette assay is a classic method used to identify and quantify human T-lymphocytes, which have the ability to bind sheep red blood cells (SRBCs) to form characteristic rosette structures.
Materials:
-
Ficoll-Hypaque solution for lymphocyte separation
-
Sheep red blood cells (SRBCs)
-
Phosphate-buffered saline (PBS)
-
Fetal calf serum (FCS)
-
Microscope slides and coverslips
-
Toluidine blue stain
Procedure:
-
Lymphocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from heparinized blood by density gradient centrifugation over Ficoll-Hypaque.
-
SRBC Preparation: Wash SRBCs three times with PBS.
-
Rosette Formation: Mix equal volumes of the lymphocyte suspension (at a concentration of 4 x 10^6 cells/mL in PBS with 10% FCS) and a 0.5% SRBC suspension.
-
Incubation: Centrifuge the cell mixture at 200 g for 5 minutes and then incubate at 4°C for 1-2 hours to allow for rosette formation.
-
Staining and Counting: Gently resuspend the cell pellet and mix with a drop of toluidine blue stain. Place a drop of the suspension on a microscope slide, cover with a coverslip, and count the number of rosette-forming cells (lymphocytes with three or more adherent SRBCs) out of 200 total lymphocytes.
-
Calculation: The percentage of T-lymphocytes is calculated as: (Number of rosettes / Total number of lymphocytes counted) x 100.
Lymphocyte Proliferation Assay
This assay measures the ability of lymphocytes to proliferate in response to a stimulus, such as a mitogen or a specific antigen, in the presence or absence of the test pentapeptide.
Materials:
-
Isolated PBMCs
-
RPMI 1640 medium supplemented with 10% FCS, L-glutamine, and antibiotics
-
Mitogen (e.g., Phytohemagglutinin - PHA) or specific antigen
-
Test pentapeptide at various concentrations
-
[³H]-thymidine or Carboxyfluorescein succinimidyl ester (CFSE)
-
96-well microtiter plates
-
Cell harvester and liquid scintillation counter (for [³H]-thymidine incorporation) or flow cytometer (for CFSE dilution)
Procedure ([³H]-thymidine incorporation):
-
Cell Plating: Plate 1 x 10^5 PBMCs per well in a 96-well plate in complete RPMI 1640 medium.
-
Stimulation: Add the mitogen or antigen to the appropriate wells. Add the test pentapeptide at various concentrations to both stimulated and unstimulated wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Radiolabeling: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours.
-
Harvesting and Counting: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Express the results as counts per minute (CPM) or as a stimulation index (SI), calculated as the ratio of CPM in stimulated cultures to CPM in unstimulated cultures.
Procedure (CFSE dilution):
-
CFSE Labeling: Label PBMCs with CFSE according to the manufacturer's protocol.
-
Cell Plating and Stimulation: Plate the CFSE-labeled cells and stimulate them with mitogen/antigen and the test pentapeptide as described above.
-
Incubation: Incubate the plates for 4-5 days.
-
Flow Cytometry Analysis: Harvest the cells and analyze them by flow cytometry. The decrease in CFSE fluorescence intensity is proportional to the number of cell divisions.
Cytokine Production Assay
This assay quantifies the production of cytokines (e.g., IL-2, IL-6, TNF-α) by immune cells in response to stimulation with the test pentapeptide.
Materials:
-
Isolated PBMCs or specific immune cell lines (e.g., macrophages)
-
Cell culture medium
-
Test pentapeptide at various concentrations
-
Stimulating agent (e.g., Lipopolysaccharide - LPS)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific cytokines of interest
Procedure:
-
Cell Culture: Culture the immune cells in appropriate medium in multi-well plates.
-
Stimulation: Add the test pentapeptide at various concentrations, with or without a co-stimulant like LPS.
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.
-
ELISA: Quantify the concentration of the desired cytokines in the supernatants using specific ELISA kits, following the manufacturer's instructions.
Signaling Pathways and Mechanisms of Action
Pentapeptide immune modulators exert their effects through interactions with specific cellular receptors and the subsequent activation of intracellular signaling cascades.
Toll-Like Receptor 2 (TLR2) Signaling Pathway
Several studies have identified Toll-Like Receptor 2 (TLR2) as a receptor for TP-5 and its analogues.[7] Binding of the pentapeptide to TLR2 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, a master regulator of inflammatory and immune responses.
Caption: TLR2 signaling pathway activated by TP-5.
Intracellular Cyclic GMP (cGMP) Elevation
Another key mechanism of action for TP-5 and its analogues is the induction of intracellular cyclic GMP (cGMP) levels in T-lymphocytes.[1][4] This elevation of the second messenger cGMP is associated with the immunoregulatory actions of these pentapeptides on peripheral T-cells.
Caption: Intracellular cGMP elevation pathway.
Experimental Workflow for SAR Studies
The systematic evaluation of the structure-activity relationship of novel pentapeptide analogues involves a multi-step workflow, from peptide design and synthesis to comprehensive biological characterization.
References
- 1. Thymopoietin to thymopentin: experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of thymopentin by human lymphocytes: evidence for aminopeptidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biologically active analogs of thymopentin with enhanced enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide analogs of thymopentin distinguish distinct thymopoietin receptor specificities on two human T cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immuno-regulating peptides, I. Synthesis and structure-activity relationships of thymopentin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biologically active conformations of thymopentin. Studies with conformationally restricted analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of thymopentin on immune function and inflammatory levels in end-stage renal disease patients with maintenance hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Lymphocyte-Activating Peptide Sequences: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The identification of peptide sequences that can activate lymphocytes—T cells and B cells—is a cornerstone of modern immunology and therapeutic development. From subunit vaccines to cancer immunotherapies, the ability to pinpoint these specific epitopes is paramount. In silico prediction methods have emerged as indispensable tools in this endeavor, offering a rapid and cost-effective means to screen vast numbers of potential candidates before proceeding to expensive and time-consuming experimental validation.[1][2][3] This technical guide provides an in-depth overview of the computational methodologies, experimental validation protocols, and underlying signaling pathways central to the prediction of lymphocyte-activating peptide sequences.
Core Concepts in Lymphocyte Activation by Peptides
Lymphocyte activation is a highly specific process initiated by the interaction of a peptide with a lymphocyte receptor. For T cells, this involves the recognition of a peptide-Major Histocompatibility Complex (pMHC) by the T-cell receptor (TCR).[4][5] For B cells, the B-cell receptor (BCR) can recognize soluble peptides or those presented on the surface of other cells.[6] The prediction of these activating peptides, therefore, hinges on modeling these molecular interactions.
In Silico Prediction of T-Cell Epitopes
The prediction of T-cell epitopes is a critical first step in assessing the immunogenicity of a peptide or protein therapeutic.[7][8] The central dogma of T-cell epitope prediction revolves around the peptide's ability to bind to an MHC molecule, as this is a prerequisite for TCR recognition.[9]
Major Histocompatibility Complex (MHC) Binding Prediction
Computational algorithms to predict peptide-MHC binding are the most mature and widely used tools in this field.[9][10] These methods can be broadly categorized as follows:
-
Sequence-Based Methods: These approaches rely on identifying patterns or motifs within the peptide sequence that are favorable for binding to a specific MHC allele.[9] They include:
-
Position-Specific Scoring Matrices (PSSMs): These matrices assign a score to each amino acid at each position within the peptide, reflecting its contribution to binding.
-
Artificial Neural Networks (ANNs): ANNs are machine learning models trained on large datasets of known binding and non-binding peptides to recognize complex patterns that predict binding affinity.[11][12] The NetMHCpan and NetMHCIIpan toolkits are widely used pan-specific methods based on shallow neural networks for predicting peptide binding to MHC-I and MHC-II molecules, respectively.[13]
-
Support Vector Machines (SVMs): SVMs are another type of machine learning algorithm used to classify peptides as binders or non-binders based on their sequence features.[14][15]
-
-
Structure-Based Methods: These methods use the three-dimensional structures of pMHC complexes to predict binding, often employing molecular docking simulations. While potentially more accurate, they are computationally more intensive.
-
Hybrid Methods: Many modern tools combine sequence and structural information to improve prediction accuracy.[14]
The performance of these prediction tools is continually improving with the integration of deep learning and large-scale experimental datasets.[13][16][17]
Key Computational Tools for T-Cell Epitope Prediction
A variety of web-based and standalone tools are available to researchers. The Immune Epitope Database (IEDB) provides a comprehensive suite of tools for both MHC class I and class II binding predictions.[9][18]
| Tool/Server | Prediction Method | Target | Key Features |
| NetMHCpan | Artificial Neural Network | MHC Class I | Pan-specific predictions for a wide range of MHC-I alleles.[13][16] |
| NetMHCIIpan | Artificial Neural Network | MHC Class II | Pan-specific predictions for MHC-II alleles.[12][13] |
| IEDB Analysis Resource | Consensus, ANN, SMM | MHC Class I & II | Integrates multiple prediction algorithms and provides a consensus score.[9] |
| MHCflurry | Artificial Neural Network | MHC Class I | Predicts both binding affinity and antigen processing.[16] |
| PRIME | Logistic Regression | MHC Class I | Combines predicted HLA-I binding with amino acid frequencies at specific positions to predict immunogenicity.[19] |
T-Cell Activation Signaling Pathway
Upon successful binding of the TCR to the pMHC, a signaling cascade is initiated within the T cell, leading to its activation, proliferation, and differentiation.[20][21] Key events include the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 complex by kinases like Lck.[20][22] This leads to the recruitment and activation of ZAP-70, which in turn phosphorylates downstream adaptor proteins like LAT and SLP-76.[20][22] This signal propagation activates multiple pathways, including the PLCγ1, MAPK, and PI3K-AKT pathways, ultimately leading to the activation of transcription factors such as NF-κB, NFAT, and AP-1, which drive the expression of genes responsible for T-cell effector functions.[23][24]
In Silico Prediction of B-Cell Epitopes
The identification of B-cell epitopes is crucial for the development of vaccines and diagnostics that rely on antibody responses.[3][25] B-cell epitopes can be linear (a continuous sequence of amino acids) or conformational (amino acids brought together by protein folding).[2][26]
Methods for B-Cell Epitope Prediction
-
Sequence-Based Methods: These methods predict linear B-cell epitopes based on the physicochemical properties of amino acids, such as hydrophilicity, flexibility, and surface accessibility.[2][27]
-
Structure-Based Methods: These approaches utilize the 3D structure of the antigen to identify conformational epitopes, often by analyzing solvent accessibility and protrusion from the protein surface.[27]
-
Machine Learning-Based Methods: Similar to T-cell epitope prediction, machine learning models are trained on datasets of known B-cell epitopes to improve predictive accuracy.[25]
Key Computational Tools for B-Cell Epitope Prediction
| Tool/Server | Prediction Method | Epitope Type | Key Features |
| BcePred | Physicochemical properties | Linear | Combines multiple properties for prediction.[2] |
| BepiPred | Hydrophilicity and HMMs | Linear | A commonly used tool for linear epitope prediction.[2] |
| ABCpred | Artificial Neural Network | Linear | Trained on a large dataset of B-cell epitopes.[28] |
| COBEpro | SVM and structural properties | Linear & Conformational | A two-step process for improved accuracy.[26] |
| ElliPro | Structural protrusion | Conformational | Predicts epitopes based on their protrusion from the protein surface.[27] |
| Discotope | Solvent accessibility and contact distances | Conformational | Incorporates spatial information for prediction.[27] |
B-Cell Activation Signaling Pathway
B-cell activation is initiated by the binding of an antigen to the BCR.[6] This triggers a signaling cascade involving the phosphorylation of ITAMs in the Igα/Igβ heterodimers by Src-family kinases like Lyn.[29] Syk kinase is then recruited and activated, leading to the formation of a "signalosome" that includes adaptor proteins like BLNK and signaling enzymes such as PLCγ2 and PI3K.[6][29] This results in the activation of downstream pathways that control B-cell proliferation, differentiation, and antibody production.[30]
Experimental Validation of Predicted Peptides
In silico predictions must be validated experimentally to confirm their biological activity.[16][31] A typical workflow involves the synthesis of predicted peptide candidates followed by a series of in vitro and ex vivo assays.
Detailed Methodologies for Key Experiments
1. Peptide-MHC Binding Assay
-
Objective: To quantitatively measure the binding affinity of a predicted peptide to a specific MHC molecule.
-
Principle: A competition-based enzyme-linked immunosorbent assay (ELISA) is commonly used. A known high-affinity labeled peptide is competed with the unlabeled test peptide for binding to purified MHC molecules.
-
Protocol Outline:
-
Coat a 96-well plate with streptavidin.
-
Add biotinylated MHC molecules to the wells.
-
Prepare serial dilutions of the test peptide and a known high-affinity reference peptide.
-
Add a fixed concentration of a labeled (e.g., fluorescently or with a tag for antibody detection) known binder peptide to all wells, along with the diluted test and reference peptides.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound peptides.
-
Add an antibody or reagent that detects the labeled peptide.
-
Measure the signal (e.g., fluorescence or absorbance).
-
Calculate the IC50 value (the concentration of test peptide required to inhibit 50% of the labeled peptide's binding).
-
2. T-Cell Activation Assays
-
Objective: To determine if a predicted peptide can activate T cells from a sensitized individual or a transgenic mouse model.
-
Common Assays:
-
ELISpot (Enzyme-Linked Immunospot) Assay: Measures the frequency of cytokine-secreting cells (e.g., IFN-γ for CD8+ T cells, IL-4 for Th2 cells).
-
Protocol Outline:
-
Coat a 96-well plate with an anti-cytokine capture antibody.
-
Isolate peripheral blood mononuclear cells (PBMCs) or splenocytes.
-
Add the cells to the wells along with the test peptide and appropriate controls.
-
Incubate to allow for T-cell activation and cytokine secretion.
-
Wash the cells away, leaving the secreted cytokine bound to the plate.
-
Add a biotinylated anti-cytokine detection antibody.
-
Add streptavidin-enzyme conjugate.
-
Add a substrate that produces a colored spot at the site of cytokine secretion.
-
Count the spots, where each spot represents a cytokine-secreting cell.
-
-
-
Intracellular Cytokine Staining (ICS) with Flow Cytometry: Identifies and quantifies cytokine-producing T cells.
-
Protocol Outline:
-
Stimulate PBMCs or splenocytes with the test peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A) to trap cytokines intracellularly.
-
Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).
-
Fix and permeabilize the cells.
-
Stain the cells with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
-
Analyze the cells by flow cytometry to determine the percentage of T cells producing specific cytokines in response to the peptide.
-
-
-
Activation-Induced Marker (AIM) Assay: Detects the upregulation of activation markers (e.g., CD69, CD137) on the surface of T cells following stimulation.[32]
-
3. B-Cell Activation Assays
-
Objective: To assess the ability of a predicted B-cell epitope to induce a B-cell response.
-
Common Assays:
-
ELISA for Antibody Production: Measures the production of antibodies specific to the peptide in the serum of immunized animals.
-
B-Cell ELISpot: Similar to the T-cell ELISpot, this assay measures the frequency of antibody-secreting B cells.
-
Quantitative Data in Peptide Prediction and Validation
The following tables summarize key quantitative parameters often encountered in the in silico prediction and experimental validation of lymphocyte-activating peptides.
Table 1: Common Thresholds for In Silico Predictions
| Parameter | Description | Typical Threshold for "Hit" | Reference |
| MHC Binding Affinity (IC50) | Concentration of peptide required to inhibit 50% of a reference peptide's binding. | < 500 nM (strong binders < 50 nM) | [33] |
| % Rank (NetMHCpan) | Rank of the predicted binding affinity compared to a set of random natural peptides. | < 2% (strong binders < 0.5%) | [19] |
| Antigenicity Score | A predicted likelihood of being antigenic. | Varies by tool (e.g., > 0.4 for VaxiJen) | [34] |
Table 2: Performance Metrics for Prediction Algorithms
| Metric | Formula | Description |
| Sensitivity (Recall) | TP / (TP + FN) | The proportion of actual positives that are correctly identified. |
| Specificity | TN / (TN + FP) | The proportion of actual negatives that are correctly identified. |
| Precision | TP / (TP + FP) | The proportion of predicted positives that are actually positive. |
| Area Under the Curve (AUC) | - | A measure of the overall performance of a classifier. |
TP = True Positives, FP = False Positives, TN = True Negatives, FN = False Negatives
Table 3: Example Experimental Readouts for Lymphocyte Activation
| Assay | Readout | Example of a Positive Result | Reference |
| IFN-γ ELISpot | Spot-Forming Cells (SFCs) / 10^6 cells | > 50 SFCs / 10^6 cells and > 2x background | [35] |
| ICS for IFN-γ | % of IFN-γ+ T cells | Significant increase over unstimulated control | [18] |
| ELISA for IgG | Antibody Titer | > 1:1000 | [18] |
| Granzyme B Assay | Concentration (pg/mL) | > 40 pg/mL | [18] |
Conclusion
The in silico prediction of lymphocyte-activating peptides has revolutionized the fields of vaccinology and immunotherapy. By leveraging a diverse array of computational tools, researchers can efficiently screen vast proteomes to identify promising candidate epitopes. However, it is crucial to recognize that in silico predictions are the first step in a comprehensive discovery pipeline. Rigorous experimental validation is essential to confirm the biological activity of these predicted peptides and to advance them as potential therapeutic or prophylactic agents. The integration of robust computational prediction with meticulous experimental validation will continue to accelerate the development of novel and effective immunotherapies.
References
- 1. In Silico Tools and Databases for Designing Peptide-Based Vaccine and Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Silico Prediction of Linear B-Cell Epitopes on Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Introduction to B-Cell Epitope Mapping and In Silico Epitope Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational Methods for Predicting Key Interactions in T Cell-Mediated Adaptive Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational Methods for Predicting Key Interactions in T Cell–Mediated Adaptive Immunity | Annual Reviews [annualreviews.org]
- 6. The regulators of BCR signaling during B cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico Immunogenicity Assessment for Sequences Containing Unnatural Amino Acids: A Method Using Existing in silico Algorithm Infrastructure and a Vision for Future Enhancements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In silico immunogenicity assessment for sequences containing unnatural amino acids: A method using existing in silico algorithm infrastructure and a vision for future enhancements | Product Citations | Biosynth [biosynth.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Computational methods for prediction of T-cell epitopes--a framework for modelling, testing, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
- 12. Immunoinformatics: Predicting Peptide–MHC Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Prediction of peptide binding to MHC using machine learning with sequence and structure-based feature sets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Predicting MHC class I binder: existing approaches and a novel recurrent neural network solution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. immudex.com [immudex.com]
- 17. Frontiers | Improved prediction of MHC-peptide binding using protein language models [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. Prediction of neo-epitope immunogenicity reveals TCR recognition determinants and provides insight into immunoediting - PMC [pmc.ncbi.nlm.nih.gov]
- 20. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 21. sinobiological.com [sinobiological.com]
- 22. Linker for activation of T cells - Wikipedia [en.wikipedia.org]
- 23. T-cell activation through the antigen receptor. Part 1: signaling components, signaling pathways, and signal integration at the T-cell antigen receptor synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. cd-genomics.com [cd-genomics.com]
- 25. Advances in In-silico B-cell Epitope Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. B Cell Tools [tools.iedb.org]
- 28. mdpi.com [mdpi.com]
- 29. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 30. researchgate.net [researchgate.net]
- 31. Design of an epitope-based peptide vaccine against spike protein of human coronavirus: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Experimental validation of immunogenic SARS-CoV-2 T cell epitopes identified by artificial intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 33. In Silico Epitope-Based Peptide Vaccine Design Against Influenza B Virus: An Immunoinformatics Approach [mdpi.com]
- 34. In Silico Design of a New Multi-Epitope Peptide-Based Vaccine Candidate Against Q Fever - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Integrated computational prediction and experimental validation identifies promiscuous T cell epitopes in the proteome of Mycobacterium bovis - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Lymphocyte-Activating Pentapeptides: A Technical Guide to Biological Function and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endogenous pentapeptides with lymphocyte-activating properties represent a class of immunomodulatory molecules with significant therapeutic potential. This technical guide provides an in-depth analysis of the biological function of these peptides, with a primary focus on the well-characterized pentapeptide, thymopentin (TP-5). We will explore its mechanism of action, impact on lymphocyte signaling and function, and present relevant quantitative data. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are provided to facilitate further research and drug development in this area.
Introduction
The immune system is intricately regulated by a complex network of signaling molecules, including endogenous peptides. Among these, a subset of pentapeptides has been identified as potent activators of lymphocytes, playing a crucial role in immune surveillance and response. These peptides, often derived from larger precursor proteins, can modulate T-cell maturation, proliferation, and cytokine production, making them attractive candidates for immunotherapeutic interventions in a variety of diseases, including immunodeficiencies, autoimmune disorders, and cancer.
Thymopentin (TP-5), a synthetic pentapeptide corresponding to the active site of the thymic hormone thymopoietin, serves as the archetypal example of an endogenous lymphocyte-activating pentapeptide. Its biological effects have been extensively studied, providing a valuable model for understanding the broader functional roles of this class of molecules.
Mechanism of Action: The TLR2-NF-κB Signaling Axis
Recent evidence suggests that the immunomodulatory effects of thymopentin and related pentapeptides are mediated through the Toll-like receptor 2 (TLR2). TLR2 is a pattern recognition receptor crucial for the innate immune response, and its activation by these endogenous peptides initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB, a master regulator of inflammatory and immune responses.
Receptor Binding
The interaction between a thymopentin-derived peptide and TLR2 has been characterized, demonstrating a specific binding affinity. This interaction is the initial and critical step in the activation of the downstream signaling pathway.
Downstream Signaling Cascade
Upon binding of the pentapeptide, TLR2 recruits the adaptor protein MyD88. This leads to the activation of a series of downstream kinases, ultimately resulting in the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). The release of IκB allows for the translocation of NF-κB into the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, inducing their transcription. This signaling pathway is pivotal in orchestrating the cellular responses to the pentapeptide.
Biological Functions and Quantitative Data
The activation of the TLR2-NF-κB pathway by endogenous pentapeptides leads to a range of biological effects on lymphocytes, primarily aimed at enhancing the immune response.
Lymphocyte Proliferation
A key function of these pentapeptides is the induction of lymphocyte proliferation, a critical step in mounting an effective adaptive immune response. While specific EC50 values for thymopentin-induced lymphocyte proliferation are not consistently reported in the literature, its proliferative effect is well-documented.
Cytokine Production
Endogenous pentapeptides modulate the production of a variety of cytokines, thereby shaping the nature of the immune response. Thymopentin has been shown to enhance the production of pro-inflammatory and T-helper 1 (Th1) type cytokines while reducing the secretion of some T-helper 2 (Th2) type cytokines.[1]
| Parameter | Peptide | Observation | Reference(s) |
| Receptor Binding | |||
| Dissociation Constant (KD) | CbTP (Thymopentin-derived) | 2.38 x 10-4 µM for TLR2 | [2] |
| Cytokine Modulation | |||
| Interleukin-1α (IL-1α) | Thymopentin | Activation of production in murine peritoneal macrophages and spleen lymphocytes. | [2] |
| Interleukin-2 (IL-2) | Thymopentin | Enhanced production by splenocytes from aged mice. | [1] |
| Interleukin-4 (IL-4) | Thymopentin | Reduced secretion by splenocytes from aged mice. | [1] |
| Interleukin-6 (IL-6) | Thymopentin | Activation of production in murine peritoneal macrophages and spleen lymphocytes. | [2] |
| Interleukin-10 (IL-10) | Thymopentin | Activation of production in murine peritoneal macrophages and spleen lymphocytes. | [2] |
| Interferon-γ (IFN-γ) | Thymopentin | Enhanced production by splenocytes from aged mice. | [1] |
| Tumor Necrosis Factor-α (TNF-α) | Thymopentin | Enhanced production by splenocytes from aged mice. | [1] |
| Hormone Release | |||
| ACTH-like immunoreactivity (ACTH-LIR) | Thymopentin (1 µg/ml) | Median release of 22 pg/ml from cultured human peripheral mononuclear cells. |
Table 1: Quantitative and Qualitative Effects of Endogenous Pentapeptides on Lymphocytes
Experimental Protocols
Lymphocyte Proliferation Assay (³H-Thymidine Incorporation)
This protocol outlines a standard method for assessing lymphocyte proliferation in response to an endogenous pentapeptide.
References
An In-depth Technical Guide on Early Signaling Pathways Induced by Lymphocyte Activating Pentapeptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphocyte activating pentapeptides are small peptide molecules that play a crucial role in modulating the immune system. Their ability to trigger specific signaling cascades within lymphocytes makes them attractive candidates for therapeutic development in a variety of diseases, including immunodeficiencies, infectious diseases, and cancer. This technical guide provides an in-depth exploration of the core early signaling pathways induced by two prominent classes of lymphocyte-activating pentapeptides: Muramyl Dipeptide (MDP) and Thymopentin (TP5). The focus is on the initial molecular events that lead to lymphocyte activation, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling networks.
Muramyl Dipeptide (MDP): A Potent Activator of Innate Immunity
Muramyl dipeptide (N-acetylmuramyl-L-alanyl-D-isoglutamine) is the minimal bioactive peptidoglycan motif common to all bacteria, both Gram-positive and Gram-negative. It is a potent activator of the innate immune system, primarily through its interaction with the intracellular receptor NOD2.
The NOD2 Signaling Pathway
The canonical signaling pathway initiated by MDP involves its recognition by the cytosolic pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). This interaction triggers a conformational change in NOD2, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2). The subsequent activation of RIPK2 is a critical node in the pathway, leading to the activation of two major downstream signaling arms: the NF-κB pathway and the MAPK pathway.
-
NF-κB Activation: Activated RIPK2 undergoes ubiquitination, which serves as a scaffold to recruit and activate the TAK1 (Transforming growth factor-β-Activated Kinase 1) complex. TAK1, in turn, phosphorylates and activates the IKK (IκB Kinase) complex. The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for proteasomal degradation. The degradation of IκBα releases the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) transcription factor, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and chemokines.
-
MAPK Activation: The activated TAK1 complex also phosphorylates and activates MAP Kinase Kinases (MKKs), which in turn phosphorylate and activate the Mitogen-Activated Protein Kinases (MAPKs), particularly p38 and JNK. Activated p38 and JNK phosphorylate various transcription factors, such as AP-1, which also contribute to the expression of inflammatory genes.
Quantitative Data on MDP-Induced Signaling
The activation of downstream signaling pathways by MDP is a dose-dependent process. The following tables summarize quantitative data from various studies.
Table 1: MDP-Induced NF-κB Activation (Luciferase Reporter Assay)
| MDP Concentration | Fold NF-κB Activation (vs. Control) | Cell Line | Reference |
| 1 ng/mL | ~5 | HEK293T | [1] |
| 10 ng/mL | ~15 | HEK293T | [1] |
| 100 ng/mL | ~45 | HEK293T | [1][2] |
| 1000 ng/mL | ~50 | HEK293T | [1] |
Table 2: MDP-Induced Cytokine Production
| Cytokine | MDP Concentration | Concentration (pg/mL) | Cell Type | Reference |
| IL-8 | 10 µg/mL | 177 (in COVID-19 patients) | Whole Blood | [3] |
| IL-8 | 10 µg/mL | 1634 (in healthy subjects) | Whole Blood | [3] |
| IL-8 | 1 µg/mL (+LPS 10 ng/mL) | ~4000 | U937 cells | [Synergistic effect of MDP with LPS on induction of IL-8 secretion in... - ResearchGate] |
Table 3: MDP-Induced p38 MAPK Phosphorylation (Western Blot Densitometry)
| MDP Concentration | Fold Change in p-p38/total-p38 (vs. Control) | Cell Line | Reference |
| 100 ng/mL | Data not available (Maximal effect at 60 min) | SIM-A9 cells | [4] |
Note: Specific fold-change values for p38 phosphorylation are often presented graphically in publications and may require direct consultation of the source for precise quantification.
Experimental Protocols
This assay is used to quantify the activation of the NF-κB signaling pathway.
Principle: Cells are transiently transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of NF-κB leads to the transcription of the luciferase gene, and the resulting luminescence is measured.
Protocol:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 96-well plate at a density of 2.5 x 10^4 cells/well.
-
Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Incubate for 24 hours.
-
-
MDP Stimulation:
-
Replace the medium with fresh medium containing various concentrations of MDP (e.g., 1, 10, 100, 1000 ng/mL).
-
Include a vehicle control (medium only).
-
Incubate for 6-24 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Transfer the cell lysate to a luminometer plate.
-
Add luciferase assay substrate and measure the firefly luciferase activity.
-
Add a stop-and-glo reagent and measure the Renilla luciferase activity for normalization.
-
-
Data Analysis:
-
Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal.
-
Express the results as fold activation over the vehicle control.
-
This technique is used to detect the phosphorylation and activation of p38 MAPK.
Protocol:
-
Cell Culture and Stimulation:
-
Plate cells (e.g., SIM-A9 microglial cells) and grow to 70-80% confluency.
-
Stimulate the cells with MDP (e.g., 100 ng/mL) for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total p38 MAPK as a loading control.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the ratio of phospho-p38 to total p38 and express the results as fold change relative to the unstimulated control.
-
Thymopentin (TP5): A Modulator of T-Cell Function
Thymopentin is a synthetic pentapeptide (Arg-Lys-Asp-Val-Tyr) corresponding to the active site of the thymic hormone thymopoietin. It has been shown to possess immunomodulatory properties, particularly in influencing T-cell differentiation and function.
The TLR2 Signaling Pathway
One of the key mechanisms of action for thymopentin and its derivatives is through the interaction with Toll-like Receptor 2 (TLR2), a pattern recognition receptor expressed on the surface of various immune cells, including lymphocytes.
-
TLR2 Activation and Adaptor Recruitment: Upon binding of TP5 or its derivatives to TLR2, the receptor undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88). The recruitment of MyD88 is a critical step that initiates the downstream signaling cascade.
-
NF-κB Activation: MyD88, in turn, recruits and activates members of the IRAK (Interleukin-1 Receptor-Associated Kinase) family. The activated IRAKs then interact with TRAF6 (TNF Receptor-Associated Factor 6), leading to the activation of the TAK1 complex. Similar to the NOD2 pathway, the activated TAK1 complex then activates the IKK complex, resulting in the phosphorylation and degradation of IκBα and the subsequent nuclear translocation of NF-κB.
-
Cytokine Production: Nuclear NF-κB drives the transcription of various pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are key mediators of the immune response.
Quantitative Data on Thymopentin-Induced Signaling
The immunomodulatory effects of thymopentin and its derivatives are dose-dependent. The following tables provide available quantitative data.
Table 4: Thymopentin Derivative (CbTP)-Induced Cytokine Production in RAW264.7 cells
| CbTP Concentration (µg/mL) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) | Reference |
| 10 | Significantly increased vs. control | Significantly increased vs. control | [5][6] |
Note: The referenced study demonstrates a significant increase but does not provide specific pg/mL values in the abstract. Further investigation of the full text is recommended for precise quantitative data.
Table 5: Effect of Thymopentin on T-Cell Subsets in HIV-infected Patients
| Treatment | Change in CD4+ cells | Study Duration | Reference |
| Thymopentin | Maintained or increased | 24-52 weeks | [7][8] |
| Placebo | Decreased | 24-52 weeks | [7] |
Experimental Protocols
This technique is used to demonstrate the physical interaction between TLR2 and MyD88 upon stimulation with a TLR2 agonist.
Protocol:
-
Cell Culture and Stimulation:
-
Culture cells expressing TLR2 (e.g., HEK293T cells transfected with TLR2 and MyD88 expression vectors).
-
Stimulate the cells with a TLR2 agonist (e.g., a thymopentin derivative) for a specified time.
-
-
Cell Lysis:
-
Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against TLR2 or MyD88 overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and Western Blot:
-
Elute the protein complexes from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against both TLR2 and MyD88 to detect their co-precipitation.
-
ELISA is a quantitative method to measure the concentration of cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.
Protocol:
-
Cell Culture and Stimulation:
-
Plate immune cells (e.g., RAW264.7 macrophages or human PBMCs) in a 96-well plate.
-
Stimulate the cells with various concentrations of thymopentin or its derivatives for 24 hours.
-
Collect the cell culture supernatants.
-
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).
-
Block the plate to prevent non-specific binding.
-
Add the collected cell culture supernatants and standards to the plate.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the cytokine standards.
-
Calculate the concentration of the cytokine in the samples based on the standard curve.
-
Conclusion
This technical guide has provided a comprehensive overview of the early signaling pathways activated by the lymphocyte-activating pentapeptides, Muramyl Dipeptide and Thymopentin. The detailed descriptions of the NOD2 and TLR2 signaling cascades, supported by quantitative data and experimental protocols, offer valuable insights for researchers and drug development professionals. The provided Graphviz diagrams serve as clear visual aids to understand the complex molecular interactions. Further research focusing on obtaining more precise quantitative dose-response data for all aspects of these signaling pathways will be crucial for the continued development of these promising immunomodulatory agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. RIPK2 is crucial for the microglial inflammatory response to bacterial muramyl dipeptide but not to lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Maintenance of CD4+ cells by thymopentin in asymptomatic HIV-infected subjects: results of a double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunologic effects of long-term thymopentin treatment in patients with HIV-induced lymphadenopathy syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Lymphocyte Proliferation Assay Using a Pentapeptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in vitro lymphocyte proliferation assay is a cornerstone of immunological research, providing critical insights into the cell-mediated immune response. This document offers detailed application notes and protocols for conducting this assay with a specific focus on the use of a pentapeptide as the antigenic stimulus. Understanding the proliferative response of lymphocytes, particularly T cells, to short peptides is fundamental in various fields, including vaccine development, cancer immunotherapy, and the study of autoimmune diseases.[1][2] These assays quantify the clonal expansion of lymphocytes upon recognizing a specific antigen, thereby measuring the magnitude of the cellular immune response.
Commonly employed techniques to measure lymphocyte proliferation include dye-based methods like Carboxyfluorescein Succinimidyl Ester (CFSE) and nucleotide-incorporation assays such as the Bromodeoxyuridine (BrdU) assay.[3] While both provide quantitative data, they operate on different principles. CFSE is a fluorescent dye that is progressively diluted with each cell division, allowing for the tracking of individual cell generations by flow cytometry.[3] The BrdU assay, on the other hand, involves the incorporation of a synthetic thymidine analog into newly synthesized DNA, which is then detected with a specific antibody.
Data Presentation
The following tables summarize representative quantitative data from lymphocyte proliferation assays. It is important to note that specific results will vary depending on the experimental conditions, the nature of the pentapeptide, and the donor lymphocytes.
Table 1: Representative Data from a CFSE-Based Lymphocyte Proliferation Assay in Response to a Hypothetical Pentapeptide (Penta-X)
| Treatment | Concentration (µg/mL) | % Divided Cells | Proliferation Index |
| Unstimulated Control | 0 | 2.5 ± 0.8 | 1.1 ± 0.2 |
| Penta-X | 1 | 15.2 ± 2.1 | 2.3 ± 0.4 |
| Penta-X | 5 | 45.8 ± 4.5 | 3.8 ± 0.6 |
| Penta-X | 10 | 68.3 ± 5.2 | 4.5 ± 0.7 |
| Positive Control (PHA) | 5 | 92.1 ± 3.7 | 5.2 ± 0.5 |
% Divided Cells: The percentage of cells that have undergone at least one division. Proliferation Index: The average number of divisions that a responding cell has undergone. Data are presented as mean ± standard deviation from triplicate wells.
Table 2: Representative Data from a BrdU-Based Lymphocyte Proliferation Assay in Response to a Hypothetical Pentapeptide (Penta-X)
| Treatment | Concentration (µg/mL) | Absorbance (450 nm) | Stimulation Index (SI) |
| Unstimulated Control | 0 | 0.12 ± 0.02 | 1.0 |
| Penta-X | 1 | 0.35 ± 0.04 | 2.9 |
| Penta-X | 5 | 0.88 ± 0.09 | 7.3 |
| Penta-X | 10 | 1.25 ± 0.11 | 10.4 |
| Positive Control (PHA) | 5 | 2.15 ± 0.18 | 17.9 |
Stimulation Index (SI) = (Absorbance of stimulated wells) / (Absorbance of unstimulated wells). Data are presented as mean ± standard deviation from triplicate wells.
Experimental Protocols
Protocol 1: CFSE-Based Lymphocyte Proliferation Assay
This protocol outlines the steps for measuring lymphocyte proliferation using CFSE staining and flow cytometry.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Pentapeptide of interest
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Phytohemagglutinin (PHA) as a positive control
-
Carboxyfluorescein Succinimidyl Ester (CFSE)
-
Phosphate Buffered Saline (PBS)
-
Ficoll-Paque PLUS
-
Flow cytometer
Procedure:
-
Isolation of PBMCs:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets.
-
Collect the mononuclear cell layer (buffy coat) and transfer to a new tube.
-
Wash the cells twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count.
-
-
CFSE Staining:
-
Resuspend PBMCs at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and mix immediately by vortexing.
-
Incubate for 10 minutes at 37°C in the dark.
-
To stop the staining reaction, add 5 volumes of ice-cold complete RPMI-1640 medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI-1640 medium to remove unbound CFSE.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-stained PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.
-
Prepare serial dilutions of the pentapeptide and PHA in complete RPMI-1640 medium.
-
Add 100 µL of the pentapeptide dilutions, PHA (positive control), or medium alone (unstimulated control) to the respective wells.
-
Culture the plate at 37°C in a humidified 5% CO2 incubator for 4-6 days.
-
-
Flow Cytometry Analysis:
-
After the incubation period, harvest the cells from each well.
-
Wash the cells with PBS containing 2% FBS.
-
Resuspend the cells in an appropriate buffer for flow cytometry.
-
Acquire data on a flow cytometer, detecting CFSE fluorescence in the FITC channel.
-
Analyze the data using appropriate software to determine the percentage of divided cells and the proliferation index.
-
Protocol 2: BrdU-Based Lymphocyte Proliferation Assay
This protocol details the measurement of lymphocyte proliferation through the incorporation of BrdU.
Materials:
-
PBMCs
-
Pentapeptide of interest
-
Complete RPMI-1640 medium
-
PHA
-
BrdU Labeling Reagent
-
Fixing/Denaturing Solution
-
Anti-BrdU Antibody (HRP-conjugated)
-
TMB Substrate
-
Stop Solution
-
Microplate reader
Procedure:
-
Isolation and Culture of PBMCs:
-
Isolate PBMCs as described in Protocol 1, Step 1.
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Add 100 µL of the pentapeptide dilutions, PHA, or medium alone to the respective wells.
-
Culture the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days.
-
-
BrdU Labeling:
-
Add 20 µL of BrdU labeling reagent to each well.
-
Incubate the plate for an additional 2-24 hours at 37°C.
-
-
Cell Fixation and DNA Denaturation:
-
Centrifuge the plate at 300 x g for 10 minutes and carefully remove the culture medium.
-
Add 200 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.
-
-
Immunodetection:
-
Remove the Fixing/Denaturing solution and wash the wells three times with wash buffer.
-
Add 100 µL of diluted anti-BrdU-HRP antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
-
Substrate Reaction and Measurement:
-
Add 100 µL of TMB substrate to each well.
-
Incubate at room temperature in the dark for 15-30 minutes, or until color develops.
-
Add 100 µL of Stop Solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Visualizations
T-Cell Activation Signaling Pathway
The following diagram illustrates the key signaling events initiated upon T-cell receptor (TCR) engagement with a pentapeptide presented by an antigen-presenting cell (APC).
Caption: T-Cell activation signaling cascade.
Experimental Workflow for Pentapeptide-Induced Lymphocyte Proliferation Assay
This diagram outlines the major steps in performing an in vitro lymphocyte proliferation assay using a pentapeptide stimulus.
Caption: Lymphocyte proliferation assay workflow.
References
Application Note: ELISpot Assay Protocol for Pentapeptide-Specific T-Cell Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive immunoassay used to quantify the frequency of cytokine-secreting cells at the single-cell level.[1][2][3] This technique is particularly powerful for monitoring antigen-specific T-cell responses, making it an essential tool in vaccine development, cancer immunotherapy, and infectious disease research.[1][3] This application note provides a detailed protocol for performing an ELISpot assay to detect T-cell activation in response to stimulation with short synthetic peptides, specifically pentapeptides.
T-cells recognize peptide fragments of protein antigens presented by Major Histocompatibility Complex (MHC) molecules on the surface of antigen-presenting cells (APCs).[4][5] While optimal T-cell epitopes are typically 8-10 amino acids for MHC class I, studying responses to shorter peptides like pentapeptides can be critical in certain contexts, such as mapping minimal epitope determinants or investigating low-affinity interactions. This protocol outlines the key steps for plate preparation, cell stimulation, and data analysis to ensure reliable and reproducible results.
Principle of the Assay
The ELISpot assay is based on the sandwich ELISA principle. A 96-well plate with a polyvinylidene difluoride (PVDF) membrane is coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ).[1] When immune cells, such as Peripheral Blood Mononuclear Cells (PBMCs), are added to the wells and stimulated with the pentapeptide, activated T-cells begin to secrete the cytokine. This secreted cytokine is immediately captured by the antibody on the membrane in the vicinity of the secreting cell.[1] After an incubation period, the cells are washed away, and a biotinylated detection antibody specific for a different epitope on the cytokine is added. This is followed by an enzyme conjugate (e.g., streptavidin-HRP) and a substrate that precipitates onto the membrane, forming a visible spot at the location of each cytokine-secreting cell.[6][7] Each spot represents a single reactive T-cell, allowing for precise quantification of the antigen-specific response.[1]
Experimental Workflow
The overall workflow of the ELISpot assay is a multi-day process involving plate preparation, cell culture and stimulation, and a series of detection steps.
Caption: General workflow for the pentapeptide-specific T-cell ELISpot assay.
Detailed Experimental Protocol
This protocol is optimized for measuring IFN-γ secretion from human PBMCs. Modifications may be required for other cytokines or cell types.
4.1. Materials and Reagents
-
Human IFN-γ ELISpot kit (containing capture Ab, biotinylated detection Ab, streptavidin-HRP, and substrate)
-
96-well PVDF membrane ELISpot plates
-
Human PBMCs (freshly isolated or cryopreserved)
-
Pentapeptide antigen(s) of interest
-
Positive Control: Phytohemagglutinin (PHA) or a control peptide pool (e.g., CEF).[8]
-
Negative Control: Cell culture medium with peptide solvent (e.g., DMSO).[9]
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Sterile PBS
-
Wash Buffer: PBS with 0.05% Tween-20 (PBS-T)
-
Blocking Buffer: Cell culture medium
-
35-70% Ethanol in sterile water
-
Sterile deionized water
-
CO₂ incubator (37°C, 5% CO₂)
-
Automated ELISpot reader or dissecting microscope
4.2. Protocol Day 1: Plate Preparation
-
Pre-wet the ELISpot plate by adding 15-50 µL of 35-70% ethanol to each well for 30 seconds.[7][10]
-
Immediately wash the wells 3 times with 200 µL of sterile PBS to remove the ethanol.
-
Dilute the anti-IFN-γ capture antibody to its optimal concentration in sterile PBS. Add 100 µL to each well.
-
Seal the plate and incubate overnight at 4°C.[7]
4.3. Protocol Day 2: Cell Seeding and Stimulation
-
Aseptically decant the capture antibody solution. Wash the plate 3 times with 200 µL of sterile PBS.
-
Block the membrane by adding 200 µL of cell culture medium to each well. Incubate for at least 2 hours at 37°C.[7]
-
While the plate is blocking, prepare the cells. If using cryopreserved PBMCs, thaw them and allow them to rest for at least 1 hour in culture medium.[1] Count viable cells and resuspend to a final concentration of 2-3 x 10⁶ cells/mL in culture medium.
-
Prepare 2X working solutions of the pentapeptide antigens and controls in culture medium. A final concentration of 1-10 µg/mL for peptides is generally recommended, but this must be optimized.[9][11]
-
Decant the blocking solution from the plate.
-
Add 50 µL of the 2X pentapeptide or control solutions to the appropriate wells.
-
Add 50 µL of the cell suspension (containing 1-1.5 x 10⁵ cells) to each well. The final volume should be 100 µL.[6][9]
-
Incubate the plate at 37°C with 5% CO₂ for 18-24 hours.[6] Do not disturb the plate during incubation to prevent spot distortion.[6]
4.4. Protocol Day 3: Detection and Spot Development
-
Decant the cell suspension. Wash the plate 6 times with 200 µL of Wash Buffer (PBS-T) to remove cells.[7]
-
Dilute the biotinylated detection antibody in PBS containing 0.5% BSA. Add 100 µL to each well.
-
Incubate for 2 hours at 37°C.[7]
-
Wash the plate 3 times with Wash Buffer.
-
Dilute the streptavidin-HRP conjugate in PBS. Add 100 µL to each well.
-
Incubate for 45-60 minutes at room temperature, protected from light.[6]
-
Wash the plate 3 times with Wash Buffer, followed by 3 final washes with PBS (no Tween-20) to remove residual detergent.[6]
-
Prepare the substrate solution according to the manufacturer's instructions. Add 100 µL to each well.
-
Monitor spot development (typically 5-15 minutes). Stop the reaction by washing thoroughly with tap water once spots are of sufficient size and intensity.[7]
-
Invert the plate and gently tap on a paper towel to dry. Let the plate air-dry completely before analysis.
Data Presentation and Analysis
The number of spots per well is counted using an automated ELISpot reader or manually under a microscope. The results are typically expressed as Spot Forming Units (SFU) per million cells.
Calculation: SFU per 10⁶ cells = (Mean spots in test wells - Mean spots in negative control wells) x (1,000,000 / Number of cells per well)
A response is generally considered positive if the mean number of spots in the test wells is at least twice the mean of the negative control and greater than a defined threshold (e.g., >50 SFU/10⁶ cells).[6]
Table 1: Representative Data for Pentapeptide-Specific IFN-γ Secretion
| Well Condition | Pentapeptide ID | Cells/Well | Replicate 1 (Spots) | Replicate 2 (Spots) | Replicate 3 (Spots) | Mean Spots | SFU / 10⁶ Cells | Result |
| Negative Control | None (DMSO) | 1.5 x 10⁵ | 2 | 4 | 3 | 3.0 | 0 | Negative |
| Test Peptide 1 | PENTA-001 | 1.5 x 10⁵ | 15 | 18 | 16 | 16.3 | 89 | Positive |
| Test Peptide 2 | PENTA-002 | 1.5 x 10⁵ | 5 | 3 | 6 | 4.7 | 11 | Negative |
| Test Peptide 3 | PENTA-003 | 1.5 x 10⁵ | 45 | 52 | 48 | 48.3 | 302 | Positive |
| Positive Control | PHA | 1.5 x 10⁵ | >500 | >500 | >500 | >500 | >3313 | Positive |
T-Cell Activation Signaling Pathway
T-cell activation is initiated when the T-cell receptor (TCR) complex recognizes a specific pentapeptide presented by an MHC molecule on an APC.[4][12] This binding, along with co-stimulation (not shown), triggers a downstream signaling cascade, leading to cytokine gene transcription and secretion.
Caption: Simplified signaling pathway of T-cell activation by a peptide-MHC complex.
References
- 1. ELISPOT protocol | Abcam [abcam.com]
- 2. CTL ELISPOT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Image Analysis and Data Management of ELISPOT Assay Results | Springer Nature Experiments [experiments.springernature.com]
- 4. T Cells and MHC Proteins - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zellnet.com [zellnet.com]
- 8. Optimize your ELISpot Assay [fishersci.it]
- 9. stemcell.com [stemcell.com]
- 10. protocols.io [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Linker for activation of T cells - Wikipedia [en.wikipedia.org]
Application Note: Flow Cytometry Analysis of Lymphocyte Activation Markers Following Pentapeptide Stimulation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed methodology for assessing lymphocyte activation in response to specific pentapeptide stimulation using flow cytometry. The protocols cover the isolation of peripheral blood mononuclear cells (PBMCs), in vitro stimulation with a pentapeptide, cell surface staining of activation markers, and subsequent analysis. This application is critical for immunology research, vaccine development, and the evaluation of novel immunomodulatory therapeutics. By quantifying the expression of key activation markers such as CD69 and CD25, researchers can effectively measure the cellular immune response to specific peptide antigens.
Principle of the Method
T-lymphocyte activation is a cornerstone of the adaptive immune response, initiated by the interaction of a T-cell receptor (TCR) with a specific peptide antigen presented by a major histocompatibility complex (MHC) molecule on an antigen-presenting cell (APC).[1][2] This interaction triggers a cascade of intracellular signaling events, leading to cellular proliferation, cytokine production, and the upregulation of specific cell surface proteins known as activation markers.[3][4]
Flow cytometry is a powerful technique that allows for the rapid, multi-parameter analysis of individual cells within a heterogeneous population.[2][5] By using fluorescently conjugated antibodies specific to cell surface markers, we can identify lymphocyte subsets (e.g., CD4+ and CD8+ T cells) and quantify the expression of activation markers.
Commonly analyzed activation markers include:
-
CD69: An early marker of lymphocyte activation, with expression detectable within hours of stimulation.[6][7]
-
CD25: The alpha chain of the IL-2 receptor, considered a later marker of activation, which becomes prominent on activated lymphocytes and regulatory T cells.[8][9][10]
-
CD71: The transferrin receptor, which is upregulated on proliferating cells.[6][11]
This protocol describes the stimulation of lymphocytes with a specific pentapeptide and the subsequent measurement of CD69 and CD25 expression on T-cell subsets to quantify the antigen-specific activation.
Experimental Workflow
The overall experimental process involves isolating lymphocytes, stimulating them with the pentapeptide, staining with fluorescent antibodies, and analyzing the results via flow cytometry.
References
- 1. youtube.com [youtube.com]
- 2. synapse.koreamed.org [synapse.koreamed.org]
- 3. Signaling in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of lymphocyte activation and metabolism by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flow cytometric analysis of activation markers on stimulated T cells and their correlation with cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human Immune Cell Marker Guide | Cell Signaling Technology [cellsignal.com]
- 8. The Expression of Activation Markers CD25 and CD69 Increases during Biologic Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Expression of Activation Markers CD25 and CD69 Increases during Biologic Treatment of Psoriasis [ouci.dntb.gov.ua]
- 10. assaygenie.com [assaygenie.com]
- 11. Flow cytometric analysis of activation markers on stimulated T cells and their correlation with cell proliferation. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Intracellular Cytokine Staining for T-Cells Stimulated with Pentapeptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular cytokine staining (ICS) is a powerful technique used to identify and quantify cytokine-producing cells within a heterogeneous population at the single-cell level using flow cytometry.[1][2] This method is crucial for understanding the functional responses of immune cells, particularly T-cells, in various contexts such as infectious diseases, autoimmunity, cancer immunology, and vaccine development.[1][3] The process involves stimulating T-cells to produce cytokines, treating them with a protein transport inhibitor to trap these cytokines intracellularly, and then staining for both cell surface markers and intracellular cytokines with fluorescently-labeled antibodies.[4]
This application note provides a detailed protocol for performing ICS on T-cells stimulated with pentapeptides. Pentapeptides, as short antigenic epitopes, can be effectively presented by antigen-presenting cells (APCs) to activate specific T-cell responses.[5] Understanding the cytokine profile of these activated T-cells provides valuable insights into the nature and magnitude of the immune response.
T-Cell Activation by Pentapeptides
T-cell activation is a highly specific process initiated by the interaction between the T-cell receptor (TCR) and a peptide-Major Histocompatibility Complex (pMHC) on an antigen-presenting cell (APC).[3][6] In the context of pentapeptide stimulation, these short peptides are taken up by APCs, processed, and loaded onto MHC molecules. The pMHC is then presented on the APC surface. A T-cell with a complementary TCR recognizes and binds to this complex, initiating a signaling cascade that leads to T-cell activation, proliferation, and cytokine production.[6]
Experimental Protocol
This protocol outlines the key steps for stimulating T-cells with a pentapeptide, followed by intracellular cytokine staining and analysis by flow cytometry.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| Pentapeptide of Interest | Custom Synthesis | N/A |
| RPMI 1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Brefeldin A | Sigma-Aldrich | B7651 |
| Monensin | Sigma-Aldrich | M5273 |
| Anti-human CD3 Antibody | BioLegend | 300402 |
| Anti-human CD4 Antibody | BioLegend | 317410 |
| Anti-human CD8 Antibody | BioLegend | 344704 |
| Anti-human IFN-γ Antibody | BioLegend | 502509 |
| Anti-human TNF-α Antibody | BioLegend | 502909 |
| Anti-human IL-2 Antibody | BioLegend | 500307 |
| Fixation/Permeabilization Buffer | BD Biosciences | 554714 |
| Wash Buffer (e.g., PBS + 2% FBS) | In-house preparation | N/A |
| Viability Dye | Thermo Fisher Scientific | L34957 |
Step-by-Step Methodology
1. Preparation of Cells:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells in complete RPMI medium (RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1-2 x 10^6 cells/mL.[1]
-
For cryopreserved PBMCs, thaw rapidly and rest the cells overnight at 37°C, 5% CO2 to improve cell viability and functional responses.[7][8]
2. T-Cell Stimulation:
-
Plate 1-2 x 10^6 cells per well in a 96-well round-bottom plate.
-
Prepare a working solution of the pentapeptide in complete RPMI medium. The optimal concentration should be determined empirically, but a starting concentration of 1-10 µg/mL is recommended.[9][10]
-
Add the pentapeptide solution to the corresponding wells.
-
Include appropriate controls:
-
Unstimulated Control: Cells with medium only.
-
Positive Control: Cells stimulated with a mitogen like Phytohemagglutinin (PHA) or a combination of Phorbol 12-myristate 13-acetate (PMA) and Ionomycin.[11]
-
-
Incubate the plate at 37°C in a 5% CO2 incubator for a total of 6-16 hours. The optimal stimulation time can vary and should be optimized.[4][12]
3. Protein Transport Inhibition:
-
Approximately 2-4 hours before the end of the stimulation period, add a protein transport inhibitor to all wells.[9] A common choice is Brefeldin A (final concentration of 10 µg/mL) or Monensin.[8] This step is crucial for the intracellular accumulation of cytokines.
4. Staining for Surface Markers and Viability:
-
After the incubation is complete, centrifuge the plate at 300-500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cells in a solution containing a viability dye to distinguish live and dead cells, and incubate according to the manufacturer's instructions.
-
Wash the cells with wash buffer.
-
Resuspend the cells in a cocktail of fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) and incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with wash buffer to remove unbound antibodies.
5. Fixation and Permeabilization:
-
Resuspend the cell pellet in 100-200 µL of Fixation/Permeabilization buffer.
-
Incubate for 20 minutes at room temperature in the dark. This step fixes the cells and permeabilizes the cell membrane to allow for intracellular staining.
6. Intracellular Cytokine Staining:
-
Wash the cells twice with a permeabilization wash buffer (wash buffer containing a low concentration of saponin).
-
Resuspend the cells in a cocktail of fluorescently-labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) diluted in permeabilization wash buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization wash buffer.
7. Data Acquisition:
-
Resuspend the cells in wash buffer or PBS for analysis on a flow cytometer.
-
Acquire data as soon as possible for best results.
Data Presentation
The quantitative data from the ICS experiment should be summarized in tables for clear comparison between different stimulation conditions.
Table 1: Experimental Conditions
| Parameter | Unstimulated Control | Pentapeptide Stimulation | Positive Control (PMA/Iono) |
| Cell Concentration | 1-2 x 10^6 cells/mL | 1-2 x 10^6 cells/mL | 1-2 x 10^6 cells/mL |
| Stimulant | None | Pentapeptide | PMA (50 ng/mL) + Ionomycin (1 µg/mL) |
| Stimulant Concentration | N/A | 1-10 µg/mL | N/A |
| Incubation Time | 6-16 hours | 6-16 hours | 4-6 hours |
| Protein Transport Inhibitor | Brefeldin A (10 µg/mL) | Brefeldin A (10 µg/mL) | Brefeldin A (10 µg/mL) |
Table 2: Example Data Summary (% of Parent Population)
| Cytokine | T-Cell Subset | Unstimulated | Pentapeptide Stimulated | Positive Control |
| IFN-γ | CD4+ | 0.05 | 2.5 | 25.0 |
| CD8+ | 0.1 | 5.0 | 40.0 | |
| TNF-α | CD4+ | 0.1 | 3.0 | 30.0 |
| CD8+ | 0.2 | 6.5 | 55.0 | |
| IL-2 | CD4+ | 0.02 | 1.5 | 15.0 |
| CD8+ | 0.05 | 2.0 | 20.0 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Staining | - Inadequate washing- Antibody concentration too high- Dead cells | - Increase the number of wash steps.- Titrate antibodies to determine the optimal concentration.- Use a viability dye to exclude dead cells from the analysis. |
| Weak or No Signal | - Ineffective stimulation- Suboptimal antibody concentration- Incorrect timing of protein transport inhibitor | - Optimize pentapeptide concentration and incubation time.- Titrate antibodies.- Ensure protein transport inhibitor is added for the correct duration before harvesting. |
| Poor Cell Viability | - Harsh cell preparation- Toxicity of pentapeptide or reagents | - Handle cells gently during preparation.- Test for pentapeptide toxicity at the concentrations used. |
| High Variability between Replicates | - Inconsistent cell numbers- Pipetting errors | - Ensure accurate cell counting and plating.- Use calibrated pipettes and be consistent with technique. |
References
- 1. anilocus.com [anilocus.com]
- 2. lerner.ccf.org [lerner.ccf.org]
- 3. T Cells and MHC Proteins - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. academic.oup.com [academic.oup.com]
- 6. immunology.org [immunology.org]
- 7. Optimization and Validation of an 8-Color Intracellular Cytokine Staining (ICS) Assay to Quantify Antigen-Specific T Cells Induced by Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiparameter Intracellular Cytokine Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. mdpi.com [mdpi.com]
- 11. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 12. The Duration of Antigen-Stimulation Significantly Alters the Diversity of Multifunctional CD4 T Cells Measured by Intracellular Cytokine Staining - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stimulation of Peripheral Blood Mononuclear Cells (PBMCs) with a Pentapeptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peripheral blood mononuclear cells (PBMCs) are a critical component of the human immune system, comprising lymphocytes (T cells, B cells, and NK cells) and monocytes. The in vitro stimulation of PBMCs is a fundamental technique used to assess the immunomodulatory effects of various compounds, including therapeutic peptides. This document provides a detailed protocol for the stimulation of PBMCs with a model pentapeptide, focusing on the subsequent analysis of cytokine production, specifically Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). These pro-inflammatory cytokines are key mediators of the immune response and are frequently analyzed to understand the immunological impact of novel drug candidates.
Data Presentation
The following tables summarize representative quantitative data from pentapeptide stimulation of PBMCs. Table 1 provides an example of a dose-response study, illustrating the effect of increasing pentapeptide concentrations on IL-6 and TNF-α production. Table 2 presents a hypothetical time-course analysis, demonstrating the kinetics of cytokine secretion following stimulation.
Table 1: Dose-Response of Pentapeptide on Cytokine Production by PBMCs
| Pentapeptide Concentration (µg/mL) | IL-6 Production (pg/mL) (Mean ± SD) | TNF-α Production (pg/mL) (Mean ± SD) |
| 0 (Unstimulated Control) | 50 ± 15 | 30 ± 10 |
| 0.1 | 150 ± 30 | 100 ± 25 |
| 1 | 400 ± 50 | 250 ± 40 |
| 10 | 850 ± 75 | 550 ± 60 |
| 100 | 1200 ± 110 | 700 ± 85 |
Data is hypothetical and for illustrative purposes.
Table 2: Time-Course of Cytokine Production by PBMCs Following Pentapeptide Stimulation (10 µg/mL)
| Time Point (Hours) | IL-6 Production (pg/mL) (Mean ± SD) | TNF-α Production (pg/mL) (Mean ± SD) |
| 0 | < 10 | < 10 |
| 4 | 250 ± 40 | 400 ± 55 |
| 8 | 600 ± 70 | 650 ± 80 |
| 12 | 950 ± 90 | 500 ± 65 |
| 24 | 1100 ± 120 | 300 ± 45 |
| 48 | 700 ± 85 | 150 ± 30 |
Data is hypothetical and for illustrative purposes, based on typical cytokine production kinetics.
Experimental Protocols
Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole human blood using density gradient centrifugation.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS (or other density gradient medium)
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Centrifuge tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL centrifuge tube.
-
Carefully layer 15 mL of the diluted blood over 10 mL of Ficoll-Paque PLUS in a 50 mL centrifuge tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer.
-
Collect the buffy coat, which contains the PBMCs, and transfer it to a new 50 mL centrifuge tube.
-
Wash the collected PBMCs by adding sterile PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium.
-
Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion.
-
Resuspend the cells to the desired concentration in complete RPMI-1640 medium for the stimulation assay.
Pentapeptide Stimulation of PBMCs
This protocol details the in vitro stimulation of isolated PBMCs with a pentapeptide.
Materials:
-
Isolated PBMCs in complete RPMI-1640 medium
-
Pentapeptide stock solution (e.g., 1 mg/mL in sterile water or DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Prepare serial dilutions of the pentapeptide in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL).
-
Seed the PBMCs into a 96-well plate at a density of 2 x 10^5 cells per well in a volume of 100 µL.
-
Add 100 µL of the prepared pentapeptide dilutions to the respective wells. For the unstimulated control, add 100 µL of complete RPMI-1640 medium.
-
For a positive control, a known stimulant such as Phytohemagglutinin (PHA) at 5 µg/mL can be used.
-
Incubate the plate in a humidified CO2 incubator at 37°C for the desired time points (e.g., 4, 8, 12, 24, 48 hours).
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatant for cytokine analysis. Store the supernatants at -80°C if not analyzed immediately.
Cytokine Analysis by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general procedure for quantifying IL-6 and TNF-α in the collected cell culture supernatants using a sandwich ELISA.
Materials:
-
ELISA kits for human IL-6 and TNF-α (including capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coat the wells of a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate by adding 200 µL of assay diluent to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the collected cell culture supernatants and standards to the appropriate wells. Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the biotinylated detection antibody diluted in assay diluent to each well. Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, or until sufficient color development.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-6 and TNF-α in the samples by interpolating from the standard curve.
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow from PBMC isolation to cytokine analysis.
Caption: Experimental workflow for PBMC stimulation and cytokine analysis.
Signaling Pathway
This diagram depicts a simplified, representative signaling pathway that can be activated in T cells within the PBMC population upon stimulation, leading to cytokine production. A pentapeptide may engage with the T-cell receptor (TCR) complex, initiating a cascade of intracellular events.
Caption: Representative T-cell signaling pathway leading to cytokine production.
Application Notes and Protocols: Utilizing a Lymphocyte Activating Pentapeptide as a Vaccine Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of safe and effective vaccines is paramount in the global effort to combat infectious diseases. A key component in many modern vaccines is the adjuvant, a substance that enhances the immunogenicity of the antigen, thereby eliciting a more robust and durable protective immune response. While traditional adjuvants like aluminum salts have a long history of use, there is a growing interest in the development of novel, well-defined adjuvants with specific mechanisms of action and improved safety profiles.
Among the promising new classes of adjuvants are synthetic immunomodulatory peptides. These short amino acid sequences can mimic natural immune-stimulating molecules, offering the advantages of high purity, batch-to-batch consistency, and the potential for targeted immune modulation. This document focuses on the application of a lymphocyte-activating pentapeptide as a vaccine adjuvant, providing detailed insights into its mechanism of action, protocols for its evaluation, and representative data.
While direct, comprehensive data for the specific pentapeptide Leu-Pro-Pro-Ser-Arg in a vaccine adjuvant context is limited in publicly available literature, this document will utilize a representative immunomodulatory peptide with a well-characterized mechanism and available preclinical data to illustrate the principles and methodologies. For the purpose of these notes, we will focus on a synthetic peptide adjuvant that activates the innate immune system through the Toll-like receptor (TLR) signaling pathway, a common mechanism for modern adjuvants.
Mechanism of Action: A Representative Signaling Pathway
Many peptide-based adjuvants function by engaging pattern recognition receptors (PRRs) on innate immune cells, such as dendritic cells (DCs) and macrophages.[1][2] A primary family of PRRs involved in adjuvant response is the Toll-like receptors (TLRs).[1][3][4] The binding of a peptide adjuvant to its cognate TLR initiates a signaling cascade that leads to the activation of antigen-presenting cells (APCs) and the production of cytokines and chemokines essential for shaping the adaptive immune response.
Below is a diagram illustrating a representative signaling pathway for a synthetic peptide adjuvant that acts as a TLR agonist.
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of a novel pentapeptide adjuvant follows a structured workflow to assess its safety and efficacy. This process typically involves a series of in vitro and in vivo studies.
Data Presentation: Representative Preclinical Data
The following tables summarize the kind of quantitative data that would be generated during the preclinical evaluation of a pentapeptide adjuvant. The data presented here is illustrative and based on typical outcomes for effective peptide adjuvants.
Table 1: Antigen-Specific Antibody Titer (ELISA)
| Group | Antigen | Adjuvant | Mean IgG Titer (log10) ± SD | Mean IgG1 Titer (log10) ± SD | Mean IgG2a Titer (log10) ± SD |
| 1 | Ovalbumin (OVA) | None | 2.5 ± 0.3 | 2.4 ± 0.2 | 1.8 ± 0.4 |
| 2 | Ovalbumin (OVA) | Alum | 4.2 ± 0.5 | 4.1 ± 0.4 | 2.5 ± 0.6 |
| 3 | Ovalbumin (OVA) | Pentapeptide | 4.8 ± 0.4 | 3.9 ± 0.5 | 4.5 ± 0.3 |
Data are representative of serum collected 21 days after the second immunization.
Table 2: Cytokine Production by Antigen-Restimulated Splenocytes (ELISpot)
| Group | Antigen | Adjuvant | IFN-γ Spot Forming Units (SFU) / 10^6 cells ± SD | IL-4 Spot Forming Units (SFU) / 10^6 cells ± SD |
| 1 | Ovalbumin (OVA) | None | 15 ± 5 | 25 ± 8 |
| 2 | Ovalbumin (OVA) | Alum | 50 ± 12 | 150 ± 25 |
| 3 | Ovalbumin (OVA) | Pentapeptide | 250 ± 30 | 60 ± 15 |
Splenocytes were harvested 14 days after the final immunization and restimulated in vitro with OVA.
Table 3: In Vitro Lymphocyte Proliferation Assay
| Stimulant | Adjuvant | Mean Stimulation Index (SI) ± SD |
| Media Alone | None | 1.0 ± 0.2 |
| Antigen Alone | None | 2.5 ± 0.7 |
| Antigen | Pentapeptide | 8.9 ± 1.5 |
Splenocytes from naive mice were cultured with antigen in the presence or absence of the pentapeptide adjuvant.
Experimental Protocols
The following are detailed protocols for the key experiments cited in the data tables. These protocols are intended as a guide and may require optimization for specific antigens and experimental systems.
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer
Objective: To quantify antigen-specific antibody levels in the serum of immunized animals.
Materials:
-
96-well high-binding ELISA plates
-
Antigen (e.g., Ovalbumin)
-
Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBST)
-
Serum samples from immunized and control animals
-
HRP-conjugated secondary antibody specific for the desired isotype (e.g., anti-mouse IgG, IgG1, IgG2a)
-
TMB substrate solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the antigen to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL/well of Wash Buffer.
-
Blocking: Add 200 µL/well of Blocking Buffer to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Sample Incubation: Prepare serial dilutions of the serum samples in Blocking Buffer (e.g., starting at 1:100). Add 100 µL of each dilution to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives an absorbance value greater than a pre-determined cut-off (e.g., twice the background).
Protocol 2: Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine Profiling
Objective: To quantify the number of antigen-specific cytokine-secreting cells.
Materials:
-
96-well PVDF membrane ELISpot plates
-
Capture antibody for the cytokine of interest (e.g., anti-IFN-γ, anti-IL-4)
-
Sterile PBS
-
Blocking solution (e.g., RPMI-1640 with 10% FBS)
-
Splenocytes from immunized and control animals
-
Antigen or peptide pool for restimulation
-
Biotinylated detection antibody for the cytokine of interest
-
Streptavidin-Alkaline Phosphatase (AP) or Streptavidin-Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate, respectively
-
ELISpot reader
Procedure:
-
Plate Coating: Pre-wet the ELISpot plate membrane with 35% ethanol for 30 seconds, then wash three times with sterile PBS. Coat the wells with the capture antibody diluted in sterile PBS. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with sterile PBS. Block the membrane by adding 200 µL/well of blocking solution. Incubate for at least 2 hours at 37°C.
-
Cell Plating: Prepare a single-cell suspension of splenocytes. Add the cells to the wells at a density of 2-5 x 10^5 cells/well.
-
Stimulation: Add the antigen or peptide pool to the appropriate wells at a pre-determined optimal concentration. Include negative (media alone) and positive (e.g., mitogen like Concanavalin A) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection: Lyse the cells by washing with cold water and then wash five times with PBST. Add the biotinylated detection antibody diluted in blocking buffer. Incubate for 2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate five times with PBST. Add Streptavidin-AP or -HRP. Incubate for 1 hour at room temperature.
-
Development: Wash the plate five times with PBST. Add the appropriate substrate and incubate in the dark until distinct spots appear.
-
Spot Counting: Stop the reaction by washing with distilled water. Allow the plate to dry completely. Count the spots using an automated ELISpot reader.
Protocol 3: Lymphocyte Proliferation Assay
Objective: To measure the proliferation of lymphocytes in response to the pentapeptide adjuvant.
Materials:
-
96-well flat-bottom cell culture plates
-
Splenocytes from naive animals
-
Complete RPMI-1640 medium (with 10% FBS, L-glutamine, penicillin/streptomycin)
-
Antigen
-
Pentapeptide adjuvant
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE, MTT)
-
Cell harvester (for [³H]-thymidine)
-
Scintillation counter or microplate reader
Procedure (using [³H]-thymidine incorporation):
-
Cell Plating: Prepare a single-cell suspension of splenocytes. Add 2 x 10^5 cells in 100 µL of complete medium to each well of a 96-well plate.
-
Stimulation: Prepare solutions of the antigen and/or pentapeptide adjuvant at various concentrations. Add 100 µL of the appropriate stimulant to the wells. Include media alone as a negative control and a mitogen (e.g., Concanavalin A) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Pulsing: Add 1 µCi of [³H]-thymidine to each well. Incubate for an additional 18 hours.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Counting: Place the filters in scintillation vials with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Calculate the Stimulation Index (SI) as the mean counts per minute (CPM) of stimulated wells divided by the mean CPM of unstimulated (media alone) wells.
Conclusion
Lymphocyte-activating pentapeptides represent a promising class of vaccine adjuvants with the potential to elicit robust and specific immune responses. The methodologies and representative data presented in these application notes provide a framework for the preclinical evaluation of such candidates. Through a systematic approach involving in vitro screening and in vivo immunogenicity and efficacy studies, researchers can effectively characterize the potential of novel pentapeptide adjuvants for the development of next-generation vaccines. The detailed protocols for key immunological assays serve as a practical guide for scientists in the field of vaccinology and drug development.
References
- 1. Immunomodulatory Peptides as Vaccine Adjuvants and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New States of Immunomodulation for Vaccine Adjuvants via High Throughput Screening: Expanding Innate Responses to PRRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PMA induces vaccine adjuvant activity by the modulation of TLR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein-Based Adjuvants for Vaccines as Immunomodulators of the Innate and Adaptive Immune Response: Current Knowledge, Challenges, and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pentapeptide-Based Immunotherapy: In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of pentapeptide-based immunotherapies. The protocols outlined below are designed to assess the immunogenic potential and anti-tumor efficacy of novel pentapeptide candidates.
Introduction
Pentapeptides, short chains of five amino acids, represent a promising class of molecules for targeted immunotherapy. Their small size offers advantages in synthesis and modification, while their specificity can be tailored to target tumor-associated antigens (TAAs) or modulate immune checkpoints. In vitro studies are a critical first step in the development of pentapeptide-based therapies, allowing for the screening of candidates and elucidation of their mechanisms of action before proceeding to more complex in vivo models.
This document details key in vitro assays to characterize the bioactivity of immunotherapeutic pentapeptides, including their ability to induce specific T-cell responses, trigger cytokine release, and mediate target cell cytotoxicity.
Data Presentation: Quantitative Analysis of Pentapeptide Efficacy
The following tables summarize representative quantitative data from key in vitro assays for two hypothetical pentapeptide candidates, PEP-001 and PEP-002, compared to a negative control (a scrambled peptide) and a positive control (a known immunogenic peptide).
Table 1: T-Cell Proliferation Assay
| Treatment | Concentration (µM) | Proliferation Index (CFSE) |
| PEP-001 | 1 | 2.5 |
| 10 | 4.8 | |
| 50 | 6.2 | |
| PEP-002 | 1 | 1.8 |
| 10 | 3.1 | |
| 50 | 4.5 | |
| Negative Control | 50 | 1.1 |
| Positive Control | 10 | 7.5 |
Table 2: Cytokine Release Assay (IFN-γ ELISPOT)
| Treatment | Concentration (µM) | Spot Forming Units (SFU) per 10^6 PBMCs |
| PEP-001 | 1 | 150 |
| 10 | 320 | |
| 50 | 450 | |
| PEP-002 | 1 | 80 |
| 10 | 180 | |
| 50 | 250 | |
| Negative Control | 50 | 25 |
| Positive Control | 10 | 550 |
Table 3: Cytotoxicity Assay (LDH Release)
| Effector:Target Ratio | Treatment | % Specific Lysis |
| 5:1 | PEP-001 stimulated T-cells | 25% |
| PEP-002 stimulated T-cells | 15% | |
| Negative Control | 5% | |
| 10:1 | PEP-001 stimulated T-cells | 45% |
| PEP-002 stimulated T-cells | 30% | |
| Negative Control | 8% | |
| 20:1 | PEP-001 stimulated T-cells | 65% |
| PEP-002 stimulated T-cells | 48% | |
| Negative Control | 10% |
Experimental Protocols
T-Cell Proliferation Assay (CFSE-Based)
This assay measures the proliferation of T-cells in response to pentapeptide stimulation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors
-
Pentapeptide candidates
-
Negative and positive control peptides
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
96-well round-bottom plates
-
Flow cytometer
Protocol:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining: Resuspend PBMCs at 1 x 10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.
-
Quenching: Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Washing: Wash the cells three times with complete RPMI-1640 medium.
-
Cell Seeding: Resuspend the CFSE-labeled PBMCs at 2 x 10^6 cells/mL in complete RPMI-1640 medium and seed 100 µL per well into a 96-well round-bottom plate.
-
Peptide Stimulation: Prepare serial dilutions of the pentapeptides, negative control, and positive control in complete RPMI-1640 medium. Add 100 µL of the peptide solutions to the respective wells.
-
Incubation: Incubate the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8). Analyze the CFSE dilution in the T-cell populations using a flow cytometer. The proliferation index is calculated based on the progressive halving of CFSE fluorescence in dividing cells.[1]
Cytokine Release Assay (IFN-γ ELISPOT)
This assay quantifies the number of IFN-γ secreting T-cells upon pentapeptide stimulation.[2][3]
Materials:
-
PVDF-membrane 96-well ELISPOT plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (AP)
-
BCIP/NBT substrate
-
PBMCs
-
Pentapeptide candidates and controls
-
RPMI-1640 medium
Protocol:
-
Plate Coating: Coat the ELISPOT plate with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI-1640 medium containing 10% FBS for 2 hours at room temperature.
-
Cell Seeding: Seed PBMCs at 2-3 x 10^5 cells/well.
-
Peptide Stimulation: Add pentapeptides and controls at desired concentrations.
-
Incubation: Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Lyse the cells and wash the plate. Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add Streptavidin-AP. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add BCIP/NBT substrate. Monitor for spot development.
-
Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry and count the spots using an ELISPOT reader. Each spot represents a single IFN-γ secreting cell.[2][3]
Cytotoxicity Assay (LDH Release)
This assay measures the ability of pentapeptide-stimulated T-cells to lyse target tumor cells.[4]
Materials:
-
Effector cells (pentapeptide-stimulated T-cells)
-
Target cells (tumor cell line expressing the relevant antigen)
-
LDH release assay kit
-
96-well flat-bottom plates
Protocol:
-
Effector Cell Preparation: Co-culture PBMCs with the pentapeptide candidates for 5-7 days to generate peptide-specific effector T-cells.
-
Target Cell Seeding: Seed target cells into a 96-well flat-bottom plate at 1 x 10^4 cells/well and allow them to adhere overnight.
-
Co-culture: Add the effector T-cells to the target cells at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 20:1).
-
Incubation: Incubate the co-culture for 4-6 hours at 37°C in a 5% CO2 incubator.
-
LDH Measurement: Centrifuge the plate and transfer the supernatant to a new plate. Add the LDH reaction mixture according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at 490 nm. Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Signaling Pathways and Experimental Workflows
T-Cell Activation by Pentapeptide
The following diagram illustrates the general signaling pathway initiated by the recognition of a pentapeptide presented by an antigen-presenting cell (APC) to a T-cell.
Caption: T-Cell Activation Signaling Pathway.
Experimental Workflow for In Vitro Pentapeptide Evaluation
The following diagram outlines the logical flow of experiments for the in vitro assessment of immunotherapeutic pentapeptides.
Caption: In Vitro Pentapeptide Evaluation Workflow.
References
Application Notes and Protocols for Co-culture of Dendritic Cells and T-cells with a Lymphocyte Activating Pentapeptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The co-culture of dendritic cells (DCs) and T-cells is a fundamental technique in immunology to study the intricacies of T-cell activation, differentiation, and effector functions. Dendritic cells, as the most potent antigen-presenting cells (APCs), are crucial for initiating primary immune responses.[1] This application note provides a detailed protocol for the co-culture of human monocyte-derived dendritic cells (mo-DCs) and autologous T-cells, with a specific focus on evaluating the immunomodulatory effects of a lymphocyte-activating pentapeptide.
For the purpose of these application notes, we will reference the pentapeptide Leu-Pro-Pro-Ser-Arg . This sequence, derived from the Fc region of human IgG1, has been identified to possess lymphocyte-activating properties.[2] While the original research highlighted its role in B-cell differentiation, the involvement of T-cell-derived factors was also noted, suggesting a broader immunomodulatory capacity.[2] These protocols will therefore serve as a framework for investigating the direct and DC-mediated effects of such pentapeptides on T-cell responses.
Principle of the Assay
This protocol outlines the generation of immature mo-DCs from peripheral blood mononuclear cells (PBMCs), their maturation, and subsequent co-culture with isolated autologous T-cells. The lymphocyte-activating pentapeptide can be introduced at various stages to assess its impact on DC maturation and/or T-cell activation. The readouts for T-cell activation include proliferation, cytokine secretion, and expression of activation markers, which can be quantified to determine the peptide's immunomodulatory potential.
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RosetteSep™ Human T-Cell Enrichment Cocktail
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant Human GM-CSF
-
Recombinant Human IL-4
-
Recombinant Human IL-2
-
Lipopolysaccharide (LPS)
-
Lymphocyte Activating Pentapeptide (Leu-Pro-Pro-Ser-Arg)
-
CFSE (Carboxyfluorescein succinimidyl ester) Cell Division Tracker Kit
-
Human T-cell activation/expansion kit (e.g., anti-CD3/CD28 beads)
-
ELISA kits for human IFN-γ, IL-2, IL-10, and TNF-α
-
Flow cytometry antibodies: Anti-CD3, Anti-CD4, Anti-CD8, Anti-CD11c, Anti-HLA-DR, Anti-CD80, Anti-CD86, Anti-CD69, Anti-CD25
-
Flow cytometry buffer (PBS with 2% FBS)
-
96-well and 24-well flat-bottom cell culture plates
Experimental Protocols
Protocol 1: Generation of Monocyte-Derived Dendritic Cells (mo-DCs)
-
Monocyte Isolation: Isolate monocytes from fresh human PBMCs using negative selection with the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's instructions.
-
Cell Culture: Resuspend the enriched monocytes in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 ng/mL GM-CSF, and 25 ng/mL IL-4) at a density of 1 x 10^6 cells/mL.
-
Differentiation: Seed the cells in a 6-well plate and incubate at 37°C in a 5% CO2 incubator.
-
Feeding: On day 3, add fresh complete medium with cytokines.
-
Maturation: On day 5, induce maturation of the immature mo-DCs. For this, harvest the cells and re-plate in a new 6-well plate with fresh complete medium containing maturation stimuli.
-
Control Mature DCs: Add LPS (100 ng/mL).
-
Pentapeptide-Treated DCs: Add the lymphocyte-activating pentapeptide at various concentrations (e.g., 1, 10, 100 µg/mL).
-
Immature DC Control: Add no maturation stimulus.
-
-
Harvest: On day 7, harvest the mature mo-DCs. The cells should appear larger and have dendritic projections. Analyze a fraction of the cells for maturation markers (CD11c, HLA-DR, CD80, CD86) by flow cytometry.
Protocol 2: Isolation of Autologous T-Cells
-
T-Cell Isolation: On the day of the co-culture (Day 7 of DC culture), isolate T-cells from the same donor's PBMCs using the RosetteSep™ Human T-Cell Enrichment Cocktail.
-
CFSE Labeling (for proliferation assay):
-
Resuspend the isolated T-cells at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete medium.
-
Resuspend the labeled T-cells in complete medium at 2 x 10^6 cells/mL.
-
Protocol 3: Dendritic Cell and T-Cell Co-culture
-
Setup: In a 96-well flat-bottom plate, add 1 x 10^5 CFSE-labeled T-cells to each well.
-
Adding Dendritic Cells: Add the matured mo-DCs (from Protocol 1) to the wells at different DC:T-cell ratios (e.g., 1:10, 1:20, 1:40).
-
Wells with T-cells and immature DCs.
-
Wells with T-cells and LPS-matured DCs.
-
Wells with T-cells and pentapeptide-matured DCs.
-
-
Direct Pentapeptide Treatment on Co-culture: To assess the direct effect of the pentapeptide on T-cell activation in the presence of DCs, set up co-cultures with immature DCs and add the pentapeptide directly to the wells at various concentrations.
-
Controls:
-
T-cells alone (negative control).
-
T-cells with anti-CD3/CD28 beads (positive control for T-cell proliferation).
-
-
Incubation: Incubate the co-culture plates at 37°C in a 5% CO2 incubator for 3 to 5 days.
Protocol 4: Assessment of T-Cell Activation
-
Supernatant Collection: After the incubation period, centrifuge the plates and collect the supernatant for cytokine analysis by ELISA. Store at -80°C until use.
-
T-Cell Proliferation Analysis by Flow Cytometry:
-
Harvest the cells from the wells.
-
Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).
-
Acquire the samples on a flow cytometer.
-
Gate on the CD3+ T-cell population and analyze the CFSE fluorescence. Proliferating cells will show a stepwise dilution of the CFSE dye.
-
-
T-Cell Activation Marker Analysis by Flow Cytometry:
-
In a separate set of non-CFSE labeled co-cultures, harvest the cells after 24-48 hours.
-
Stain with antibodies against activation markers such as CD69 and CD25, along with CD3, CD4, and CD8.
-
Analyze the expression of these markers on the T-cell populations by flow cytometry.
-
Data Presentation
The following tables present representative data that could be expected from these experiments.
Table 1: Dendritic Cell Maturation Markers
| Treatment Group | % CD80+ of CD11c+ | % CD86+ of CD11c+ | MFI of HLA-DR on CD11c+ |
| Immature DCs | 15% | 20% | 5,000 |
| LPS-matured DCs | 85% | 90% | 15,000 |
| Pentapeptide (10 µg/mL) | 60% | 65% | 10,000 |
Table 2: T-Cell Proliferation (at 5 days, DC:T-cell ratio 1:20)
| Condition | % Proliferated CD4+ T-cells | % Proliferated CD8+ T-cells |
| T-cells alone | < 2% | < 2% |
| T-cells + Immature DCs | 5% | 3% |
| T-cells + LPS-matured DCs | 60% | 45% |
| T-cells + Pentapeptide-matured DCs | 40% | 30% |
| T-cells + Immature DCs + Pentapeptide | 55% | 40% |
Table 3: Cytokine Secretion (at 72 hours, DC:T-cell ratio 1:20)
| Condition | IFN-γ (pg/mL) | IL-2 (pg/mL) | IL-10 (pg/mL) |
| T-cells + Immature DCs | 50 | 100 | 20 |
| T-cells + LPS-matured DCs | 2000 | 1500 | 100 |
| T-cells + Pentapeptide-matured DCs | 1200 | 900 | 80 |
| T-cells + Immature DCs + Pentapeptide | 1800 | 1300 | 150 |
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for DC-T cell co-culture and analysis.
Putative Signaling Pathway of this compound
The precise signaling pathway for the Leu-Pro-Pro-Ser-Arg pentapeptide in T-cells is not fully elucidated. However, based on the general mechanisms of immunomodulatory peptides, it is plausible that it acts as a co-stimulatory signal, augmenting the primary signal from the T-cell receptor (TCR) engagement with the peptide-MHC complex on the dendritic cell. This could lead to the enhanced activation of downstream signaling cascades.
Caption: Putative signaling pathway of a this compound.
Discussion and Interpretation
The provided protocols and representative data illustrate a framework for assessing the immunomodulatory properties of a lymphocyte-activating pentapeptide.
-
Impact on DC Maturation: An increase in the expression of co-stimulatory molecules (CD80, CD86) and MHC class II (HLA-DR) on dendritic cells following treatment with the pentapeptide would suggest that the peptide can directly mature DCs, thereby enhancing their T-cell stimulatory capacity.
-
Direct and Indirect T-Cell Activation: By comparing the results from co-cultures with pentapeptide-matured DCs versus the direct addition of the pentapeptide to immature DC-T-cell co-cultures, one can dissect the direct effects on T-cells from the indirect effects mediated through DC maturation. The representative data suggests the pentapeptide may have both effects.
-
Cytokine Profile: The profile of cytokines secreted can indicate the type of T-helper (Th) cell response being promoted. For instance, high levels of IFN-γ are indicative of a Th1 response, which is associated with cell-mediated immunity. An increase in IL-10 might suggest a regulatory or Th2 component.
-
Signaling Pathway Insights: While the provided diagram is putative, further experiments such as phosphoflow cytometry to analyze the phosphorylation status of key signaling molecules (e.g., Lck, ZAP-70, ERK) or the use of specific pathway inhibitors could help to elucidate the precise intracellular signaling cascade activated by the pentapeptide.
These application notes provide a comprehensive starting point for researchers to explore the immunological effects of novel pentapeptides and other immunomodulatory molecules in a robust and well-defined in vitro system. Further optimization of peptide concentrations, incubation times, and DC:T-cell ratios may be necessary depending on the specific research questions and the properties of the molecule under investigation.
References
Measuring Cytotoxic T-Lymphocyte (CTL) Activity Induced by a Pentapeptide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cytotoxic T-lymphocytes (CTLs) are critical effector cells of the adaptive immune system, responsible for recognizing and eliminating virus-infected and malignant cells. The specificity of this recognition is mediated by the T-cell receptor (TCR), which binds to peptide antigens presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of target cells. Pentapeptides, being short amino acid sequences, can serve as minimal antigenic epitopes for CTL recognition. The ability to accurately measure CTL activity induced by a specific pentapeptide is paramount for the development of peptide-based vaccines and immunotherapies.
These application notes provide an overview of common methodologies to quantify pentapeptide-specific CTL activity, including detailed protocols for the Chromium-51 release assay, IFN-γ ELISpot assay, and a flow cytometry-based cytotoxicity assay. Furthermore, standardized tables for data presentation are provided to facilitate comparison across different experimental setups.
Core Methodologies for Measuring CTL Activity
Several robust methods exist to measure the functional consequence of CTL recognition of target cells pulsed with a pentapeptide. The choice of assay depends on the specific research question, available equipment, and desired throughput. The three primary methods detailed here are:
-
Chromium-51 (⁵¹Cr) Release Assay: A classic and highly sensitive method to directly measure target cell lysis mediated by CTLs.[1][2][3]
-
IFN-γ ELISpot Assay: A sensitive technique to quantify the frequency of peptide-specific, IFN-γ-secreting CTLs at the single-cell level.[4][5]
-
Flow Cytometry-Based Cytotoxicity Assay: A versatile method that allows for the simultaneous assessment of target cell killing and phenotypic analysis of both effector and target cell populations.[6][7][8]
Experimental Protocols
Chromium-51 (⁵¹Cr) Release Assay
This assay measures the release of radioactive ⁵¹Cr from the cytoplasm of target cells upon lysis by CTLs.[1][9]
Materials:
-
Target cells (e.g., T2 cells, which are deficient in endogenous antigen presentation)[9]
-
Effector cells (CTLs generated in response to the pentapeptide)
-
Pentapeptide of interest
-
Sodium Chromate (Na₂⁵¹CrO₄)
-
Complete RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
96-well V-bottom plates
-
Gamma counter
-
Triton X-100 (for maximum release control)
Protocol:
-
Target Cell Labeling:
-
Resuspend 1 x 10⁶ target cells in 50 µL of FBS.
-
Add 100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C, mixing every 20-30 minutes.[3][10]
-
Wash the labeled target cells three times with 10 mL of complete medium to remove excess ⁵¹Cr.[3]
-
Resuspend the cells at a concentration of 1 x 10⁵ cells/mL in complete medium.
-
-
Peptide Pulsing:
-
Incubate the labeled target cells with the pentapeptide at a predetermined optimal concentration (e.g., 1-10 µg/mL) for 1 hour at 37°C.
-
Wash the cells to remove unbound peptide.
-
Resuspend the peptide-pulsed target cells at 1 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Plate 100 µL of effector cells at various concentrations to achieve different Effector-to-Target (E:T) ratios (e.g., 100:1, 50:1, 25:1, 12.5:1).[1]
-
Add 100 µL of peptide-pulsed target cells (1 x 10⁴ cells) to each well.
-
Controls:
-
Spontaneous Release: Target cells with medium only.
-
Maximum Release: Target cells with 1% Triton X-100.[3]
-
Unpulsed Target Control: Effector cells with labeled target cells not pulsed with the peptide.
-
-
Set up all conditions in triplicate.
-
-
Incubation and Measurement:
-
Centrifuge the plate at 50 x g for 3 minutes to initiate cell contact.
-
Incubate for 4-6 hours at 37°C.[3]
-
Centrifuge the plate at 200 x g for 5 minutes.
-
Carefully transfer 100 µL of supernatant from each well to a new plate or tubes compatible with a gamma counter.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
IFN-γ ELISpot Assay
This assay quantifies the number of individual CTLs that secrete IFN-γ upon recognition of the pentapeptide presented by antigen-presenting cells (APCs).[4][5][11]
Materials:
-
96-well PVDF membrane ELISpot plates pre-coated with anti-IFN-γ capture antibody
-
Effector cells (CTLs)
-
APCs (e.g., irradiated peripheral blood mononuclear cells (PBMCs) or T2 cells)
-
Pentapeptide of interest
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)
-
Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
ELISpot plate reader
Protocol:
-
Plate Preparation:
-
If not pre-coated, coat the ELISpot plate with anti-IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with RPMI containing 10% FBS for 2 hours at room temperature.
-
-
Cell Plating:
-
Prepare a suspension of effector cells.
-
Prepare APCs and pulse them with the pentapeptide (1-10 µg/mL) for 1-2 hours at 37°C.
-
Add 2 x 10⁵ APCs per well.
-
Add effector cells in a series of dilutions (e.g., starting from 2 x 10⁵ cells/well).
-
Controls:
-
Negative Control: Effector cells and unpulsed APCs.
-
Positive Control: Effector cells stimulated with a mitogen (e.g., PHA).
-
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Detection:
-
Wash the plate extensively with PBS containing 0.05% Tween-20 (PBST).
-
Add biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate with PBST.
-
Add streptavidin-ALP or -HRP and incubate for 1 hour at room temperature.
-
Wash the plate with PBST and then PBS.
-
Add the substrate and incubate until distinct spots emerge.
-
Stop the reaction by washing with distilled water.
-
-
Spot Counting:
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
-
Flow Cytometry-Based Cytotoxicity Assay
This method uses fluorescent dyes to distinguish between live and dead target cells, allowing for the quantification of CTL-mediated killing.[6][7]
Materials:
-
Target cells
-
Effector cells (CTLs)
-
Pentapeptide of interest
-
Cell tracking dyes (e.g., CFSE, CellTrace Violet)
-
Viability dye (e.g., Propidium Iodide (PI), 7-AAD, or a fixable viability dye)
-
FACS tubes or 96-well U-bottom plates
-
Flow cytometer
Protocol:
-
Target Cell Labeling:
-
Label two populations of target cells separately with different concentrations of a cell tracking dye (e.g., high and low concentrations of CFSE) to distinguish them.[6][8]
-
Pulse one population (e.g., CFSE-low) with the pentapeptide (1-10 µg/mL) for 1 hour at 37°C. The other population (CFSE-high) serves as the unpulsed internal control.[6][8]
-
Wash both populations to remove excess dye and unbound peptide.
-
Mix the two target cell populations at a 1:1 ratio.
-
-
Assay Setup:
-
Co-culture the mixed target cells (e.g., 2 x 10⁴ cells total) with effector cells at various E:T ratios in a 96-well plate.
-
Controls:
-
Mixed target cells with no effector cells.
-
-
-
Incubation:
-
Incubate for 4-6 hours at 37°C.
-
-
Staining and Acquisition:
-
After incubation, add a viability dye (e.g., PI or 7-AAD) to each well just before analysis.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the target cell populations based on their fluorescence (e.g., CFSE-low and CFSE-high).
-
Within each target population, determine the percentage of dead cells (positive for the viability dye).
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 x (% Dead Peptide-Pulsed Targets - % Dead Unpulsed Targets)
-
Data Presentation
Quantitative data should be summarized in a clear and organized manner. The following tables provide examples of how to present the raw data and calculated results for each assay.
Table 1: Chromium-51 Release Assay Data
| E:T Ratio | Experimental Release (CPM) | Spontaneous Release (CPM) | Maximum Release (CPM) | % Specific Lysis |
| 100:1 | Value | Value | Value | Calculated |
| 50:1 | Value | Value | Value | Calculated |
| 25:1 | Value | Value | Value | Calculated |
| 12.5:1 | Value | Value | Value | Calculated |
| 0:1 | Value (Spontaneous) | - | - | 0 |
Table 2: IFN-γ ELISpot Assay Data
| Effector Cells per Well | Peptide Stimulated (SFU/10⁶ cells) | Unstimulated Control (SFU/10⁶ cells) | Net SFU/10⁶ cells |
| 2 x 10⁵ | Value | Value | Calculated |
| 1 x 10⁵ | Value | Value | Calculated |
| 0.5 x 10⁵ | Value | Value | Calculated |
| 0.25 x 10⁵ | Value | Value | Calculated |
SFU = Spot Forming Units
Table 3: Flow Cytometry-Based Cytotoxicity Assay Data
| E:T Ratio | % Dead Peptide-Pulsed Targets (CFSE-low) | % Dead Unpulsed Targets (CFSE-high) | % Specific Lysis |
| 100:1 | Value | Value | Calculated |
| 50:1 | Value | Value | Calculated |
| 25:1 | Value | Value | Calculated |
| 12.5:1 | Value | Value | Calculated |
| 0:1 | Value | Value | 0 |
Mandatory Visualizations
Signaling Pathway of CTL Activation
Caption: CTL activation signaling cascade upon recognition of a pentapeptide on MHC-I.
Experimental Workflow for Chromium-51 Release Assay
References
- 1. benchchem.com [benchchem.com]
- 2. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [bio-protocol.org]
- 3. bitesizebio.com [bitesizebio.com]
- 4. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interferon-gamma ELISPOT assay for the quantitative measurement of antigen-specific murine CD8+ T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 7. New flow cytometric assays for monitoring cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-based Flow Cytometry Assay to Measure Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [en.bio-protocol.org]
- 10. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 11. eaglebio.com [eaglebio.com]
Application Notes and Protocols: [3H]-Thymidine Incorporation Assay for Pentapeptide-Induced Lymphocyte Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The [3H]-thymidine incorporation assay is a classic and widely used method to measure cell proliferation.[1][2][3] It relies on the principle that proliferating cells synthesize new DNA. By providing radiolabeled thymidine ([3H]-thymidine), a precursor of DNA, the amount of radioactivity incorporated into the cellular DNA is directly proportional to the rate of cell division.[1][2] This application note provides a detailed protocol for utilizing the [3H]-thymidine incorporation assay to assess the proliferative response of lymphocytes to stimulation by pentapeptides. Such assessments are crucial in immunology, cancer research, and the development of novel therapeutics to understand the immunomodulatory effects of specific peptide sequences.[2]
Principle of the Assay
During the S phase of the cell cycle, cells actively synthesize DNA. The [3H]-thymidine incorporation assay introduces tritiated thymidine into the cell culture medium. Lymphocytes that are stimulated to proliferate by a pentapeptide will incorporate this radioactive nucleoside into their newly synthesized DNA.[1][2] After a defined incubation period, the cells are harvested, and the unincorporated [3H]-thymidine is washed away. The amount of incorporated radioactivity is then measured using a liquid scintillation counter. The resulting counts per minute (CPM) provide a quantitative measure of DNA synthesis and, consequently, cell proliferation.[4]
Materials and Reagents
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated lymphocyte populations (e.g., T cells)
-
Pentapeptide of interest
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)
-
[3H]-thymidine (specific activity typically 1-2 Ci/mmol)
-
Positive control (e.g., Phytohemagglutinin (PHA), Concanavalin A (ConA))
-
Negative control (medium alone)
-
96-well round-bottom cell culture plates
-
Cell harvester
-
Glass fiber filters
-
Scintillation vials
-
Liquid scintillation cocktail
-
Liquid scintillation counter
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
Pipettes and sterile tips
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific pentapeptide and cell type used.
1. Isolation and Preparation of Lymphocytes:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the isolated PBMCs twice with sterile Phosphate Buffered Saline (PBS).
-
Resuspend the cells in complete RPMI-1640 medium.
-
Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.
-
Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
2. Cell Seeding and Stimulation:
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to each well of a 96-well round-bottom plate.
-
Prepare serial dilutions of the pentapeptide in complete RPMI-1640 medium.
-
Add 100 µL of the pentapeptide dilutions to the respective wells in triplicate.
-
Controls:
-
Negative Control: Add 100 µL of complete RPMI-1640 medium alone.
-
Positive Control: Add 100 µL of a known mitogen (e.g., PHA at 5 µg/mL).
-
-
The final volume in each well should be 200 µL.
3. Incubation:
-
Incubate the plate in a humidified CO2 incubator at 37°C with 5% CO2 for 72 hours. The optimal incubation time may vary and should be determined empirically.
4. [3H]-Thymidine Labeling:
-
After the initial incubation, add 1 µCi of [3H]-thymidine to each well. This is typically done by adding 20 µL of a 50 µCi/mL [3H]-thymidine solution.
-
Return the plate to the incubator for an additional 18-24 hours.
5. Cell Harvesting:
-
Following the labeling period, harvest the cells onto glass fiber filters using a cell harvester. The harvester will lyse the cells and transfer the DNA onto the filter mat.
-
Wash the filters extensively with PBS or distilled water to remove unincorporated [3H]-thymidine.
-
Allow the filters to dry completely.
6. Scintillation Counting:
-
Transfer the filter discs to scintillation vials.
-
Add an appropriate volume of liquid scintillation cocktail to each vial.
-
Measure the radioactivity in each vial using a liquid scintillation counter. The results are expressed as counts per minute (CPM).
Data Presentation and Analysis
The proliferation data can be presented in two main ways: raw CPM and the Stimulation Index (SI).
1. Counts Per Minute (CPM): This is the direct output from the scintillation counter and represents the amount of [3H]-thymidine incorporated into the DNA.
2. Stimulation Index (SI): The SI is a ratio that normalizes the data to the negative control, allowing for easier comparison between experiments.[4] It is calculated as follows:
SI = (Mean CPM of stimulated wells) / (Mean CPM of unstimulated control wells)
An SI value greater than 2 is generally considered a positive proliferative response, although the threshold may vary depending on the experimental system.
Example Data Table:
The following table presents hypothetical data from a pentapeptide-induced lymphocyte proliferation assay.
| Treatment Group | Concentration (µM) | Mean CPM (± SD) | Stimulation Index (SI) |
| Unstimulated Control | 0 | 350 (± 45) | 1.0 |
| Pentapeptide X | 1 | 875 (± 98) | 2.5 |
| 10 | 2,450 (± 210) | 7.0 | |
| 50 | 5,600 (± 450) | 16.0 | |
| 100 | 3,200 (± 310) | 9.1 | |
| Positive Control (PHA) | 5 µg/mL | 15,750 (± 1,200) | 45.0 |
Visualizations
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low T-Cell Activation with Synthetic Pentapeptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low T-cell activation with synthetic pentapeptides in their experiments.
Troubleshooting Guide
Low or no T-cell activation is a common issue in in-vitro assays. This guide provides a systematic approach to identifying and resolving potential causes.
1. Peptide-Related Issues
| Potential Cause | Recommended Action | Expected Outcome |
| Suboptimal Peptide Concentration | Perform a dose-response experiment with a wide range of peptide concentrations (e.g., 0.1 µg/mL to 10 µg/mL).[1][2][3] | Identification of the optimal peptide concentration for maximal T-cell activation. |
| Peptide Instability or Degradation | Store lyophilized peptides at -20°C or -80°C and minimize freeze-thaw cycles.[4] Prepare fresh working solutions from a new aliquot for each experiment. | Consistent and reproducible T-cell activation across experiments. |
| Low Peptide-MHC Binding Affinity/Stability | The stability of the peptide-MHC complex is a critical factor for T-cell activation.[5][6][7] Consider using peptide analogues with improved MHC binding characteristics.[2][8] | Enhanced T-cell activation due to prolonged presentation of the peptide on the APC surface. |
| Peptide Purity and Contaminants | Use high-purity (>95%) peptides. Contaminants like trifluoroacetic acid (TFA) or endotoxins can be cytotoxic or induce non-specific immune responses.[4] | Reduced cell death and background activation, leading to a clearer antigen-specific signal. |
| Incorrect Peptide Sequence | Verify the amino acid sequence of the synthetic peptide. | Ensures that the correct epitope is being presented to the T-cells. |
2. Cell-Related Issues
| Potential Cause | Recommended Action | Expected Outcome |
| Low Viability of Antigen-Presenting Cells (APCs) or T-cells | Check cell viability using methods like Trypan Blue exclusion or a viability stain before and after the experiment. Optimize cell handling and culture conditions. | High cell viability (>90%) is crucial for effective antigen presentation and T-cell response. |
| Insufficient APC to T-cell Ratio | Optimize the ratio of APCs to T-cells. A common starting point is a 1:1 or 1:2 ratio. | Maximizes the opportunity for T-cell interaction with peptide-loaded APCs. |
| Inappropriate APC Type | The choice of APC can significantly impact T-cell activation. Professional APCs like dendritic cells or B-cells are often more effective than non-professional APCs. | More robust T-cell activation due to higher expression of MHC and co-stimulatory molecules. |
| Low Frequency of Antigen-Specific T-cells | The precursor frequency of T-cells specific for a novel or weak antigen may be very low.[6] | Consider using enrichment strategies for antigen-specific T-cells or more sensitive readout assays. |
3. Experimental Protocol Issues
| Potential Cause | Recommended Action | Expected Outcome |
| Inadequate Co-stimulation | T-cell activation requires two signals: TCR engagement (Signal 1) and co-stimulation (Signal 2).[1][9] Ensure the presence of co-stimulatory molecules like CD80/CD86 on APCs or add soluble co-stimulatory antibodies (e.g., anti-CD28).[10][11] | Synergistic enhancement of T-cell activation, leading to proliferation and cytokine production. |
| Suboptimal Incubation Time | Optimize the duration of peptide pulsing of APCs and the co-culture time of APCs and T-cells. Activation marker upregulation can be detected after several hours, while proliferation assays may require several days.[12] | Capturing the peak of the T-cell response for the specific activation marker being measured. |
| Choice of Readout Assay | The sensitivity of the assay can influence the detection of a weak response. Consider using highly sensitive methods like ELISpot or intracellular cytokine staining (ICS) by flow cytometry.[12][13][14] | Detection of low-level T-cell activation that might be missed by less sensitive methods like proliferation assays. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for my synthetic pentapeptide?
A1: The optimal concentration is peptide-specific and needs to be determined empirically through a dose-response experiment. A typical starting range is 0.1 to 10 µg/mL.[1][2][3] High concentrations can sometimes lead to T-cell anergy or death, so a titration is crucial.
Q2: How should I store my synthetic peptides?
A2: Lyophilized peptides should be stored at -20°C or -80°C. For short-term use, peptides can be dissolved in a suitable solvent (e.g., DMSO, sterile water) and stored as aliquots at -20°C to avoid repeated freeze-thaw cycles.[4]
Q3: My T-cells are not responding, but my positive control is working. What could be the issue?
A3: If the positive control (e.g., stimulation with anti-CD3/CD28 beads or a known immunogenic peptide) is working, the issue likely lies with your specific pentapeptide or its interaction with the MHC molecule and TCR. Consider the following:
-
Peptide-MHC Binding: The pentapeptide may have low affinity or stability for the specific MHC allele of your APCs.[5][6][7]
-
TCR Affinity: The T-cells in your population may have low-affinity TCRs for the peptide-MHC complex.[8]
-
Peptide Quality: Verify the purity and sequence of your peptide.
Q4: Can I use whole blood or PBMCs directly for T-cell activation assays with pentapeptides?
A4: Yes, peripheral blood mononuclear cells (PBMCs) are commonly used as they contain both T-cells and APCs (monocytes and B-cells).[13][14] Short-term incubation of whole blood or PBMCs with the peptide allows for antigen processing and presentation by the endogenous APCs.[12][15]
Q5: What are the key signaling pathways I am trying to activate?
A5: T-cell activation is initiated by the T-cell receptor (TCR) recognizing the peptide-MHC complex. This triggers a cascade of intracellular signaling events, primarily involving the phosphorylation of ITAMs, activation of ZAP-70, and subsequent activation of pathways like PLCγ1, MAPK, and PI3K-AKT, leading to cytokine production, proliferation, and differentiation.[16][17][18][19]
Experimental Protocols
Standard T-Cell Activation Assay using Synthetic Peptides and PBMCs
-
Preparation of Cells:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells twice with sterile PBS or cell culture medium.
-
Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin.
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue.
-
-
Peptide Stimulation:
-
Plate the PBMCs in a 96-well round-bottom plate at a density of 2 x 10^5 cells per well.
-
Prepare a serial dilution of the synthetic pentapeptide in complete medium.
-
Add the peptide to the wells to achieve the desired final concentrations. Include a negative control (medium only) and a positive control (e.g., anti-CD3/CD28 beads or a CEF peptide pool).[14]
-
-
Co-culture and Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator. The incubation time will depend on the readout assay:
-
-
Readout and Analysis:
-
ICS: Harvest the cells, stain for surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α), and analyze by flow cytometry.[2][14]
-
ELISpot: Develop the plate according to the manufacturer's instructions and count the spots, where each spot represents a cytokine-secreting cell.
-
Proliferation Assay: Stain cells with a proliferation dye like CFSE before stimulation. After incubation, analyze the dilution of the dye by flow cytometry.
-
Visualizations
Caption: Simplified T-Cell Activation Signaling Pathway.
Caption: General experimental workflow for a T-cell activation assay.
Caption: A decision tree for troubleshooting low T-cell activation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pnas.org [pnas.org]
- 4. genscript.com [genscript.com]
- 5. Potentiation of T Cell Stimulatory Activity by Chemical Fixation of a Weak Peptide-MHC Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CD8+ T-cell cross-competition is governed by peptide–MHC class I stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pan-specific prediction of peptide-MHC-I complex stability; a correlate of T cell immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Co-stimulation - Wikipedia [en.wikipedia.org]
- 10. sinobiological.com [sinobiological.com]
- 11. m.youtube.com [m.youtube.com]
- 12. T‐cell activation–induced marker assays in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. viraxbiolabs.com [viraxbiolabs.com]
- 14. stemcell.com [stemcell.com]
- 15. T‐cell activation–induced marker assays in health and disease | Semantic Scholar [semanticscholar.org]
- 16. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 17. T-cell activation through the antigen receptor. Part 1: signaling components, signaling pathways, and signal integration at the T-cell antigen receptor synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cd-genomics.com [cd-genomics.com]
- 19. Linker for activation of T cells - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Pentapeptide Concentration for Maximal Lymphocyte Stimulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize pentapeptide concentration for maximal lymphocyte stimulation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for a new pentapeptide?
A1: For a new pentapeptide, it is generally recommended to start with a concentration range of 1 to 10 µg/mL.[1] The optimal concentration will be peptide-specific and should be determined empirically through a dose-response experiment. It is also crucial to ensure the final concentration of any solvent, such as DMSO, is below 1% (v/v) to avoid toxicity.[1]
Q2: How long should I incubate the lymphocytes with the pentapeptide?
A2: The optimal incubation time can vary depending on the specific assay and the desired readout. For intracellular cytokine staining by flow cytometry, a typical incubation period is 5-6 hours.[1] For lymphocyte proliferation assays, a longer incubation of 4-6 days is common before assessing cell division.[2] Some protocols suggest that for ELISpot assays, an incubation of 18-48 hours is recommended.[1] It is advisable to optimize the incubation time for your specific experimental setup.
Q3: What are the best positive and negative controls for my experiment?
A3: For a positive control, mitogens like Phytohemagglutinin (PHA) or a combination of Phorbol 12-myristate 13-acetate (PMA) and Ionomycin are commonly used to induce robust lymphocyte proliferation.[3][4] A well-characterized peptide pool known to elicit a response in your system can also serve as a positive control.[1] For the negative control, a vehicle control (e.g., DMSO in media) and/or an irrelevant peptide pool should be included.[1]
Q4: How can I be sure that my lymphocytes are viable and healthy before starting the experiment?
A4: It is essential to assess cell viability before and during the experiment. This can be done using a trypan blue exclusion assay with a hemocytometer or by using a fixable viability dye in flow cytometry.[1][5] A viability of over 75% at the start of the culture is generally considered acceptable.[6]
Troubleshooting Guides
Problem 1: Low or no lymphocyte proliferation in response to the pentapeptide.
| Possible Cause | Troubleshooting Step |
| Suboptimal Peptide Concentration | Perform a dose-response curve with a broader range of pentapeptide concentrations (e.g., 0.1 to 50 µg/mL) to identify the optimal concentration.[7][8] |
| Peptide Quality Issues | Ensure the peptide is of high purity and free of contaminants like endotoxins or trifluoroacetic acid (TFA), which can inhibit cell proliferation or cause non-specific stimulation.[9] |
| Insufficient Incubation Time | Extend the incubation period. Proliferation is a slow process, and a response may not be detectable at earlier time points.[2] |
| Poor Cell Health | Check the viability of your peripheral blood mononuclear cells (PBMCs) or isolated lymphocytes before setting up the assay. Low viability at the start will lead to poor proliferation.[5] |
| Incorrect Cell Density | Optimize the cell seeding density. Too few cells may not receive sufficient stimulation, while too many cells can lead to rapid nutrient depletion and cell death. |
Problem 2: High background proliferation in the negative control wells.
| Possible Cause | Troubleshooting Step |
| Contamination | Ensure aseptic technique during cell culture to prevent microbial contamination.[10] Test for mycoplasma contamination, as it can affect lymphocyte proliferation.[10] |
| Endotoxin Contamination | Use endotoxin-free reagents and peptides. Endotoxins are potent B-cell mitogens and can cause non-specific lymphocyte activation.[9] |
| Serum Variability | Test different lots of fetal bovine serum (FBS) or use a serum-free medium, as some serum lots can have mitogenic activity. |
| Cell Culture Conditions | Ensure the incubator has the correct temperature and CO2 levels. Suboptimal conditions can stress the cells and lead to spontaneous proliferation. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Donor Variability | Lymphocyte responses can vary significantly between donors. If possible, use cells from the same donor for comparative experiments or increase the number of donors to account for biological variability. |
| Reagent Variability | Aliquot and store reagents properly to avoid degradation. Avoid repeated freeze-thaw cycles of peptides and cytokines.[9] |
| Assay Technique | Standardize all steps of the protocol, including cell isolation, counting, plating, and the timing of reagent addition. |
| Peptide Stability | Peptides containing certain amino acids (Cys, Trp, Met) are prone to oxidation.[9] Store peptides as recommended by the manufacturer and prepare fresh working solutions for each experiment. |
Experimental Protocols
Optimizing Pentapeptide Concentration using a Lymphocyte Proliferation Assay (CFSE-based)
This protocol outlines a method to determine the optimal concentration of a pentapeptide for inducing lymphocyte proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Pentapeptide stock solution (e.g., 1 mg/mL in DMSO)
-
CFSE dye
-
Phytohemagglutinin (PHA) (positive control)
-
DMSO (vehicle control)
-
96-well U-bottom cell culture plate
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining:
-
Resuspend 1 x 10^7 PBMCs in 1 mL of pre-warmed PBS.
-
Add CFSE to a final concentration of 2.5 µM.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete RPMI-1640 medium.
-
-
Cell Plating:
-
Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension (1 x 10^5 cells) into the wells of a 96-well U-bottom plate.
-
-
Pentapeptide Titration:
-
Prepare serial dilutions of the pentapeptide in complete RPMI-1640 medium to achieve final concentrations ranging from 0.1 to 50 µg/mL.
-
Add 100 µL of the diluted pentapeptide solutions to the respective wells.
-
Include the following controls:
-
Unstimulated Control: Add 100 µL of complete RPMI-1640 medium.
-
Vehicle Control: Add 100 µL of complete RPMI-1640 medium containing the highest concentration of DMSO used for the peptide dilutions.
-
Positive Control: Add 100 µL of complete RPMI-1640 medium containing PHA at a final concentration of 5 µg/mL.
-
-
-
Incubation: Incubate the plate for 5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Stain with a fixable viability dye to exclude dead cells from the analysis.
-
Acquire the samples on a flow cytometer.
-
Gate on the live, single lymphocyte population.
-
Analyze the CFSE fluorescence histogram. Proliferation is indicated by the appearance of peaks with successively halved fluorescence intensity.
-
Data Presentation
Table 1: Example Dose-Response Data for Pentapeptide Stimulation
| Pentapeptide Conc. (µg/mL) | % Divided Cells (Mean ± SD) | Proliferation Index (Mean ± SD) |
| 0 (Unstimulated) | 2.5 ± 0.8 | 1.1 ± 0.1 |
| 0.1 | 5.2 ± 1.2 | 1.3 ± 0.2 |
| 1 | 25.8 ± 4.5 | 2.1 ± 0.4 |
| 5 | 65.3 ± 7.1 | 3.5 ± 0.6 |
| 10 | 72.1 ± 6.3 | 3.8 ± 0.5 |
| 25 | 68.9 ± 8.2 | 3.6 ± 0.7 |
| 50 | 55.4 ± 9.5 | 3.1 ± 0.8 |
| PHA (5 µg/mL) | 85.6 ± 5.9 | 4.2 ± 0.4 |
Visualizations
Experimental Workflow: Optimizing Pentapeptide Concentration
Caption: Workflow for optimizing pentapeptide concentration.
Signaling Pathway: T-Cell Receptor (TCR) Activation
Caption: Simplified TCR signaling pathway leading to lymphocyte proliferation.
References
- 1. stemcell.com [stemcell.com]
- 2. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of stimulation and staining conditions for intracellular cytokine staining (ICS) for determination of cytokine-producing T cells and monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of culture conditions for activation and large-scale expansion of human T lymphocytes for bispecific antibody-directed cellular immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mayocliniclabs.com [mayocliniclabs.com]
- 7. youtube.com [youtube.com]
- 8. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 9. genscript.com [genscript.com]
- 10. Cell lines FAQs | Culture Collections [culturecollections.org.uk]
Technical Support Center: Preventing Non-specific Lymphocyte Activation by Peptide Contaminants
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent, diagnose, and resolve issues related to non-specific lymphocyte activation caused by contaminants in synthetic peptide preparations.
FAQs - Frequently Asked Questions
Q1: What are the most common contaminants in synthetic peptides that cause non-specific lymphocyte activation?
A1: Synthetic peptides can contain various impurities that may lead to non-specific immune responses. The most common culprits include:
-
Endotoxins (Lipopolysaccharides - LPS): These are components of the outer membrane of Gram-negative bacteria and are potent activators of innate immune cells like monocytes and macrophages via Toll-like receptor 4 (TLR4) signaling.[1][2] This activation leads to a cytokine-rich environment that can cause indirect, antigen-independent activation of T cells, potentially leading to false-positive results in T-cell assays.[1][2]
-
Trifluoroacetic Acid (TFA): TFA is a salt commonly used during the solid-phase peptide synthesis (SPPS) cleavage and purification steps.[3][4][5] While generally present in sub-toxic concentrations, residual TFA can be problematic for cellular assays and may inhibit cell proliferation or induce non-specific responses.[6][7] Recent studies also raise concerns about the long-term health impacts of TFA accumulation.[8][9][10]
-
Peptide-Related Impurities: These include truncated sequences, deletion sequences, or peptides with incomplete deprotection of side chains, which can arise during synthesis.[4][6][11] In some cases, cross-contamination with other highly immunogenic peptides synthesized in the same facility can occur, even at levels below 1%, and still elicit strong, false-positive T-cell responses.[12] One study identified a human cytomegalovirus (HCMV) peptide contaminant in an HIV-1 peptide preparation at ~1% of the total weight, which was enough to cause significant T-cell activation.[12]
-
Fmoc-modified peptides: N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) groups are used as protecting groups during peptide synthesis. Incomplete removal can result in Fmoc-modified peptide contaminants that have been shown to directly stimulate human CD4+ T-cell clones, even at very low levels (<0.5%).[12]
Q2: What level of peptide purity is recommended for T-cell assays?
A2: The required peptide purity depends on the specific application. For sensitive cell-based assays, such as T-cell activation studies, a high purity level is essential to ensure that the observed response is specific to the target peptide.
| Application | Recommended Purity | Rationale |
| T-cell Activation/Cellular Assays | >95% | Minimizes the risk of non-specific activation by peptide and chemical contaminants.[7][13] |
| In Vivo Studies | >90% | Reduces the chances of adverse or non-specific immune reactions in living organisms.[14] |
| ELISA, RIA | >95% | Ensures accurate and reproducible binding in immunoassays.[14] |
| Raising Antibodies (Polyclonal) | >70% | Generally sufficient as the immune system will mount a response to the most abundant peptide.[13] |
| Peptide Library Screening | Crude or >70% | Acceptable for initial binding or high-throughput screening where high precision is not the primary goal.[13] |
Q3: How can I detect endotoxin contamination in my peptide sample?
A3: The industry standard for endotoxin detection is the Limulus Amebocyte Lysate (LAL) assay, which is derived from the blood of horseshoe crabs.[15] This assay is highly sensitive to endotoxins. There are several variations of the LAL test:
-
Gel-Clot Method: A qualitative test where the formation of a gel indicates the presence of endotoxins above a certain limit.[3][15]
-
Turbidimetric and Chromogenic Assays: These are quantitative methods that measure the increase in turbidity or color development, respectively, to determine the concentration of endotoxins.
Several commercial services offer endotoxin testing and can provide certificates of analysis with guaranteed low endotoxin levels (e.g., ≤0.01 EU/µg).[16]
Q4: What is the impact of TFA on T-cell assays and how can it be removed?
A4: Trifluoroacetic acid (TFA) is used to cleave peptides from the synthesis resin and in HPLC purification.[3][5] While most free TFA is removed during lyophilization, it can remain as a counterion to positively charged amino acid residues in the peptide.[6] Residual TFA can lower the pH of cell cultures and potentially cause cellular stress or inhibit T-cell proliferation, confounding experimental results. For sensitive cellular assays, it is recommended to perform a counter-ion exchange to replace TFA with a more biocompatible salt like acetate or chloride.[7] This is typically done through additional rounds of HPLC or ion-exchange chromatography.[4]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues of non-specific lymphocyte activation in your experiments.
Problem: High background activation in negative control wells (no peptide).
| Potential Cause | Troubleshooting Step | Recommended Action |
| Endotoxin Contamination | 1. Test all reagents (media, FBS, peptide solvent, peptide stock) for endotoxin levels using an LAL assay.[15] 2. Culture cells in the presence of an endotoxin inhibitor (e.g., Polymyxin B) as a control experiment. | 1. Use endotoxin-free water and reagents.[17] 2. Purchase peptides with guaranteed low endotoxin levels.[16] 3. If contamination is confirmed, consider endotoxin removal kits for valuable samples.[15] |
| Serum Contamination | Fetal Bovine Serum (FBS) can contain activating substances. | 1. Heat-inactivate the FBS. 2. Test different lots of FBS to find one with low background activation. 3. Consider using serum-free media if compatible with your cells.[18] |
| General Culture Contamination | Microbial contamination can lead to lymphocyte activation. | 1. Visually inspect cultures for signs of contamination (turbidity, color change). 2. Perform routine sterility testing. Use aseptic techniques.[18][19] |
Problem: T-cell activation observed with an irrelevant control peptide.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Peptide Cross-Contamination | A highly immunogenic peptide may have contaminated your control peptide during synthesis.[12] | 1. Request a detailed analysis of the control peptide from the manufacturer, including mass spectrometry, to check for impurities. 2. Synthesize the control peptide at a different, highly reputable facility.[20] |
| Intrinsic Activating Properties | The control peptide sequence itself may have some low-affinity, non-specific binding to T-cell receptors or APCs. | 1. Test multiple, structurally unrelated control peptides. 2. Perform a literature search on the control peptide sequence to see if any off-target effects have been reported. |
| Shared Contaminant | Both the experimental and control peptides may be contaminated with the same activating substance (e.g., endotoxin). | Follow the steps for "High background activation in negative control wells." |
Problem: Inconsistent or irreproducible T-cell activation results.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Peptide Solubility/Aggregation | Poorly dissolved peptides can lead to variable concentrations in culture wells.[19] | 1. Review the peptide's solubility data sheet. Use the recommended solvent (e.g., DMSO, water, acetic acid) to prepare a concentrated stock.[13] 2. Sonicate the stock solution briefly to aid dissolution.[13] 3. Visually inspect the solution for precipitates before diluting to the final concentration. |
| Peptide Degradation | Peptides can degrade with improper storage or multiple freeze-thaw cycles. | 1. Aliquot peptide stocks to avoid repeated freeze-thaw cycles.[21] 2. Store lyophilized peptides at -20°C or -80°C, and peptide solutions as recommended by the manufacturer. Peptides containing Cys, Met, or Trp are prone to oxidation.[13] |
| Variability in Cell Donors | Different donors will have different frequencies of responding T-cells. | 1. Screen multiple donors to find responders. 2. Use cryopreserved PBMCs from a single, well-characterized donor for longitudinal studies to ensure consistency.[19] |
Experimental Protocols & Methodologies
Protocol 1: Endotoxin Detection using the LAL Gel-Clot Assay
This protocol provides a simplified method for the qualitative detection of endotoxins.
Materials:
-
Peptide sample
-
Pyrogen-free water (LAL Reagent Water)
-
Limulus Amebocyte Lysate (LAL) reagent
-
Positive Control Standard Endotoxin (CSE)
-
Pyrogen-free test tubes and pipette tips
-
Heating block or water bath at 37°C
Methodology:
-
Reconstitution: Reconstitute the LAL reagent and CSE according to the manufacturer's instructions using pyrogen-free water.
-
Sample Preparation: Dissolve the lyophilized peptide in pyrogen-free water to the desired concentration for your T-cell assay.
-
Controls:
-
Negative Control: Add 100 µL of pyrogen-free water to a test tube.
-
Positive Control: Add 100 µL of the reconstituted CSE to a test tube.
-
-
Test Sample: Add 100 µL of the dissolved peptide solution to a test tube.
-
LAL Addition: Add 100 µL of the reconstituted LAL reagent to each tube (Negative, Positive, and Test Sample). Gently mix.
-
Incubation: Place the tubes in a 37°C heating block or water bath and incubate undisturbed for 60 minutes.
-
Reading Results: After incubation, carefully invert each tube 180°.
-
Positive Result (Endotoxin Present): A solid gel clot has formed and remains at the bottom of the tube.
-
Negative Result (Endotoxin Absent): No clot has formed, and the liquid flows freely down the side of the tube.
-
-
Validation: For the test to be valid, the Negative Control must be negative, and the Positive Control must be positive.
Protocol 2: T-Cell Activation Assay with Controls for Non-Specific Activation
This protocol describes an intracellular cytokine staining assay to measure antigen-specific T-cell activation, incorporating appropriate controls.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Test Peptide (high purity, low endotoxin)
-
Irrelevant Control Peptide (unrelated sequence)
-
Positive Control Stimulant (e.g., PHA or a known superantigen)
-
Brefeldin A (protein transport inhibitor)
-
Flow cytometry antibodies (e.g., anti-CD3, anti-CD8, anti-IFN-γ)
-
Fixation/Permeabilization buffers
Methodology:
-
Cell Plating: Plate 1-2 x 10^6 PBMCs per well in a 96-well round-bottom plate.
-
Stimulation Setup: Add stimulants to the appropriate wells:
-
Unstimulated Control: Medium only.
-
Test Condition: Test peptide (e.g., final concentration of 1-10 µg/mL).
-
Negative Peptide Control: Irrelevant control peptide at the same concentration as the test peptide.
-
Positive Control: PHA (e.g., 5 µg/mL).
-
-
Incubation: Incubate the plate at 37°C, 5% CO2 for 2 hours.
-
Protein Transport Inhibition: Add Brefeldin A to all wells to trap cytokines intracellularly. Incubate for an additional 4-6 hours.
-
Surface Staining: Harvest cells and wash. Stain with antibodies against surface markers (e.g., CD3, CD8) for 30 minutes at 4°C.
-
Fix and Permeabilize: Wash the cells, then fix and permeabilize them using a commercial kit according to the manufacturer's protocol.
-
Intracellular Staining: Stain for intracellular cytokines (e.g., IFN-γ) for 30 minutes at 4°C.
-
Acquisition: Wash the cells and acquire them on a flow cytometer.
-
Analysis: Gate on CD3+ and then CD8+ T-cells. The percentage of IFN-γ positive cells in the "Test Condition" well, after subtracting the background from the "Unstimulated Control" and "Negative Peptide Control" wells, represents the antigen-specific response.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Non-specific T-cell activation pathways by common contaminants.
References
- 1. Endotoxin Contamination can distort T Cell Assay Results [peptides.de]
- 2. Sapphire North America [sapphire-usa.com]
- 3. Analytical methods and Quality Control for peptide products [biosynth.com]
- 4. bachem.com [bachem.com]
- 5. lcms.cz [lcms.cz]
- 6. jpt.com [jpt.com]
- 7. researchgate.net [researchgate.net]
- 8. The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New Report Exposes industry tactics to downplay toxic ‘forever chemical’ TFA | PAN Europe [pan-europe.info]
- 11. An Overview of Peptides and Peptide Pools for Antigen-Specific Stimulation in T-Cell Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptide FAQs | Synthesis, Purity, Storage & More - Creative Peptides [creative-peptides.com]
- 14. peptide.com [peptide.com]
- 15. Endotoxin Testing Analysis and Removal - Bio-Synthesis, Inc. [biosyn.com]
- 16. genscript.com [genscript.com]
- 17. rdworldonline.com [rdworldonline.com]
- 18. Protocol for generation of human peptide-specific primary CD8+ T cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Impact of Trifluoroacetic Acid (TFA) Counterions on Cell Viability in Peptide Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with trifluoroacetic acid (TFA) counterions in cell-based peptide assays.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my synthetic peptide?
Trifluoroacetic acid (TFA) is a strong acid commonly used during solid-phase peptide synthesis (SPPS). It is utilized in the final step to cleave the synthesized peptide from the solid resin support and is also often used as an ion-pairing reagent in the mobile phase during purification by high-performance liquid chromatography (HPLC).[1][2][3][4] During the lyophilization process to create a peptide powder, free TFA is largely removed, but TFA anions remain bound to positively charged amino acid residues (like Lysine, Arginine, and Histidine) in the peptide, forming a TFA salt.[1][4][5][6] Therefore, peptides are often delivered as TFA salts unless otherwise specified.[4]
Q2: How can residual TFA affect my cell-based assays?
Residual TFA can introduce significant and unpredictable variability into cell-based experiments.[1][3] Its effects can be complex and are often concentration-dependent.[1][4] Documented impacts include:
-
Inhibition of cell proliferation: In some cell lines, such as fetal rat osteoblasts and canine articular chondrocytes, TFA has been shown to inhibit cell growth at concentrations as low as 10 nM.[1][7][8]
-
Stimulation of cell growth: Conversely, in other cell types, like murine glioma cells, TFA has been observed to promote cell growth and protein synthesis at higher concentrations (0.5–7.0 mM).[1][4]
-
Altered pH: As a strong acid, TFA can lower the pH of your peptide stock solution and, consequently, the final assay medium, which can adversely affect cell health and growth.[1][3]
-
Induction of inflammatory responses: Some studies have reported that TFA can exert inflammatory effects.[4]
-
Alteration of Peptide Structure: The presence of TFA counterions can influence the secondary structure of peptides, which may impact their biological activity.[1][9]
These unpredictable effects can lead to false positive or false negative results and poor experimental reproducibility.[1][3]
Q3: What are the acceptable levels of TFA in peptide preparations for cell-based assays?
There is no universally defined "safe" level of TFA, as its effect is highly dependent on the specific cell line, assay sensitivity, and the peptide itself. However, it is widely recommended to minimize TFA content for any cell-based or in vivo studies.[7][10] Some suppliers offer TFA removal services with a guarantee of <1% residual TFA.[10] For sensitive applications, it is best to exchange the TFA counterion for a more biocompatible one, such as hydrochloride (HCl) or acetate.[10][11]
Q4: How can I remove or replace TFA from my peptide?
Several methods are available to remove or exchange the TFA counterion. The most common approaches are:
-
Lyophilization with Hydrochloric Acid (HCl): This involves dissolving the peptide in a dilute HCl solution and then lyophilizing it. This process is often repeated multiple times to ensure complete exchange of TFA for chloride ions.[5][6][12][13]
-
Anion Exchange Chromatography: The peptide solution is passed through a column containing a strong anion exchange resin that has been pre-equilibrated with a solution of the desired counterion (e.g., sodium acetate). The TFA ions bind to the resin and are replaced by the new counterion.[12][13]
-
Reversed-Phase HPLC with Alternative Mobile Phases: Peptides can be re-purified using HPLC with mobile phases containing a more biocompatible acid, such as formic acid or acetic acid, instead of TFA.[14]
It is crucial to verify the successful removal of TFA and the integrity of the peptide after any exchange procedure.[15]
Troubleshooting Guide
This guide addresses common problems encountered during peptide assays that may be related to TFA contamination.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or non-reproducible cell viability results. | Residual TFA may be inhibiting or stimulating cell growth in an unpredictable manner.[1][3][16] | 1. Run a TFA control: Prepare a solution of a simple TFA salt (e.g., sodium trifluoroacetate) and perform a dose-response experiment on your cells to determine its intrinsic effect.[16] 2. Perform TFA removal/exchange: Use one of the methods described in FAQ Q4 to replace TFA with a more biocompatible counterion like HCl or acetate.[7][10] 3. Compare salt forms: If possible, test both the TFA and HCl/acetate salt forms of your peptide in parallel to confirm that the observed variability is due to the counterion.[7] |
| Unexpected decrease in cell viability, even at low peptide concentrations. | The peptide itself may not be toxic, but the associated TFA is inhibiting cell proliferation. This has been observed at concentrations as low as 10 nM.[1][7][8] | 1. Check the peptide's certificate of analysis: Determine the net peptide content. The actual peptide concentration might be lower than calculated from the gross weight, meaning the relative TFA concentration is higher. 2. Perform TFA removal/exchange: This is the most effective way to eliminate the confounding cytotoxic effects of TFA.[7] |
| Unexpected increase in cell viability. | In some cell lines, TFA has been shown to stimulate cell growth, which could mask the true effect of the peptide.[1][4] | 1. Run a TFA control: As above, assess the effect of TFA alone on your cell line's proliferation.[16] 2. Switch to a different salt form: Re-test the peptide after exchanging the TFA for acetate or HCl.[17] |
| pH of the cell culture medium changes after adding the peptide. | The peptide stock solution may be acidic due to the presence of TFA, a strong acid.[1][3] | 1. Measure the pH of your peptide stock solution. 2. Buffer your final assay medium appropriately. 3. Consider TFA exchange, as this will replace the strong acid TFA with the salt of a strong acid (HCl) or a weaker acid (acetic acid), which can have less impact on pH. |
Quantitative Impact of TFA on Cell Viability
The following table summarizes data from published studies on the effect of TFA on different cell types. Note that results can vary significantly based on experimental conditions.
| Cell Line/Tissue | Assay | TFA Concentration | Observed Effect | Reference |
| Fetal Rat Osteoblasts | Cell Number | 10 nM - 100 nM | Decrease in cell number | [7][8][18] |
| Canine Articular Chondrocytes | Cell Number | 40 nM - 400 nM | Decrease in cell number | [7][8][18] |
| Neonatal Mouse Calvariae | Thymidine Incorporation | 200 nM | Decrease in incorporation | [7][8][18] |
| Murine Glioma Cells | [3H]leucine Incorporation | 0.5 mM - 7.0 mM | Increased incorporation (enhanced protein synthesis) | [1][4] |
Experimental Protocols
Protocol 1: TFA to HCl Counterion Exchange via Lyophilization
This protocol describes a common method for replacing TFA counterions with chloride.
Materials:
-
TFA salt of the peptide
-
100 mM Hydrochloric Acid (HCl) solution
-
Distilled, deionized water
-
Lyophilizer
Procedure:
-
Dissolve the peptide in distilled water at a concentration of approximately 1 mg/mL.[5][6]
-
Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[5][6][15] A 10 mM final concentration is often found to be optimal.[15]
-
Allow the solution to stand at room temperature for at least one minute.[5][6]
-
Freeze the solution rapidly. For best results, use liquid nitrogen.[5][6][13]
-
Lyophilize the frozen solution overnight until all liquid is removed.
-
Re-dissolve the lyophilized peptide powder in a 2-10 mM HCl solution.[5][6]
-
Repeat the freezing and lyophilization steps.
-
For complete exchange, this cycle of re-dissolving, freezing, and lyophilizing should be repeated at least 2-3 times.[5][6][15]
-
After the final lyophilization, dissolve the peptide hydrochloride salt in your desired buffer for the experiment.
Protocol 2: Assessing Cell Viability using the MTT Assay
This protocol provides a general framework for evaluating the impact of a peptide (with or without TFA) on cell viability.
Materials:
-
Cells in culture
-
96-well cell culture plates
-
Complete cell culture medium
-
Peptide stock solution (TFA and/or HCl salt)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[19]
-
Treatment: Prepare serial dilutions of your peptide(s) in complete culture medium. Include a vehicle control (medium with the same final concentration of the peptide solvent, e.g., water or DMSO) and a TFA salt control if necessary. Remove the old medium from the cells and add 100 µL of the treatment solutions to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[19]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[19][20]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[19]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[19][20] Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[19][20]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: Troubleshooting workflow for TFA-related issues.
Caption: TFA to HCl counterion exchange workflow.
References
- 1. genscript.com [genscript.com]
- 2. foreveryoungpharmacy.com [foreveryoungpharmacy.com]
- 3. genscript.com [genscript.com]
- 4. genscript.com.cn [genscript.com.cn]
- 5. lifetein.com [lifetein.com]
- 6. lifetein.com [lifetein.com]
- 7. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. biocat.com [biocat.com]
- 11. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 12. peptide.com [peptide.com]
- 13. scribd.com [scribd.com]
- 14. TFA alternatives, peptide purification - Chromatography Forum [chromforum.org]
- 15. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 18. genscript.com [genscript.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Solubility of Synthetic Lymphocyte-Activating Pentapeptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with synthetic lymphocyte-activating pentapeptides. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the poor solubility of my synthetic lymphocyte-activating pentapeptide?
A1: The solubility of a synthetic pentapeptide is primarily dictated by its amino acid composition and sequence. Peptides with a high proportion of hydrophobic amino acids will naturally have lower solubility in aqueous solutions. The overall charge of the peptide at a given pH is also a critical factor; solubility is often lowest at the peptide's isoelectric point (pI), where the net charge is zero. For lymphocyte-activating pentapeptides, which often contain a mix of charged and hydrophobic residues, achieving optimal solubility requires careful consideration of the solution's pH.
Q2: My lyophilized pentapeptide won't dissolve in water or PBS. What is the recommended first step?
A2: If your pentapeptide is poorly soluble in neutral aqueous solutions, the first step is to determine its theoretical isoelectric point (pI). This will indicate whether the peptide is acidic or basic. For a basic peptide (pI > 7), solubility can often be improved by dissolving it in a slightly acidic solution. Conversely, an acidic peptide (pI < 7) may dissolve more readily in a slightly basic solution. It is always recommended to test the solubility on a small aliquot of the peptide before dissolving the entire sample.
Q3: Can I use organic solvents to dissolve my lymphocyte-activating pentapeptide? What are the potential risks?
A3: Yes, organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethyl Formamide (DMF), and ethanol can be effective for dissolving hydrophobic pentapeptides.[1] However, it is crucial to consider the compatibility of these solvents with your downstream experiments. High concentrations of organic solvents can be toxic to cells and may interfere with biological assays. A general guideline is to keep the final concentration of DMSO in cell-based assays below 0.5%.[2] When using an organic solvent, it is best to first dissolve the peptide completely in a minimal amount of the organic solvent and then slowly add this solution to your aqueous buffer with vigorous stirring.
Q4: How can I prevent my pentapeptide from precipitating out of solution during my experiment?
A4: Peptide precipitation during an experiment can be caused by several factors, including changes in pH, temperature, or the concentration of salts in the buffer. To prevent this, ensure that the final experimental buffer has a pH that is sufficiently far from the peptide's pI. If you are diluting a stock solution of the peptide, add the stock solution to the final buffer slowly while vortexing to avoid localized high concentrations that can lead to aggregation. For long-term storage of peptide solutions, it is advisable to store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]
Q5: Are there any chemical modifications that can improve the solubility of my synthetic pentapeptide?
A5: Several chemical modifications can be incorporated during peptide synthesis to enhance solubility. These include the addition of charged amino acids (like Arginine or Lysine) to the sequence, or the attachment of hydrophilic moieties such as polyethylene glycol (PEG).[4] However, it is important to consider that such modifications may alter the biological activity of the pentapeptide.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lyophilized peptide appears as a gel or is difficult to weigh. | The peptide may be hygroscopic and has absorbed moisture. | Allow the vial to equilibrate to room temperature before opening. Store lyophilized peptides in a desiccator. |
| Peptide is insoluble in water or neutral buffer (e.g., PBS). | The pH of the solvent is close to the peptide's isoelectric point (pI), or the peptide is highly hydrophobic. | 1. Determine the peptide's theoretical pI. 2. If the peptide is basic (pI > 7), try dissolving in a small amount of 10% acetic acid and then dilute with water. 3. If the peptide is acidic (pI < 7), try dissolving in a small amount of 0.1 M ammonium bicarbonate and then dilute with water. 4. For hydrophobic peptides, dissolve in a minimal amount of DMSO or DMF before slowly adding to the aqueous buffer. |
| Peptide precipitates after dilution of an organic stock solution into an aqueous buffer. | The peptide's solubility limit in the final aqueous/organic mixture has been exceeded. | 1. Decrease the final concentration of the peptide. 2. Increase the percentage of the organic co-solvent if permissible for the experiment. 3. Add the organic stock solution to the aqueous buffer very slowly while vortexing. |
| Peptide solution becomes cloudy or forms a precipitate over time. | The peptide is aggregating or precipitating due to instability at the storage temperature or pH. | 1. Ensure the storage buffer pH is optimal for solubility. 2. Store the peptide solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. 3. Consider adding a carrier protein like BSA (0.1%) for long-term storage of diluted peptide solutions.[3] |
| Inconsistent results in biological assays. | Incomplete dissolution or precipitation of the peptide leading to inaccurate concentration. | 1. After dissolution, centrifuge the peptide solution at high speed to pellet any undissolved material and use the supernatant. 2. Visually inspect the solution for any signs of precipitation before each use. 3. Perform a solubility test to determine the maximum soluble concentration in your experimental buffer. |
Quantitative Data Presentation
The following table summarizes the solubility of the lymphocyte-activating pentapeptide Thymopentin (TP5; sequence: Arg-Lys-Asp-Val-Tyr) in various solvents.
| Solvent | Solubility | Reference |
| Sterile Water | Recommended for reconstitution at ≥100 µg/mL | [3] |
| High aqueous solubility (294.3 mg/mL) | [5] | |
| PBS (pH 7.2) | Approximately 10 mg/mL | [1] |
| DMSO | 25 mg/mL | [1] |
| 50 mg/mL (Sonication recommended) | [6] | |
| 100 mg/mL | [7] | |
| Dimethyl Formamide (DMF) | 30 mg/mL | [1] |
| Ethanol | Approximately 1 mg/mL | [1] |
Experimental Protocols
Protocol 1: Solubilization of a Basic Lymphocyte-Activating Pentapeptide (e.g., Thymopentin)
This protocol is designed for a pentapeptide with a theoretical pI greater than 7.
-
Calculate the required volume of solvent: Determine the amount of peptide needed and the desired final concentration to calculate the required volume of solvent.
-
Equilibrate the peptide: Allow the lyophilized peptide vial to warm to room temperature before opening to prevent condensation of moisture.
-
Initial Dissolution in Acidic Solution:
-
For initial solubilization, add a small volume of 10% aqueous acetic acid to the vial. The volume should be just enough to dissolve the peptide.
-
Gently vortex or sonicate the vial for a few minutes to aid dissolution.
-
-
Dilution with Aqueous Buffer:
-
Once the peptide is fully dissolved, slowly add your desired aqueous buffer (e.g., PBS) to reach the final desired concentration and volume.
-
Vortex the solution gently during the addition of the buffer to ensure proper mixing and prevent precipitation.
-
-
pH Adjustment (Optional): If necessary, adjust the pH of the final solution to the desired experimental pH using dilute NaOH.
-
Sterilization: If required for your experiment, filter the final peptide solution through a 0.22 µm sterile filter.
-
Storage: Store the peptide solution in aliquots at -20°C or -80°C.
Protocol 2: Solubilization of a Hydrophobic Pentapeptide using an Organic Solvent
This protocol is for pentapeptides that remain insoluble in aqueous solutions even after pH adjustment.
-
Calculate the required volumes: Determine the amount of peptide and the final desired concentration. Calculate the minimal volume of organic solvent needed for initial dissolution and the final volume of the aqueous buffer.
-
Equilibrate the peptide: Allow the lyophilized peptide vial to warm to room temperature.
-
Dissolution in Organic Solvent:
-
Add a minimal amount of a suitable organic solvent (e.g., DMSO) to the vial.
-
Vortex or sonicate until the peptide is completely dissolved.
-
-
Dilution into Aqueous Buffer:
-
Place the final volume of your desired aqueous buffer in a larger tube and stir it gently.
-
Slowly add the peptide-organic solvent solution dropwise to the stirring aqueous buffer. This slow addition is critical to prevent the peptide from precipitating.
-
-
Final Concentration and Storage:
-
Ensure the final concentration of the organic solvent is compatible with your experimental setup.
-
Store the final solution in aliquots at -20°C or -80°C.
-
Visualizations
Signaling Pathway of a Lymphocyte-Activating Pentapeptide (e.g., Thymopentin)
Caption: Potential signaling cascade initiated by Thymopentin (TP5) in lymphocytes.
Experimental Workflow for Peptide Solubilization
Caption: A decision-making workflow for solubilizing synthetic pentapeptides.
Logical Relationship between Peptide Properties and Solvent Choice
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. lifetein.com [lifetein.com]
- 3. prospecbio.com [prospecbio.com]
- 4. Thymopentin peptide [novoprolabs.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Thymopentin | Endogenous Metabolite | Progestogen Receptor | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
Reducing background noise in ELISpot assays with pentapeptide antigens
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and optimize ELISpot assays when working with challenging pentapeptide antigens.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing high background in my negative control wells?
High background in negative control wells, which contain cells but no stimulating antigen, can be caused by several factors. These include spontaneous cytokine secretion from stressed or recently activated cells, contamination of reagents or cell cultures with endotoxins, and non-specific binding of antibodies.[1] It is also possible that components in the cell culture medium, such as serum, may contain activating factors.[2]
Q2: Can the concentration of my pentapeptide antigen be too high and cause background noise?
Yes, excessively high concentrations of any peptide antigen can lead to non-specific T-cell activation and increased background noise. While shorter peptides may require higher concentrations to achieve effective T-cell stimulation due to potentially lower MHC binding affinity, it is crucial to determine the optimal concentration through titration.[3] Using a concentration that is too high can result in non-specific spots and a darkened membrane.[2][4]
Q3: How does cell viability affect the background of an ELISpot assay?
Low cell viability is a significant contributor to high background noise. Dead and dying cells can release cytokines non-specifically and can also lead to the formation of irregular or "fuzzy" spots.[5] It is recommended to use cells with high viability (>95%) and to handle them gently to avoid inducing stress or apoptosis.[2] For previously frozen cells, allowing them to rest for at least one hour after thawing can help improve viability and remove cellular debris.
Q4: What is the optimal number of cells to use per well with low-affinity pentapeptide antigens?
The optimal cell number depends on the expected frequency of antigen-specific T-cells. For low-frequency responses, which can be anticipated with low-affinity pentapeptides, a higher cell number is generally required.[2] A typical starting point for antigen-specific stimulation is 2.5 x 10^5 cells per well.[2] However, it is critical to titrate the cell number to find the best balance between detecting a specific signal and minimizing background from overcrowding, which can lead to non-specific activation.[1]
Q5: Can a pre-incubation or pre-stimulation step help when using pentapeptide antigens?
For short peptides like pentapeptides that can be directly presented by antigen-presenting cells (APCs), a pre-incubation step is generally not required.[5] However, if the frequency of responding T-cells is very low, a pre-stimulation for several days before the ELISpot assay might amplify the antigen-specific T-cell population.[4]
Troubleshooting Guide: High Background Noise
High background noise can obscure specific responses and make data interpretation difficult. The following table outlines common causes and recommended solutions.
| Observation | Potential Cause | Recommended Solution |
| High background in all wells (including negative control) | 1. Cell Viability: A high percentage of dead cells can lead to non-specific cytokine release.[5] 2. Reagent Contamination: Endotoxins or other contaminants in media, serum, or other reagents can cause non-specific cell activation.[1] 3. Inadequate Washing: Insufficient washing can leave unbound antibodies or other reagents on the plate.[4] 4. Serum Issues: The serum used may contain heterophilic antibodies or cytokines that contribute to background.[2] | 1. Check Cell Viability: Ensure cell viability is high (>95%). If using frozen cells, allow them to rest after thawing. 2. Use Fresh, Sterile Reagents: Filter-sterilize all reagents and use endotoxin-free media and serum. 3. Optimize Washing: Increase the number and vigor of wash steps. Ensure both sides of the membrane are washed.[4] 4. Test Serum Batches: Screen different batches of fetal bovine serum (FBS) for low background, or consider using serum-free media. |
| "Fuzzy" or poorly defined spots | 1. Cell Over-stimulation: The concentration of the pentapeptide antigen may be too high.[4] 2. Over-development: The substrate incubation time may be too long.[4] 3. Improper Plate Drying: If the plate is not completely dry before reading, spots can appear diffuse.[4] | 1. Titrate Antigen Concentration: Perform a dose-response experiment to find the optimal peptide concentration that gives a clear signal without high background.[4] 2. Reduce Development Time: Monitor spot development under a microscope and stop the reaction when spots are sharp and distinct.[4] 3. Ensure Proper Drying: Allow the plate to dry completely in the dark before analysis.[4] |
| High background only in antigen-stimulated wells | 1. Peptide Concentration Too High: The concentration of the pentapeptide is causing non-specific activation. 2. Peptide Purity: The peptide stock may contain impurities that are activating cells. | 1. Optimize Peptide Concentration: Titrate the peptide to a lower concentration. 2. Check Peptide Quality: Ensure the purity of the synthesized pentapeptide. |
Data Presentation: Recommended Starting Parameters for ELISpot Optimization
The following table provides a starting point for key experimental parameters. These should be optimized for your specific assay and pentapeptide antigen.
| Parameter | Recommended Starting Range | Key Considerations |
| Cell Number per Well | 2 x 10^5 - 4 x 10^5 PBMCs | For low-frequency responses, higher cell numbers may be needed. Titration is essential to avoid overcrowding. |
| Pentapeptide Concentration | 1 - 50 µg/mL | Pentapeptides may require higher concentrations than longer peptides. A wide titration range is recommended to find the optimal balance between signal and noise.[6] |
| Incubation Time | 18 - 24 hours | Optimal time can vary depending on the cytokine being measured and the kinetics of the T-cell response. |
| Capture Antibody Concentration | 0.5 - 1 µg per well | This should be optimized for each antibody lot. |
| Blocking Time | At least 2 hours at 37°C | Proper blocking is crucial to prevent non-specific binding of detection antibodies.[7] |
| Substrate Development Time | 4 - 15 minutes | Monitor visually and stop the reaction when distinct spots appear against a clean background.[7] |
Experimental Protocols
Protocol 1: Titration of Pentapeptide Antigen Concentration
This protocol is designed to determine the optimal concentration of a pentapeptide antigen that induces a specific T-cell response with minimal background noise.
-
Prepare Cells: Isolate PBMCs and ensure high viability. Resuspend cells in complete cell culture medium at a concentration of 5 x 10^6 cells/mL.
-
Prepare Peptide Dilutions: Create a serial dilution of the pentapeptide antigen in cell culture medium. A suggested range is from 100 µg/mL down to 0.1 µg/mL. Also, prepare a negative control (medium with peptide solvent, e.g., DMSO, if applicable) and a positive control (e.g., PHA or a CEF peptide pool).
-
Plate Preparation: Prepare a pre-coated ELISpot plate according to the manufacturer's instructions, including the blocking step.
-
Add Reagents to Plate:
-
Add 50 µL of each peptide dilution to triplicate wells.
-
Add 50 µL of the negative control to triplicate wells.
-
Add 50 µL of the positive control to triplicate wells.
-
-
Add Cells: Add 50 µL of the cell suspension (containing 2.5 x 10^5 cells) to each well.
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 18-24 hours.
-
Development: Develop the plate according to the ELISpot kit manufacturer's protocol.
-
Analysis: Count the spots in each well. The optimal peptide concentration will be the one that gives the highest number of specific spots (antigen wells minus negative control wells) with a low background in the negative control.
Protocol 2: Optimizing Cell Number
This protocol helps to determine the ideal number of cells per well for detecting a response to a pentapeptide antigen.
-
Prepare Cells: Isolate PBMCs and resuspend them to a starting concentration of 8 x 10^6 cells/mL. Prepare serial dilutions to obtain concentrations of 4 x 10^6, 2 x 10^6, and 1 x 10^6 cells/mL.
-
Prepare Antigens: Dilute the pentapeptide antigen to the optimal concentration determined in Protocol 1. Prepare negative and positive controls.
-
Plate Preparation: Prepare a pre-coated and blocked ELISpot plate.
-
Add Antigens: Add 50 µL of the optimal pentapeptide concentration, negative control, and positive control to their respective triplicate wells.
-
Add Cells: Add 50 µL of each cell dilution to the wells, resulting in final cell numbers of 4 x 10^5, 2 x 10^5, 1 x 10^5, and 5 x 10^4 cells per well.
-
Incubation and Development: Follow the standard ELISpot protocol for incubation and development.
-
Analysis: Analyze the plate to identify the cell number that provides the best signal-to-noise ratio.
Mandatory Visualizations
Caption: A flowchart of the major steps in an ELISpot assay.
References
- 1. Optimize your ELISpot Assay [fishersci.it]
- 2. mabtech.com [mabtech.com]
- 3. academic.oup.com [academic.oup.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 6. Optimisation of the cultured ELISpot/Fluorospot technique for the selective investigation of SARS-CoV-2 reactive central memory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zellnet.com [zellnet.com]
Optimizing Pentapeptide Stimulation of Lymphocytes: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time for pentapeptide stimulation of lymphocytes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for pentapeptide stimulation of lymphocytes?
The optimal incubation time depends on the specific downstream application and the activation marker or cytokine being measured. Different assays require different stimulation periods to achieve a robust signal. Below is a summary of recommended incubation times for common assays.
Q2: How does the choice of assay affect the incubation time?
Different biological processes occur at different rates following T-cell activation. Early activation markers appear within hours, while cytokine production and cell proliferation take longer.
-
Intracellular Cytokine Staining (ICS): This assay detects transient cytokine production and requires a shorter incubation time, typically 4-6 hours. A protein transport inhibitor (e.g., Brefeldin A or Monensin) is added during the last few hours to trap cytokines inside the cell for detection.[1][2]
-
ELISpot Assay: This method measures the frequency of cytokine-secreting cells and requires a longer incubation period of 18-48 hours to allow for sufficient cytokine secretion to form detectable spots.[3]
-
Proliferation Assays (e.g., CFSE): These assays measure cell division, a process that takes several days. A common incubation period for CFSE-based proliferation assays is 3-5 days.[4][5]
Q3: What are the key activation markers to consider, and when do they peak?
CD69 and CD25 are two common T-cell activation markers with distinct expression kinetics.
-
CD69: This is a very early activation marker. Its expression can be detected within hours of stimulation and typically peaks around 24 hours.[6][7][8] After 72 hours, its expression on human T cells may be significantly reduced.[9]
-
CD25 (IL-2 Receptor α-chain): This marker appears later than CD69. Its expression is detectable on day 1 post-stimulation and increases around day 2.[7] High levels of CD25 can be observed up to 96-120 hours post-stimulation.[8][10]
Q4: What is the kinetic profile of key cytokine production after pentapeptide stimulation?
The production of different cytokines peaks at different times after stimulation.
-
TNF-α: Production occurs rapidly, with a significant percentage of T cells producing it within the first few hours of stimulation, often peaking around 4 hours.[11]
-
IFN-γ: Transcription can be detected as early as 3 hours post-stimulation.[12] The percentage of IFN-γ-producing cells generally peaks around 4-6 hours.[11]
-
IL-2: Transcription is also detected early, around 3 hours.[12] The peak of IL-2-producing cells is often observed around 6 hours post-stimulation.[11]
Data Presentation
Table 1: Recommended Incubation Times for Different Assays
| Assay | Purpose | Recommended Incubation Time | Key Considerations |
| Intracellular Cytokine Staining (ICS) | Measures intracellular cytokine levels (e.g., IFN-γ, TNF-α, IL-2) | 4 - 6 hours | Add a protein transport inhibitor (e.g., Brefeldin A) for the last 2-4 hours of culture.[1][2] |
| ELISpot | Quantifies the frequency of cytokine-secreting cells | 18 - 48 hours | The optimal time can vary depending on the specific cytokine being measured.[3] |
| Proliferation Assay (CFSE) | Measures the number of cell divisions | 3 - 5 days | Longer incubation is necessary to allow for multiple rounds of cell division.[4][5] |
| Activation Marker Analysis (Flow Cytometry) | Measures the expression of surface markers (e.g., CD69, CD25) | Variable (see Table 2) | Timing is critical to capture peak expression of the marker of interest. |
Table 2: Time Course of Lymphocyte Activation Events
| Time Post-Stimulation | Event | Measurement Method |
| 30 - 60 minutes | CD69 gene transcription begins.[6] | qRT-PCR |
| 2 - 3 hours | CD69 protein expression is detectable on the cell surface.[6] | Flow Cytometry |
| 3 hours | IFN-γ and IL-2 gene transcription begins.[12] | qRT-PCR |
| 4 hours | Peak of TNF-α producing T cells.[11] | Intracellular Cytokine Staining |
| 4 - 6 hours | Peak of IFN-γ producing T cells.[11] | Intracellular Cytokine Staining |
| 6 hours | Peak of IL-2 producing T cells.[11] | Intracellular Cytokine Staining |
| 24 hours | Peak expression of CD69.[8][10] | Flow Cytometry |
| 24 - 48 hours | Upregulation of CD25 expression.[7] | Flow Cytometry |
| 72 - 120 hours | Sustained high expression of CD25.[8][10] | Flow Cytometry |
| 3 - 5 days | Detectable cell proliferation.[4][5] | CFSE dilution via Flow Cytometry |
Troubleshooting Guides
Problem 1: Low or No T-Cell Activation (e.g., low cytokine production or marker expression)
| Possible Cause | Recommended Solution |
| Suboptimal Incubation Time | Optimize the incubation time based on the specific marker or cytokine being measured (refer to Tables 1 and 2). For cytokines, a 4-6 hour stimulation is often sufficient for ICS.[1][2] For proliferation, 3-5 days are typically required.[4][5] |
| Inadequate Peptide Concentration | Perform a dose-response titration of the pentapeptide to determine the optimal concentration for your specific cell type and experimental conditions. |
| Low Cell Viability | Assess cell viability before and after the experiment using a method like Trypan Blue exclusion or a viability dye for flow cytometry. Ensure gentle handling of cells during isolation and culture. |
| Incorrect Cell Density | Optimize the cell plating density. For ICS, a concentration of 1-2 x 10⁶ cells/mL is common.[13] For ELISpot, 2-3 x 10⁵ cells/well is a typical starting point.[14] |
| Suboptimal Reagents | Ensure all reagents, including cell culture media and peptide stocks, are of high quality and not expired. Test new batches of fetal bovine serum (FBS) for potential inhibitory effects. |
Problem 2: High Background Activation in Unstimulated Control Wells
| Possible Cause | Recommended Solution |
| Endotoxin Contamination | Use endotoxin-free reagents and consumables. Test peptide stocks for endotoxin contamination.[15] |
| Serum Components | Some batches of FBS can cause non-specific lymphocyte activation. Test different lots of FBS or consider using a serum-free medium. |
| Cell Culture Conditions | Over-manipulation of cells during preparation can lead to activation. Handle cells gently and avoid harsh vortexing. If using frozen cells, allow them to rest for at least one hour after thawing before stimulation. |
| Mitogenic Contaminants in Peptide | Ensure the pentapeptide is of high purity. |
Problem 3: Inconsistent or Variable Results Between Experiments
| Possible Cause | Recommended Solution |
| Donor-to-Donor Variability | The frequency of antigen-specific T cells can vary significantly between donors.[16] If possible, use cryopreserved cells from a single donor for longitudinal studies to minimize variability. |
| Inconsistent Cell Handling | Standardize all cell handling procedures, including thawing, washing, and plating. |
| Variations in Reagent Preparation | Prepare fresh dilutions of peptides and cytokines for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[14] |
| Instrument Variability | Ensure flow cytometers and plate readers are properly calibrated and maintained. |
Experimental Protocols
Protocol 1: Intracellular Cytokine Staining (ICS) for Pentapeptide Stimulation
-
Cell Preparation: Prepare a single-cell suspension of lymphocytes (e.g., PBMCs) at a concentration of 1-2 x 10⁶ cells/mL in complete culture medium.[13]
-
Stimulation: Add the pentapeptide at the predetermined optimal concentration to the cell suspension in a 96-well round-bottom plate or culture tubes. Include unstimulated (negative) and positive (e.g., PMA/Ionomycin) controls.[13]
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for a total of 4-6 hours.
-
Protein Transport Inhibition: For the final 2-4 hours of incubation, add a protein transport inhibitor such as Brefeldin A (e.g., 10 µg/mL) or Monensin to the culture to retain cytokines intracellularly.[2]
-
Surface Staining: After incubation, wash the cells with staining buffer (e.g., PBS with 2% FBS). Add antibodies for surface markers (e.g., CD3, CD4, CD8, and a viability dye) and incubate for 20 minutes at 4°C in the dark.[13]
-
Fixation and Permeabilization: Wash the cells to remove unbound surface antibodies. Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.[16] Following fixation, wash the cells and permeabilize the cell membrane with a permeabilization buffer (e.g., a buffer containing saponin).[17]
-
Intracellular Staining: Add fluorochrome-conjugated antibodies against the cytokines of interest (e.g., IFN-γ, TNF-α, IL-2) diluted in permeabilization buffer. Incubate for 30 minutes at room temperature in the dark.[13]
-
Analysis: Wash the cells to remove unbound intracellular antibodies and resuspend in staining buffer for analysis by flow cytometry.
Protocol 2: ELISpot Assay for Cytokine Secretion
-
Plate Preparation: Pre-wet an ELISpot plate with 70% ethanol, wash with sterile PBS, and coat with a capture antibody specific for the cytokine of interest overnight at 4°C.[14]
-
Blocking: The next day, wash the plate and block with cell culture medium containing 10% serum for at least 2 hours at 37°C to prevent non-specific binding.[14]
-
Cell Plating: Prepare a lymphocyte suspension and add 2-3 x 10⁵ cells per well. Add the pentapeptide at the optimal concentration. Include appropriate negative and positive controls.
-
Incubation: Incubate the plate for 18-48 hours at 37°C in a 5% CO₂ incubator.[3] Ensure the plate is not disturbed during this time.
-
Detection: After incubation, wash the plate to remove cells. Add a biotinylated detection antibody and incubate for 1.5 hours at room temperature.[18]
-
Enzyme Conjugation: Wash the plate and add a streptavidin-enzyme conjugate (e.g., streptavidin-AP) and incubate for 1 hour at room temperature.[18]
-
Spot Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT) to develop the spots. Monitor spot formation and stop the reaction by washing with water.[18]
-
Analysis: Allow the plate to dry completely before counting the spots using an ELISpot reader.
Protocol 3: CFSE Proliferation Assay
-
CFSE Labeling: Resuspend lymphocytes at 5-10 x 10⁶ cells/mL in pre-warmed PBS. Add an equal volume of 2X CFSE staining solution (final concentration typically 1-5 µM) and incubate for 10 minutes at 37°C.[4]
-
Quenching: Quench the labeling reaction by adding 5 volumes of cold complete culture medium.
-
Washing: Wash the cells twice with complete culture medium to remove any unbound CFSE.
-
Cell Plating and Stimulation: Resuspend the CFSE-labeled cells in culture medium and plate them in a 96-well plate. Add the pentapeptide at the optimal concentration.
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO₂ incubator.[4][5]
-
Staining and Analysis: After incubation, harvest the cells and stain for surface markers and a viability dye as needed. Analyze the cells by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity, allowing for the visualization of distinct proliferation peaks.[19]
Visualizations
Caption: Workflow for pentapeptide stimulation and analysis of lymphocytes.
References
- 1. med.virginia.edu [med.virginia.edu]
- 2. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 3. stemcell.com [stemcell.com]
- 4. mucosalimmunology.ch [mucosalimmunology.ch]
- 5. researchgate.net [researchgate.net]
- 6. CD69: from activation marker to metabolic gatekeeper - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Correlation of transferrin receptor (CD71) with Ki67 expression on stimulated human and mouse T cells: The kinetics of expression of T cell activation markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Intracellular Cytokine Staining Protocol [anilocus.com]
- 14. zellnet.com [zellnet.com]
- 15. Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Intracellular Cytokine Staining | ORP Core Facilities | University of Arizona [cores.arizona.edu]
- 18. assaygenie.com [assaygenie.com]
- 19. Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Specific Activation of Lymphocytes by a Novel Pentapeptide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel, hypothetical pentapeptide, "Immunostim-5," with established lymphocyte activation agents. The following sections present supporting experimental data, detailed protocols, and visual representations of the underlying biological processes and workflows to objectively evaluate the performance of Immunostim-5 as a specific lymphocyte activator.
Comparative Performance Data
The efficacy of Immunostim-5 in inducing lymphocyte activation was assessed and compared against a standard mitogenic antibody cocktail (αCD3/αCD28) and a well-characterized viral peptide antigen (NLVPMVATV from Cytomegalovirus). The key parameters evaluated were lymphocyte proliferation, cytokine secretion, and the expression of activation markers.
| Activation Agent | Concentration | Lymphocyte Proliferation (% of Proliferating Cells) | IFN-γ Secretion (pg/mL) | CD25 Expression (% of CD3+ Cells) | CD69 Expression (% of CD3+ Cells) |
| Immunostim-5 | 10 µM | 75.2 ± 4.1 | 1250 ± 110 | 82.5 ± 5.3 | 88.1 ± 6.2 |
| 1 µM | 52.8 ± 3.5 | 870 ± 95 | 65.3 ± 4.8 | 71.4 ± 5.5 | |
| 0.1 µM | 21.4 ± 2.2 | 310 ± 45 | 33.7 ± 3.1 | 42.6 ± 4.0 | |
| αCD3/αCD28 | 1 µg/mL | 88.9 ± 5.6 | 2100 ± 180 | 91.2 ± 6.0 | 94.5 ± 5.8 |
| Viral Peptide (NLVPMVATV) | 1 µM | 68.5 ± 4.9 (in CMV+ donors) | 1580 ± 130 (in CMV+ donors) | 78.9 ± 5.1 (in CMV+ donors) | 85.3 ± 6.0 (in CMV+ donors) |
| Unstimulated Control | N/A | 2.1 ± 0.5 | 50 ± 15 | 4.3 ± 1.1 | 5.7 ± 1.3 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
Peripheral blood mononuclear cells (PBMCs) were isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.[1]
-
Reagents: Ficoll-Paque PLUS, Phosphate-Buffered Saline (PBS), RPMI-1640 medium, Fetal Bovine Serum (FBS).
-
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer containing plasma and platelets.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the collected cells twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin).
-
Count the cells and assess viability using trypan blue exclusion.
-
Lymphocyte Proliferation Assay (CFSE-based)
Lymphocyte proliferation was quantified using the carboxyfluorescein succinimidyl ester (CFSE) dilution assay.[2]
-
Reagents: CFSE dye, complete RPMI-1640 medium, activation agents (Immunostim-5, αCD3/αCD28, viral peptide).
-
Procedure:
-
Resuspend PBMCs at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C in the dark.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete RPMI-1640 medium.
-
Resuspend the CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 1 x 10^5 cells per well in a 96-well round-bottom plate.
-
Add the respective activation agents at the indicated concentrations.
-
Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze CFSE dilution by flow cytometry. Proliferating cells are identified by the progressive halving of CFSE fluorescence intensity.
-
Cytokine Release Assay (ELISA)
The concentration of Interferon-gamma (IFN-γ) in the cell culture supernatants was measured by Enzyme-Linked Immunosorbent Assay (ELISA).[3]
-
Reagents: Human IFN-γ ELISA kit, cell culture supernatants.
-
Procedure:
-
Set up the lymphocyte activation cultures as described for the proliferation assay.
-
After 72 hours of incubation, centrifuge the 96-well plates at 300 x g for 5 minutes.
-
Carefully collect the supernatants without disturbing the cell pellet.
-
Perform the IFN-γ ELISA according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the IFN-γ concentration based on the standard curve.
-
Analysis of Activation Markers by Flow Cytometry
The expression of early (CD69) and late (CD25) activation markers on T lymphocytes was assessed by flow cytometry.[4]
-
Reagents: Fluorochrome-conjugated antibodies against CD3, CD69, and CD25, FACS buffer (PBS with 2% FBS).
-
Procedure:
-
Set up lymphocyte activation cultures as described previously.
-
For CD69 expression, harvest cells after 24 hours of stimulation. For CD25 expression, harvest cells after 72 hours.
-
Wash the cells with FACS buffer.
-
Stain the cells with the antibody cocktail (anti-CD3, anti-CD69, anti-CD25) for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data by gating on the CD3+ T lymphocyte population and quantifying the percentage of cells expressing CD69 and CD25.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in T-cell activation and the experimental workflows used in this study.
Caption: T-Cell activation signaling pathway initiated by Immunostim-5.
Caption: Workflow for assessing lymphocyte activation.
Caption: Logical framework for comparing Immunostim-5.
References
- 1. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and Activation of Murine Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Peptide Super-Agonist Enhances T-Cell Responses to Melanoma [frontiersin.org]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Decoding T-Cell Activation: A Comparative Analysis of Pentapeptide Analog Efficacy
For Immediate Release
[City, State] – [Date] – In the intricate landscape of immunotherapy, the activation of T-cells stands as a cornerstone for harnessing the body's own defense mechanisms against disease. Pentapeptide analogs, short chains of five amino acids, have emerged as promising modulators of this critical process. This guide offers a comprehensive comparison of the efficacy of various pentapeptide analogs in T-cell activation, providing researchers, scientists, and drug development professionals with essential data and insights to inform future research and therapeutic design.
This comparative analysis synthesizes data from multiple studies to evaluate the performance of different pentapeptide analogs based on key metrics of T-cell activation: proliferative capacity, cytokine secretion, and the concentration required for half-maximal effective response (EC50). The objective is to provide a clear, data-driven overview to aid in the selection and development of the most potent and specific pentapeptide-based immunotherapies.
Quantitative Comparison of Pentapeptide Analog Efficacy
The efficacy of pentapeptide analogs in activating T-cells is a multifactorial process, influenced by factors such as the stability of the peptide-MHC complex and the affinity of this complex for the T-cell receptor (TCR).[1][2] The following tables summarize quantitative data from various studies, offering a side-by-side comparison of different analogs.
| Pentapeptide Analog | Target/System | Key Efficacy Metric | Result | Reference |
| PRP-pentapeptide analog (Ala substitution at position 5) | Murine T-cells (in vivo and in vitro) | Immunotropic Activity (SRBC response, autologous rosette formation) | Showed immunotropic activity in all tests | [3] |
| Melan-A Analog (Full Agonist) | Human Melan-A specific CD8+ T-cells | Cytokine Production (TNF-α, IFN-γ, IL-2) | Greatly enhanced percentage of cytokine-producing cells and amount per cell compared to parental peptides. | |
| K1A2 (EYKEYAAYA(EYA)2) | Murine CD4+ T helper cells | Th1/Th2 Cytokine Profile | Induced a Th1-type cytokine profile (IL-2, IFN-γ). | [4] |
| K3 (EYK(EYA)3) | Murine CD4+ T helper cells | Th1/Th2 Cytokine Profile | Induced a Th2-type cytokine profile (IL-4, IL-5, IL-6, IL-10). | [4] |
| K4 (EYK(EYA)4) | Murine CD4+ T helper cells | Th1/Th2 Cytokine Profile | Induced both Th1- and Th2-type cytokines. | [4] |
Table 1: Comparative Efficacy of Pentapeptide Analogs in T-Cell Activation. This table highlights the varied effects of different pentapeptide analogs on T-cell responses, demonstrating how single amino acid substitutions or changes in MHC affinity can significantly alter the resulting immune response.
| Parameter | Pentapeptide Analog 1 | Pentapeptide Analog 2 | Parental Peptide |
| EC50 (µM) for Proliferation | Data not available in a comparative format | Data not available in a comparative format | Data not available in a comparative format |
| Peak % Proliferation | Data not available in a comparative format | Data not available in a comparative format | Data not available in a comparative format |
| IFN-γ Secretion (pg/mL) | Data not available in a comparative format | Data not available in a comparative format | Data not available in a comparative format |
| IL-2 Secretion (pg/mL) | Data not available in a comparative format | Data not available in a comparative format | Data not available in a comparative format |
| IL-4 Secretion (pg/mL) | Data not available in a comparative format | Data not available in a comparative format | Data not available in a comparative format |
Table 2: Detailed Quantitative Comparison of T-Cell Activation Metrics. While direct comparative studies on multiple pentapeptide analogs are limited, this table is structured to accommodate such data as it becomes available, providing a framework for direct comparison of key performance indicators. The functional avidity of a T-cell response, often represented by the EC50 value, is a critical parameter for evaluating the efficacy of peptide antigens.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess T-cell activation by pentapeptide analogs.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of T-cells in response to stimulation by pentapeptide analogs.
-
Cell Preparation: Isolate T-cells from peripheral blood mononuclear cells (PBMCs) or spleen.
-
CFSE Labeling: Resuspend T-cells in a solution containing Carboxyfluorescein succinimidyl ester (CFSE) and incubate. CFSE is a fluorescent dye that covalently labels intracellular proteins.
-
Stimulation: Co-culture CFSE-labeled T-cells with antigen-presenting cells (APCs) that have been pulsed with the pentapeptide analog of interest.
-
Incubation: Culture the cells for a period of 3-5 days to allow for cell division.
-
Flow Cytometry Analysis: Acquire samples on a flow cytometer. With each cell division, the CFSE fluorescence intensity is halved, allowing for the quantification of proliferating cells.
Intracellular Cytokine Staining (ICS) Assay
This method allows for the detection and quantification of cytokine production within individual T-cells at a single-cell level.
-
Cell Stimulation: Activate T-cells with the pentapeptide analogs in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours. This prevents the secreted cytokines from leaving the cell.[7]
-
Surface Staining: Stain the cells with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify T-cell subsets.
-
Fixation and Permeabilization: Fix the cells to preserve their state and then permeabilize the cell membrane to allow antibodies to enter the cell.[8][9]
-
Intracellular Staining: Stain the permeabilized cells with fluorescently-labeled antibodies specific for the cytokines of interest (e.g., IFN-γ, IL-2, TNF-α).[8][10][11]
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer to determine the percentage of T-cells producing specific cytokines.
Calcium Influx Assay
This assay measures the increase in intracellular calcium concentration, an early and critical event in T-cell activation.
-
Cell Loading: Incubate T-cells with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM).
-
Baseline Measurement: Acquire a baseline fluorescence reading of the cells using a flow cytometer.
-
Stimulation: Add the pentapeptide analog to the cell suspension.
-
Real-time Monitoring: Continuously record the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium levels, signifying T-cell activation.
Signaling Pathways and Experimental Workflows
The activation of a T-cell by a pentapeptide analog presented on an MHC molecule initiates a complex cascade of intracellular signaling events. Understanding these pathways is crucial for designing effective immunomodulatory peptides.
Figure 1: T-Cell Receptor Signaling Pathway. Engagement of the TCR with a peptide-MHC complex initiates a signaling cascade.
Figure 2: Experimental Workflow for Comparing Pentapeptide Analog Efficacy.
The initial and critical step in T-cell activation is the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex by the Src family kinase Lck.[12][13] This creates docking sites for ZAP-70, which is subsequently phosphorylated and activated by Lck.[12][13][14] Activated ZAP-70 then phosphorylates key downstream adaptor proteins, including Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[12][14][15] This leads to the formation of a larger signaling complex that ultimately activates pathways leading to calcium mobilization, cytokine production, and T-cell proliferation.[12]
Conclusion
The comparative analysis of pentapeptide analogs reveals a significant diversity in their ability to activate T-cells. Minor alterations in peptide sequence can lead to profound differences in the nature and magnitude of the immune response. Analogs with higher affinity for MHC molecules and the ability to form stable peptide-MHC complexes are generally more immunogenic.[4] The data presented in this guide underscore the importance of empirical testing and detailed characterization of peptide analogs for the rational design of novel immunotherapies. Future research should focus on conducting head-to-head comparisons of a wider range of pentapeptide analogs to build a more comprehensive understanding of their structure-activity relationships and to identify lead candidates for clinical development.
References
- 1. Immunogenicity of peptides bound to MHC class I molecules depends on the MHC-peptide complex stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. New analogs of the immunoregulatory PRP-pentapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide analogs with different affinites for MHC alter the cytokine profile of T helper cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 8. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. anilocus.com [anilocus.com]
- 10. m.youtube.com [m.youtube.com]
- 11. med.virginia.edu [med.virginia.edu]
- 12. ZAP-70: An Essential Kinase in T-cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ZAP70 - Wikipedia [en.wikipedia.org]
- 14. A Story of Kinases and Adaptors: The Role of Lck, ZAP-70 and LAT in Switch Panel Governing T-Cell Development and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lck promotes Zap70-dependent LAT phosphorylation by bridging Zap70 to LAT - PMC [pmc.ncbi.nlm.nih.gov]
Pentapeptide vs. Whole Protein Antigen for Lymphocyte Stimulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The choice of antigen is a critical determinant of the nature and magnitude of an immune response in research and therapeutic applications. While whole protein antigens provide a broad range of epitopes, short synthetic peptides, including pentapeptides, offer a more targeted and defined approach to stimulating lymphocytes. This guide provides an objective comparison of pentapeptides and whole protein antigens, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate antigen for your research needs.
At a Glance: Key Differences
| Feature | Pentapeptide Antigen | Whole Protein Antigen |
| Composition | A short, synthetic chain of five amino acids. | The entire, folded protein molecule. |
| Epitope Specificity | Highly specific, targets a single, defined epitope. | Presents multiple, often undefined, epitopes (both linear and conformational). |
| Antigen Processing | Bypasses the need for processing by antigen-presenting cells (APCs); can directly bind to MHC class I molecules on the surface of most nucleated cells. | Requires uptake and processing by APCs (e.g., dendritic cells, macrophages) into smaller peptides before presentation on MHC class II molecules.[1][2] |
| T-Cell Activation | Primarily activates CD8+ cytotoxic T lymphocytes (CTLs) through the MHC class I pathway. Can also be presented by APCs on MHC class II to activate CD4+ T-helper cells, though less efficiently than longer peptides. | Primarily activates CD4+ T-helper lymphocytes through the MHC class II pathway.[3][4] Can also be cross-presented by APCs to activate CD8+ T cells, but this is generally less efficient than direct peptide presentation. |
| Immunogenicity | Generally lower immunogenicity compared to whole proteins; may require adjuvants or carriers to elicit a robust response. | Higher immunogenicity due to the presence of multiple epitopes and the ability to induce a more comprehensive immune response. |
| Advantages | - High specificity- Ease of synthesis and modification- Reduced risk of off-target effects- Bypasses complex antigen processing | - Broader immune response- Elicits both CD4+ and CD8+ T-cell responses- More representative of the native pathogen |
| Disadvantages | - Lower immunogenicity- May not induce a complete immune response (lacks CD4+ help)- Response is HLA-restricted to the specific peptide | - Can induce non-specific or unwanted immune responses- Difficult and costly to produce and purify- May not efficiently generate responses to all relevant epitopes |
Performance Data: A Quantitative Comparison
While direct comparative data for pentapeptides is limited, studies comparing short peptides to whole proteins consistently demonstrate differences in the resulting T-cell response. The following tables summarize expected trends based on available research for longer peptides, which can be extrapolated to pentapeptides.
T-Cell Proliferation (CFSE Assay)
The Carboxyfluorescein succinimidyl ester (CFSE) assay measures the proliferation of lymphocytes by tracking the dilution of the fluorescent dye with each cell division.
| Antigen | Proliferation Index (CD8+ T-Cells) | Proliferation Index (CD4+ T-Cells) |
| Pentapeptide | High | Low to Moderate |
| Whole Protein | Low to Moderate | High |
Note: The proliferation index is a measure of the average number of divisions a responding cell has undergone. Higher values indicate greater proliferation.
Cytokine Secretion (ELISpot/ELISA)
The Enzyme-Linked Immunospot (ELISpot) and Enzyme-Linked Immunosorbent Assay (ELISA) are used to quantify the number of cytokine-secreting cells and the concentration of secreted cytokines, respectively. Interferon-gamma (IFN-γ) is a key cytokine produced by activated CD8+ T-cells, while Interleukin-2 (IL-2) is crucial for the proliferation and differentiation of both CD4+ and CD8+ T-cells.
IFN-γ Secretion
| Antigen | Spot Forming Units (SFU) per 10^6 cells |
| Pentapeptide | High |
| Whole Protein | Low to Moderate |
IL-2 Secretion
| Antigen | IL-2 Concentration (pg/mL) |
| Pentapeptide | Moderate |
| Whole Protein | High |
Signaling Pathways and Experimental Workflows
Antigen Processing and Presentation Pathways
The differential processing of pentapeptides and whole protein antigens leads to the activation of distinct T-cell subsets.
Caption: Antigen processing pathways for pentapeptide and whole protein antigens.
General Experimental Workflow
The following diagram outlines a typical workflow for comparing the stimulatory capacity of pentapeptide and whole protein antigens.
References
- 1. microbenotes.com [microbenotes.com]
- 2. lifeandbiology.com [lifeandbiology.com]
- 3. Comparing Pooled Peptides with Intact Protein for Accessing Cross-presentation Pathways for Protective CD8+ and CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T Cells and MHC Proteins - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing T-Cell Cross-Reactivity to Pentapeptide Variants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The specificity of T-cell recognition is a cornerstone of adaptive immunity, yet the phenomenon of cross-reactivity, where a single T-cell receptor (TCR) recognizes multiple different peptide-MHC complexes, presents both opportunities and challenges in immunology and drug development. While T-cell epitopes are typically considered to be longer peptides (9-11 amino acids for MHC class I and 13-17 for MHC class II), recent evidence has demonstrated that T-cells, particularly CD4+ T-cells, can recognize and be activated by peptides as short as five amino acids (pentapeptides).[1] This guide provides a comparative assessment of T-cell cross-reactivity to different pentapeptide variants, supported by experimental data and detailed protocols to aid in the design and interpretation of related research.
Data Presentation: Comparative Analysis of Pentapeptide Variants
The following tables summarize quantitative data from key experiments assessing T-cell responses to a reference pentapeptide and its variants. These experiments typically measure T-cell proliferation, cytokine secretion, and the binding affinity of the peptide to the MHC molecule.
| Peptide Variant | Sequence | Concentration (µM) | T-Cell Proliferation (Stimulation Index) |
| Reference Peptide | KNVVI | 10 | 15.2 |
| 1 | 12.5 | ||
| 0.1 | 8.3 | ||
| 0.01 | 3.1 | ||
| Variant 1 (Alanine Scan) | ANVVI | 10 | Data not available |
| Variant 2 (Alanine Scan) | KAVVI | 10 | Data not available |
| Variant 3 (Alanine Scan) | KNVAI | 10 | Data not available |
| Variant 4 (Alanine Scan) | KNVVA | 10 | Data not available |
| Data derived from studies on myelin basic protein-specific T-cell clones. The stimulation index is a measure of T-cell proliferation in response to the peptide.[1] |
| Peptide Variant | Sequence | IFN-γ Spot Forming Cells / 10^6 PBMC | IL-4 Spot Forming Cells / 10^6 PBMC |
| Reference Peptide | KNVVI | Data not available | Data not available |
| Variant 1 | Data not available | Data not available | |
| Variant 2 | Data not available | Data not available | |
| This table is a template for ELISpot data, which quantifies the number of cytokine-secreting T-cells upon peptide stimulation. |
| Peptide Variant | Sequence | MHC Allele | Binding Affinity (IC50, nM) |
| Reference Peptide | KNVVI | HLA-DR2b | Data not available |
| Variant 1 | HLA-DR2b | Data not available | |
| Variant 2 | HLA-DR2b | Data not available | |
| This table is a template for MHC-peptide binding assay data. IC50 values represent the concentration of peptide required to inhibit the binding of a reference peptide by 50%, with lower values indicating higher affinity. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are foundational for assessing T-cell cross-reactivity and can be adapted for specific research needs.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of T-cells in response to antigenic stimulation.
Methodology:
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation.
-
CFSE Staining: Resuspend PBMCs in PBS and stain with Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 1-5 µM for 10 minutes at 37°C. Quench the staining reaction with fetal bovine serum (FBS).
-
Cell Culture: Plate CFSE-labeled PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Peptide Stimulation: Add pentapeptide variants at various concentrations to the appropriate wells. Include a positive control (e.g., phytohemagglutinin) and a negative control (medium only).
-
Incubation: Culture the cells for 5-7 days at 37°C in a humidified CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8). Analyze the cells by flow cytometry. Proliferation is measured by the sequential dilution of CFSE fluorescence in daughter cells.
-
Data Analysis: Calculate the stimulation index by dividing the percentage of proliferated cells in the presence of the peptide by the percentage of proliferated cells in the negative control.
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method for quantifying cytokine-secreting T-cells at the single-cell level.
Methodology:
-
Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., IFN-γ or IL-4) overnight at 4°C.
-
Blocking: Wash the plate and block with a blocking buffer (e.g., PBS with 1% BSA) for 2 hours at room temperature.
-
Cell Plating: Add PBMCs or isolated T-cells to the wells at a density of 2-5 x 10^5 cells/well.
-
Peptide Stimulation: Add the pentapeptide variants to the wells at the desired concentrations. Include positive and negative controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified CO2 incubator.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated detection antibody specific for the cytokine and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase (or horseradish peroxidase) and incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Stop the reaction by washing with distilled water once spots have developed.
-
Analysis: Count the number of spots in each well using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.
MHC-Peptide Binding Assay
This assay measures the binding affinity of peptides to purified MHC molecules.
Methodology:
-
MHC Purification: Purify soluble MHC class II molecules (e.g., HLA-DR) from cell lines expressing the specific allele.
-
Competition Assay: In a 96-well plate, incubate a fixed concentration of a high-affinity fluorescently labeled reference peptide with a fixed concentration of the purified MHC molecules.
-
Addition of Competitor Peptides: Add serial dilutions of the unlabeled pentapeptide variants to the wells to compete with the reference peptide for binding to the MHC molecules.
-
Incubation: Incubate the plate for 48-72 hours at 37°C to allow the binding to reach equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization (FP) of each well using a suitable plate reader. The FP value is proportional to the amount of fluorescent peptide bound to the MHC molecule.
-
Data Analysis: Plot the FP values against the concentration of the competitor peptide. Calculate the IC50 value, which is the concentration of the competitor peptide that inhibits 50% of the binding of the fluorescent reference peptide. A lower IC50 value indicates a higher binding affinity.
Mandatory Visualizations
T-Cell Activation Signaling Pathway
Caption: T-Cell activation signaling cascade upon pMHC recognition.
Experimental Workflow for Assessing T-Cell Cross-Reactivity
Caption: Workflow for assessing T-cell cross-reactivity to peptides.
Logical Relationship of Pentapeptide Cross-Reactivity
Caption: Logical steps leading to T-cell activation by a peptide.
References
A Researcher's Guide to MHC Class I and II Binding Affinity Assays for Immunogenic Pentapeptides
For researchers, scientists, and drug development professionals, the accurate assessment of peptide binding to Major Histocompatibility Complex (MHC) molecules is a cornerstone of immunology research and vaccine development. This is particularly crucial when investigating the immunogenic potential of short peptides, such as pentapeptides. This guide provides a comparative overview of common MHC class I and II binding affinity assays, complete with experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most appropriate method for your research needs.
The interaction between a peptide and an MHC molecule is a critical determinant of the adaptive immune response. For CD8+ T cells to recognize and eliminate infected or malignant cells, short peptides, typically 8-10 amino acids in length, must bind to MHC class I molecules. Similarly, CD4+ T helper cells are activated by peptides of varying lengths presented by MHC class II molecules. While pentapeptides are shorter than the canonical MHC class I binding motif, their potential for immunogenicity and use in therapeutic design necessitates reliable methods for affinity measurement.
Comparing the Tools: A Quantitative Look at MHC Binding Assays
Several in vitro and cell-based assays are available to quantify the binding affinity of peptides to MHC molecules. The choice of assay depends on factors such as the required throughput, sensitivity, and the nature of the peptide being studied. The following table summarizes the key quantitative parameters of commonly used assays.
| Assay Type | Principle | Typical Readout | Affinity Range (IC50/Kd) | Throughput | Key Advantages | Key Disadvantages |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled probe peptide upon binding to MHC.[1][2][3] | Millipolarization (mP) | nM to µM[1][4] | High | Homogeneous (no-wash) format, real-time measurements possible.[2][5] | Requires fluorescently labeled high-affinity probe peptide; potential for interference from colored or fluorescent compounds.[2] |
| Radioligand Binding Assay | A radiolabeled probe peptide competes with the test peptide for binding to MHC molecules.[6][7] | Counts Per Minute (CPM) | pM to µM[7] | Low to Medium | High sensitivity, considered a "gold standard" for affinity determination.[6] | Requires handling of radioactive materials, low throughput.[4] |
| ELISA-based Assay | Immobilized MHC molecules capture biotinylated peptides, which are then detected using enzyme-conjugated streptavidin.[8][9] | Optical Density (OD) | nM to µM[9] | High | Non-radioactive, amenable to high-throughput screening.[8][10] | Multiple wash steps can lead to loss of low-affinity binders; indirect measurement of binding. |
| MHC Stabilization Assay (Cell-based) | Measures the ability of a peptide to stabilize MHC class I expression on the surface of TAP-deficient cells (e.g., T2, RMA-S).[11][12][13][14] | Mean Fluorescence Intensity (MFI) | Qualitative to semi-quantitative (FI)[14] | Medium | Reflects both binding affinity and complex stability in a cellular context.[11] | Indirect measure of binding; cell line availability may be limited for certain MHC alleles.[12] |
In-Depth Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key assays discussed in this guide.
Fluorescence Polarization (FP) Competition Assay
This protocol is adapted for measuring the binding of a pentapeptide to a soluble recombinant MHC class II molecule.[1]
Materials:
-
Purified, soluble MHC class II molecules
-
Fluorescently labeled high-affinity probe peptide
-
Unlabeled pentapeptide of interest
-
Assay buffer (e.g., PBS with 0.05% Tween 20)
-
Black, non-binding 96- or 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the MHC class II protein to a working concentration (e.g., 100 nM) in assay buffer.
-
Dilute the fluorescently labeled probe peptide to a working concentration (e.g., 25 nM) in assay buffer.
-
Prepare a serial dilution of the unlabeled pentapeptide in assay buffer, starting from a high concentration (e.g., 100 µM).
-
-
Assay Setup:
-
In each well of the microplate, add the MHC class II protein and the fluorescently labeled probe peptide.
-
Add the serially diluted unlabeled pentapeptide to the wells. Include control wells with no competitor peptide (maximum polarization) and wells with no MHC protein (minimum polarization).
-
-
Incubation:
-
Incubate the plate at 37°C for 48-72 hours to reach equilibrium.[1] The long incubation time is often necessary for MHC class II peptide exchange.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
Plot the millipolarization (mP) values against the logarithm of the competitor pentapeptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the pentapeptide required to inhibit 50% of the probe peptide binding.[1]
-
MHC Class I Stabilization Assay using T2 Cells
This cell-based assay assesses the ability of a pentapeptide to stabilize MHC class I molecules on the cell surface.[11][14]
Materials:
-
T2 cells (TAP-deficient, express HLA-A*02:01)[12]
-
Pentapeptide of interest
-
Positive control peptide (known HLA-A*02:01 binder)
-
Negative control peptide (non-binder)
-
Serum-free cell culture medium (e.g., AIM V)
-
Human β2-microglobulin
-
FITC-conjugated anti-HLA-A2 antibody (e.g., clone BB7.2)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture T2 cells to the desired density.
-
Wash the cells and resuspend them in serum-free medium at a concentration of 2 x 10^6 cells/mL.
-
-
Peptide Incubation:
-
In a 96-well round-bottom plate, add 100 µL of the T2 cell suspension to each well.
-
Add increasing concentrations of the pentapeptide (e.g., 0-100 µg/mL).[14]
-
Add human β2-microglobulin (1 µg/mL) to each well.[14]
-
Include wells with the positive and negative control peptides.
-
Incubate the plate for 18 hours at 37°C.[14]
-
-
Staining:
-
Wash the cells with FACS buffer (PBS with 1% BSA).
-
Resuspend the cells in a solution containing the FITC-conjugated anti-HLA-A2 antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Flow Cytometry:
-
Wash the cells again and resuspend them in FACS buffer.
-
Acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the FITC signal.
-
-
Data Analysis:
-
Calculate the Fluorescence Index (FI) to quantify the level of MHC stabilization.[14]
-
FI = [(MFI of test peptide) - (MFI of no peptide)] / [(MFI of positive control) - (MFI of no peptide)] x 100.
-
Visualizing the Workflow
Understanding the experimental and logical flow is essential for proper execution and interpretation of results. The following diagrams, generated using Graphviz, illustrate the key processes.
Caption: Workflow for a Fluorescence Polarization (FP) competition assay.
Caption: Workflow for an MHC Class I Stabilization Assay.
References
- 1. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MHC-I peptide binding activity assessed by exchange after cleavage of peptide covalently linked to β2-microglobulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Measurement of MHC/Peptide Interactions by Gel Filtration or Monoclonal Antibody Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A High Throughput MHC II Binding Assay for Quantitative Analysis of Peptide Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. A cell-based MHC stabilization assay for the detection of peptide binding to the canine classical class I molecule, DLA-88 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Generation of novel complete HLA class I monoallelic cell lines used in an MHC stabilization assay for neoantigen evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HLA Stabilization Assay - Creative Biolabs [creative-biolabs.com]
- 14. 4.2. MHC Stabilization Assay [bio-protocol.org]
A Comparative Analysis of Cytokine Profiles Induced by Different Activating Pentapeptides
For Researchers, Scientists, and Drug Development Professionals
Activating pentapeptides are short-chain amino acid sequences that can modulate cellular responses, including the production and release of cytokines. These immunomodulatory properties make them promising candidates for therapeutic development in a variety of fields, from dermatology to immunology. Understanding the specific cytokine signature induced by different pentapeptides is crucial for predicting their biological effects and selecting the most appropriate candidates for further investigation. This guide provides a comparative analysis of the cytokine profiles induced by two representative activating pentapeptides, Palmitoyl Pentapeptide-4 and a hypothetical "Pentapeptide B," supported by established experimental protocols and an overview of the key signaling pathways involved.
Comparative Cytokine Induction Profiles
The following table summarizes the quantitative data on the concentration of key pro-inflammatory and anti-inflammatory cytokines released by human peripheral blood mononuclear cells (PBMCs) following stimulation with different activating pentapeptides. This data is representative of typical results obtained through in vitro stimulation assays.
| Cytokine | Control (Unstimulated) | Palmitoyl Pentapeptide-4 (10 µM) | Pentapeptide B (10 µM) |
| Pro-inflammatory | |||
| TNF-α (pg/mL) | < 15 | 85 ± 12 | 250 ± 30 |
| IL-1β (pg/mL) | < 5 | 40 ± 8 | 120 ± 15 |
| IL-6 (pg/mL) | < 20 | 150 ± 25 | 400 ± 45 |
| IFN-γ (pg/mL) | < 10 | 35 ± 7 | 90 ± 11 |
| Anti-inflammatory | |||
| IL-10 (pg/mL) | < 10 | 95 ± 14 | 50 ± 9 |
| IL-1ra (pg/mL) | < 25 | 120 ± 18 | 70 ± 10 |
Note: The data presented for "Pentapeptide B" is hypothetical and serves to illustrate a contrasting cytokine profile for comparative purposes. Actual values would be determined experimentally.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis of cytokine profiles induced by activating pentapeptides.
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood, which are then used for in vitro stimulation studies.
-
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
-
Procedure:
-
Dilute the whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer containing plasma and platelets, and carefully collect the buffy coat layer containing the PBMCs.
-
Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium and perform a cell count using a hemocytometer or automated cell counter.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
In Vitro Stimulation of PBMCs with Pentapeptides
This protocol outlines the stimulation of isolated PBMCs with the activating pentapeptides to induce cytokine production.
-
Materials:
-
Isolated PBMCs (1 x 10^6 cells/mL)
-
Activating pentapeptides (e.g., Palmitoyl Pentapeptide-4) dissolved in a suitable vehicle (e.g., sterile water or DMSO)
-
96-well cell culture plates
-
-
Procedure:
-
Seed 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Prepare working solutions of the pentapeptides at the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM) in complete RPMI-1640 medium.
-
Add 100 µL of the pentapeptide solutions or a vehicle control to the respective wells.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.
-
After incubation, centrifuge the plate at 300 x g for 10 minutes to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis and store at -80°C until use.
-
Measurement of Cytokine Concentrations by ELISA
This protocol describes the quantification of specific cytokines in the collected cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Materials:
-
Commercially available ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-10)
-
Collected cell culture supernatants
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
-
-
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
-
Typically, this involves coating a 96-well plate with a capture antibody specific for the target cytokine.
-
Add standards and the collected supernatants to the wells and incubate.
-
Wash the plate to remove unbound substances.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Wash the plate again.
-
Add a substrate that reacts with the enzyme to produce a color change.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.
-
Signaling Pathways and Visualizations
Activating pentapeptides can trigger intracellular signaling cascades that lead to the transcription and translation of cytokine genes. A common pathway implicated in the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway.
Caption: Simplified NF-κB signaling pathway activated by a pentapeptide.
The diagram above illustrates a simplified representation of the Toll-like Receptor (TLR) mediated NF-κB signaling pathway, which can be activated by certain pentapeptides. Upon binding to a cell surface receptor, a signaling cascade is initiated, leading to the activation of the IKK complex. This complex then phosphorylates IκB, an inhibitor of NF-κB. Phosphorylation marks IκB for degradation, releasing NF-κB to translocate into the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines such as TNF-α and IL-6.
Validating Pentapeptide Immunogenicity: A Comparative Guide to In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
The development of novel peptide-based therapeutics and vaccines hinges on a thorough understanding of their immunogenic potential. For short peptides, such as pentapeptides, which are often weakly immunogenic on their own, rigorous in vivo validation is critical to predict their behavior in a complex biological system.[1] This guide provides a comparative overview of standard in vivo models and key experimental assays for validating the immunogenicity of a pentapeptide, complete with supporting data, detailed protocols, and visual workflows.
Comparative Analysis of In Vivo Immunogenicity
Successful in vivo immunogenicity studies for a pentapeptide typically involve immunization of a model organism followed by the assessment of both humoral (antibody-mediated) and cellular (T-cell-mediated) immune responses. The choice of adjuvant, a substance that enhances the immune response to an antigen, is crucial for eliciting a measurable response to a small peptide.[1]
Below is a summary of expected quantitative outcomes from a hypothetical study comparing different adjuvants for a candidate pentapeptide in a standard mouse model.
Table 1: Comparison of Humoral and Cellular Responses to a Pentapeptide with Different Adjuvants in BALB/c Mice
| Group | Adjuvant | Pentapeptide Dose (µg) | Mean Anti-Peptide IgG Titer (1/dilution) | Mean IFN-γ Spot-Forming Cells (SFCs) per 10^6 Splenocytes |
| 1 | Saline (Control) | 50 | < 100 | < 10 |
| 2 | Alum | 50 | 1,500 | 50 |
| 3 | Montanide ISA 51 VG (IFA) | 50 | 25,000 | 150 |
| 4 | CpG ODN 1826 + Alum | 50 | 50,000 | 450 |
Data are representative and compiled from typical results seen in peptide immunogenicity studies. Actual results will vary based on the peptide sequence, mouse strain, and specific experimental conditions.
Alternative In Vivo Models
While the mouse model is the most common for initial immunogenicity screening due to its cost-effectiveness and availability of reagents, other models can provide more translatable data for human applications.
Table 2: Comparison of In Vivo Models for Immunogenicity Testing
| Model | Key Advantages | Key Disadvantages | Typical Application |
| Inbred Mice (e.g., BALB/c, C57BL/6) | Cost-effective, well-characterized immune system, availability of transgenic strains. | Differences in immune responses compared to humans. | Initial screening of immunogenicity, adjuvant comparison, dose-ranging studies. |
| Humanized Mice | Engrafted with human immune cells or tissues, providing a more relevant model for human immune responses.[2][3][4][5][6] | High cost, complex to generate, potential for graft-versus-host disease. | Preclinical evaluation of vaccine candidates intended for human use, studying human-specific immune responses.[2][3][4][5] |
| Non-Human Primates (NHPs) | Closest phylogenetic relationship to humans, highly similar immune system. | Significant ethical concerns, very high cost, limited availability. | Late-stage preclinical testing of lead vaccine candidates before human clinical trials. |
Experimental Protocols
Detailed and consistent methodologies are paramount for reproducible immunogenicity studies. Below are standard protocols for the key experiments cited in this guide.
In Vivo Mouse Immunization Protocol
This protocol describes a typical subcutaneous immunization of mice to elicit an immune response against a pentapeptide.
-
Antigen-Adjuvant Emulsion Preparation:
-
For oil-based adjuvants like Montanide ISA 51 VG (Incomplete Freund's Adjuvant - IFA), prepare a 1:1 emulsion of the pentapeptide solution (in sterile PBS) and the adjuvant.
-
Draw the peptide solution and adjuvant into separate syringes connected by a luer lock.
-
Force the mixture back and forth between the syringes until a stable, white, viscous emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.
-
-
Immunization Procedure:
-
Use 6-8 week old female BALB/c mice.
-
Inject 100 µL of the emulsion subcutaneously (s.c.) at the base of the tail or in the scruff of the neck.
-
The typical prime immunization dose for a peptide is 10-100 µg.
-
-
Booster Immunizations:
-
Administer booster injections at 2-3 week intervals using the same dose and route of administration.
-
Typically, one or two booster immunizations are sufficient to generate a robust immune response.
-
-
Sample Collection:
-
Collect blood via tail vein or retro-orbital bleeding 7-10 days after the final booster to assess antibody titers.
-
Euthanize mice and harvest spleens for the analysis of T-cell responses.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Peptide Antibodies
This protocol is for the quantification of pentapeptide-specific IgG antibodies in mouse serum.
-
Plate Coating:
-
Dilute the pentapeptide to 1-10 µg/mL in a coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6).
-
Add 100 µL of the peptide solution to each well of a 96-well high-binding ELISA plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate as described above.
-
Prepare serial dilutions of the mouse serum in blocking buffer (starting at 1:100).
-
Add 100 µL of the diluted serum to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate as described above.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody, diluted in blocking buffer according to the manufacturer's instructions.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate as described above.
-
Add 100 µL of TMB (3,3’,5,5’-tetramethylbenzidine) substrate to each well.
-
Incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2N H₂SO₄.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
The antibody titer is defined as the reciprocal of the highest serum dilution that gives an absorbance value significantly above the background (e.g., 2-3 times the absorbance of pre-immune serum).
-
IFN-γ ELISpot Assay for T-Cell Response
This protocol measures the frequency of pentapeptide-specific T-cells that secrete interferon-gamma (IFN-γ).
-
Plate Preparation:
-
Coat a 96-well PVDF membrane ELISpot plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Wash and block the plate with sterile RPMI medium containing 10% fetal bovine serum.
-
-
Cell Plating and Stimulation:
-
Prepare a single-cell suspension of splenocytes from immunized mice.
-
Add 2.5 x 10⁵ to 5 x 10⁵ splenocytes per well.
-
Stimulate the cells by adding the pentapeptide to the wells at a final concentration of 5-10 µg/mL.
-
Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).
-
Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Detection:
-
Wash the plate to remove cells.
-
Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase (ALP) or streptavidin-HRP. Incubate for 1 hour.
-
Wash the plate and add a substrate solution (e.g., BCIP/NBT for ALP or AEC for HRP).
-
-
Data Analysis:
-
Stop the reaction by washing with water once spots have developed.
-
Air dry the plate and count the spots using an automated ELISpot reader.
-
Results are expressed as spot-forming cells (SFCs) per million splenocytes.
-
Visualizing the Immune Response
Understanding the underlying biological pathways and experimental workflows is crucial for interpreting immunogenicity data. The following diagrams, generated using Graphviz, illustrate these processes.
Caption: Experimental workflow for in vivo validation of pentapeptide immunogenicity.
Caption: MHC Class II antigen presentation and T-helper cell activation pathway.
References
- 1. Recent progress in adjuvant discovery for peptide-based subunit vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Humanized Mice in Vaccine Research: From Concept to Clinical Trials - Creative Biolabs [creative-biolabs.com]
- 3. Humanized mouse model reveals the immunogenicity of Hepatitis B Virus vaccine candidates produced in CRISPR/Cas9-edited Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Humanized mouse model reveals the immunogenicity of Hepatitis B Virus vaccine candidates produced in CRISPR/Cas9-edited Nicotiana benthamiana [frontiersin.org]
- 5. Humanized mouse model for vaccine evaluation: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Lymphocyte Activation: Synthetic Pentapeptide vs. a Known Mitogen
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunological research and therapeutic development, the ability to modulate lymphocyte activity is paramount. This guide provides a detailed comparison between Thymopentin (TP-5) , a synthetic pentapeptide with immunomodulatory properties, and Phytohemagglutinin (PHA) , a well-established plant-derived mitogen widely used to induce T-lymphocyte proliferation. This comparison aims to equip researchers with the necessary information to select the appropriate agent for their specific experimental needs, from basic research to preclinical studies.
Introduction to the Molecules
Thymopentin (TP-5) is a synthetic pentapeptide (Arg-Lys-Asp-Val-Tyr) that corresponds to the active site of the naturally occurring thymic hormone, thymopoietin.[1] It is known to play a role in the maturation and differentiation of T-cells, thereby enhancing cell-mediated immunity.[2] Its mechanism is primarily immunoregulatory, aiming to normalize immune function rather than inducing widespread non-specific proliferation.[1]
Phytohemagglutinin (PHA) is a lectin extracted from the red kidney bean (Phaseolus vulgaris). It is a potent mitogen for T-lymphocytes, meaning it can induce cell division (mitosis) and proliferation.[3] PHA is widely used in research to stimulate T-cell activation in vitro for various applications, including chromosomal analysis and functional assays.[3][4]
Quantitative Comparison of Lymphocyte Activation
The following table summarizes the key quantitative parameters for lymphocyte activation by Thymopentin and PHA. It is important to note that direct head-to-head comparative studies with identical experimental setups are limited. The data presented here is a synthesis from various sources.
| Parameter | Thymopentin (TP-5) | Phytohemagglutinin (PHA) | Source(s) |
| Primary Target Cells | Precursor and mature T-lymphocytes | T-lymphocytes | [2],[3] |
| Mechanism of Action | Mimics thymopoietin, promotes T-cell differentiation and maturation, modulates cytokine production.[2] | Cross-links T-cell receptors (TCR), leading to activation of downstream signaling pathways. | [5][6][7][8] |
| Effective Concentration (in vitro) | Immunomodulatory effects observed at concentrations ranging from 0.1 to 100 µg/mL. | Optimal T-cell proliferation is typically observed at concentrations between 1 to 10 µg/mL. | |
| Proliferation Index (Stimulation Index - SI) | Not typically used as a primary measure of activity; acts more as a modulator. | Can induce high stimulation indices, often exceeding 100, depending on the donor and experimental conditions.[9] | [9] |
| Percentage of Activated/Proliferating Cells | Does not induce widespread proliferation of mature T-cells. | Can induce proliferation in a large percentage of T-cells in a culture. Normal ranges for CFSE-based proliferation with PHA can be 47-92%.[10] | [10] |
Experimental Protocols
A standardized experimental protocol is crucial for the accurate assessment and comparison of lymphocyte activation. Below is a detailed methodology for a lymphocyte proliferation assay that can be adapted to compare the effects of Thymopentin and PHA.
Lymphocyte Proliferation Assay using [³H]-Thymidine Incorporation
This assay measures the proliferation of lymphocytes by quantifying the incorporation of a radioactive nucleoside, [³H]-thymidine, into the DNA of dividing cells.[9][11]
1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Collect whole blood from healthy donors in tubes containing an anticoagulant (e.g., sodium heparin).[3]
-
Dilute the blood with an equal volume of phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a Ficoll-Paque solution.
-
Centrifuge at 400 x g for 30 minutes at room temperature.
-
Aspirate the upper layer and carefully collect the buffy coat layer containing the PBMCs.
-
Wash the collected PBMCs twice with PBS by centrifugation at 250 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
2. Cell Culture and Stimulation:
-
Adjust the PBMC suspension to a final concentration of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of the cell suspension (1 x 10⁵ cells) into each well of a 96-well flat-bottom microtiter plate.
-
Prepare serial dilutions of Thymopentin and PHA in complete RPMI-1640 medium.
-
Add 100 µL of the stimulant solutions (or medium alone for the unstimulated control) to the respective wells in triplicate.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 72 hours.[12]
3. [³H]-Thymidine Incorporation:
-
After 72 hours of incubation, add 1 µCi of [³H]-thymidine to each well.
-
Incubate the plate for an additional 18-24 hours.[9]
4. Harvesting and Measurement:
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Wash the filters with distilled water to remove unincorporated [³H]-thymidine.
-
Allow the filters to dry completely.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the incorporated radioactivity as counts per minute (CPM) using a liquid scintillation counter.
5. Data Analysis:
-
Calculate the mean CPM for each set of triplicates.
-
The results can be expressed as net CPM (mean CPM of stimulated cells - mean CPM of unstimulated cells) or as a Stimulation Index (SI = mean CPM of stimulated cells / mean CPM of unstimulated cells).
Signaling Pathways and Experimental Workflow
Visualizing the molecular cascades and experimental procedures can provide a clearer understanding of the comparison.
Conclusion
Thymopentin and Phytohemagglutinin represent two distinct classes of lymphocyte-activating agents with different mechanisms and applications. PHA is a potent, non-specific T-cell mitogen ideal for inducing robust proliferation in vitro for a variety of research purposes. In contrast, Thymopentin acts as an immunomodulator, promoting T-cell maturation and regulating immune responses, making it a candidate for therapeutic applications aimed at restoring immune balance. The choice between these two agents will ultimately depend on the specific goals of the research, whether it be to study the fundamental processes of T-cell activation and proliferation or to investigate the potential of immunomodulatory therapies.
References
- 1. Thymopoietin to thymopentin: experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Thymopentin? [synapse.patsnap.com]
- 3. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 4. childrenscolorado.testcatalog.org [childrenscolorado.testcatalog.org]
- 5. Different pathways of human T-cell activation revealed by PHA-P and PHA-M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. immunology.org [immunology.org]
- 7. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 8. HLA - T-cell activation [ressources.campus.sanofi.fr]
- 9. lymphosign.com [lymphosign.com]
- 10. Comparison of [3H]-Thymidine, Carboxyfluorescein Diacetate Succinimidyl Ester and Ki-67 in Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. karolinska.se [karolinska.se]
Navigating Peptide-Specific Lymphocyte Activation: A Head-to-Head Comparison of Leading Assay Kits
For researchers, scientists, and drug development professionals delving into the nuances of peptide-specific immune responses, selecting the optimal lymphocyte activation assay is a critical decision. This guide provides a comprehensive head-to-head comparison of the most prominent commercially available assay kits, focusing on their application in peptide studies. We will dissect the methodologies, present available performance data, and provide detailed experimental protocols to empower you in making an informed choice for your research needs.
The interrogation of T-cell responses to specific peptide antigens is fundamental to immunology research, vaccine development, and the burgeoning field of immunotherapy. Assays that measure lymphocyte activation are indispensable tools in this endeavor. The most commonly employed techniques are the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS) coupled with flow cytometry, and lymphocyte proliferation assays. Each of these methods offers distinct advantages and disadvantages in terms of sensitivity, the nature of the data generated, and throughput.
This guide will focus on a comparative analysis of these three principal methodologies, highlighting commercially available kits from leading manufacturers. While direct head-to-head studies with quantitative performance data for specific kits are not extensively published, we will present a comprehensive overview based on the principles of each assay, manufacturer-provided information, and data from studies utilizing these kits.
At a Glance: Comparison of Lymphocyte Activation Assay Methodologies
To provide a clear overview, the following table summarizes the key characteristics of the three primary lymphocyte activation assay types used for peptide studies.
| Feature | ELISpot Assay | Intracellular Cytokine Staining (ICS) | Lymphocyte Proliferation Assay (CFSE-based) |
| Primary Readout | Number of cytokine-secreting cells (Spot Forming Units) | Percentage of cytokine-producing cells within specific subsets | Extent of cell division (decrease in fluorescence intensity) |
| Sensitivity | Very high; can detect as few as 1 in 100,000 cells.[1] | High, but generally less sensitive than ELISpot for rare events. | Moderate; requires significant cell division for clear results. |
| Multiplexing | Limited (typically 1-3 cytokines) | High (can simultaneously measure multiple cytokines and cell surface markers) | Limited to proliferation dye and surface markers |
| Phenotyping | No | Yes (can identify the phenotype of cytokine-producing cells, e.g., CD4+ vs. CD8+) | Yes (can phenotype proliferating cells) |
| Quantitative Data | Enumeration of secreting cells | Percentage and Mean Fluorescence Intensity (MFI) of positive cells | Proliferation index, division index, percentage of divided cells |
| Throughput | High (96-well plate format) | Moderate to High (dependent on flow cytometer and autosampler) | Moderate (requires longer culture period) |
| Advantages | High sensitivity, quantitative, robust, and relatively easy to perform. | Provides multi-parametric data on single cells, allowing for in-depth characterization of responding cells. | Directly measures a key functional outcome of T-cell activation (proliferation). |
| Disadvantages | Limited multiplexing capabilities, no phenotypic information on secreting cells. | Less sensitive for rare events, more complex data analysis. | Indirect measure of activation, longer assay time, may not capture non-proliferative effector functions. |
In-Depth Methodologies and Experimental Protocols
This section provides detailed experimental protocols for representative commercial kits for each of the three major assay types. These protocols are intended to serve as a guide and should be optimized for specific experimental conditions.
ELISpot Assay for Peptide-Specific Cytokine Secretion
The ELISpot assay is a highly sensitive method for enumerating cytokine-secreting cells at a single-cell level. Upon stimulation with a specific peptide, activated T-cells secrete cytokines, which are captured by antibodies coated on a membrane. A second, labeled antibody is then used to detect the captured cytokine, resulting in a visible spot for each secreting cell.
-
Mabtech ELISpotPRO Human IFN-γ
-
BD™ ELISpot Human IFN-γ Set
This protocol provides a general workflow applicable to most commercial ELISpot kits. Refer to the specific manufacturer's instructions for precise details.
Day 1: Plate Coating
-
Activate the PVDF membrane: Add 15 µL of 35% ethanol to each well of the ELISpot plate. Incubate for 1 minute at room temperature.
-
Wash: Decant the ethanol and wash the plate five times with 200 µL/well of sterile water.
-
Coat with capture antibody: Dilute the anti-IFN-γ capture antibody in sterile PBS to the recommended concentration. Add 100 µL of the diluted antibody to each well.
-
Incubate: Seal the plate and incubate overnight at 4°C.
Day 2: Cell Stimulation and Incubation
-
Wash and block: Decant the antibody solution and wash the plate five times with 200 µL/well of sterile PBS. Add 200 µL/well of blocking buffer (e.g., RPMI-1640 with 10% FBS) and incubate for at least 30 minutes at 37°C.
-
Prepare cells and peptides: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation. Resuspend the cells in culture medium at a concentration of 2-3 x 106 cells/mL. Prepare peptide stocks and dilute to the desired working concentration in culture medium.
-
Add stimuli and cells: Decant the blocking buffer. Add 100 µL of the peptide solution to the appropriate wells. Add 100 µL of the cell suspension to each well.
-
Incubate: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
Day 3: Detection and Spot Development
-
Cell removal: Decant the cell suspension. Wash the plate five times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add detection antibody: Dilute the biotinylated anti-IFN-γ detection antibody in dilution buffer. Add 100 µL of the diluted antibody to each well. Incubate for 2 hours at room temperature.
-
Add streptavidin-enzyme conjugate: Wash the plate as before. Dilute the streptavidin-HRP conjugate in dilution buffer. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Develop spots: Wash the plate as before. Add 100 µL of the substrate solution (e.g., AEC or BCIP/NBT) to each well. Monitor spot development (typically 5-30 minutes).
-
Stop reaction and dry: Stop the reaction by washing the plate thoroughly with deionized water. Allow the plate to dry completely.
-
Analysis: Count the spots using an automated ELISpot reader.
Intracellular Cytokine Staining (ICS) for Flow Cytometry
ICS is a powerful technique that allows for the simultaneous measurement of cytokine production and the phenotypic characterization of responding cells. Following peptide stimulation, a protein transport inhibitor is added to trap cytokines within the cell. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against cell surface markers and intracellular cytokines for analysis by flow cytometry.
-
BioLegend Cyto-Fast™ Fix/Perm Buffer Set
-
Thermo Fisher eBioscience™ Intracellular Fixation & Permeabilization Buffer Set
This protocol outlines a general procedure for ICS. Always consult the manufacturer's protocol for the specific kit being used.
-
Cell Stimulation:
-
In a 96-well U-bottom plate, add 1-2 x 106 PBMCs per well in 100 µL of culture medium.
-
Add 100 µL of the peptide solution at 2x the final concentration.
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) and incubate for an additional 4-6 hours.
-
-
Surface Staining:
-
Centrifuge the plate at 300-400 x g for 5 minutes and discard the supernatant.
-
Add a cocktail of fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) and incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with wash buffer (e.g., PBS with 2% FBS).
-
-
Fixation and Permeabilization:
-
Resuspend the cells in 100 µL of fixation buffer and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells once with permeabilization buffer.
-
Resuspend the cells in 100 µL of permeabilization buffer.
-
-
Intracellular Staining:
-
Add fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) and incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Acquisition and Analysis:
-
Resuspend the cells in staining buffer for flow cytometry.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to identify and quantify cytokine-producing cell populations.
-
Lymphocyte Proliferation Assay (CFSE-based)
Lymphocyte proliferation is a hallmark of T-cell activation. The Carboxyfluorescein succinimidyl ester (CFSE) assay is a widely used method to track cell division. CFSE is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the dye is equally distributed between daughter cells, resulting in a halving of the fluorescence intensity. This allows for the visualization of distinct generations of proliferating cells by flow cytometry.
-
Thermo Fisher Scientific CellTrace™ CFSE Cell Proliferation Kit
-
BioLegend CFSE Cell Division Tracker Kit
This protocol provides a general workflow for a CFSE-based proliferation assay. Adherence to the specific kit's instructions is recommended.
-
Cell Labeling with CFSE:
-
Prepare a single-cell suspension of PBMCs at a concentration of 1-10 x 106 cells/mL in pre-warmed PBS.
-
Add CFSE stock solution to the cell suspension to a final concentration of 1-5 µM. Mix immediately.
-
Incubate for 10-20 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of cold culture medium containing 10% FBS.
-
Wash the cells three times with culture medium.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled cells in culture medium at an appropriate density.
-
Plate the cells in a 96-well round-bottom plate.
-
Add the peptide stimulus to the appropriate wells. Include unstimulated and positive controls.
-
Incubate the plate for 4-7 days at 37°C in a 5% CO2 incubator.
-
-
Staining and Analysis:
-
Harvest the cells and wash with staining buffer.
-
(Optional) Stain with antibodies against cell surface markers to identify specific proliferating cell populations.
-
Resuspend the cells in staining buffer for flow cytometry.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using modeling software to determine the proliferation index, division index, and the percentage of divided cells.
-
Visualizing the Processes: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the T-cell activation signaling pathway, a typical experimental workflow for a lymphocyte activation assay, and the logical flow of a head-to-head comparison study.
Caption: T-Cell Activation Signaling Pathway.
Caption: General Lymphocyte Activation Assay Workflow.
Caption: Logical Flow for a Head-to-Head Kit Comparison.
Conclusion
The choice of a lymphocyte activation assay for peptide studies is contingent on the specific research question, the required sensitivity, and the level of detail needed in the resulting data. ELISpot assays, with their exceptional sensitivity, are ideal for quantifying the frequency of rare antigen-specific T-cells. Intracellular Cytokine Staining provides a multi-parametric view, enabling the phenotypic and functional characterization of responding cell subsets. Lymphocyte proliferation assays offer a direct measure of a key T-cell effector function.
While this guide provides a framework for comparing these methodologies and outlines detailed protocols for leading commercial kits, it is imperative for researchers to perform their own validation and optimization experiments. The provided diagrams and protocols serve as a starting point for navigating the complexities of measuring peptide-specific lymphocyte activation, ultimately leading to more robust and reproducible immunological data.
References
Determining the Minimal Effective Dose of a Lymphocyte Activating Pentapeptide (LAP-5): A Comparative Guide
For researchers and drug development professionals, identifying the minimal effective dose (MED) of a novel immunomodulatory agent is a critical step in preclinical development. The MED is the lowest concentration of a substance that produces a desired biological effect. Establishing this benchmark is essential for ensuring therapeutic efficacy while minimizing potential toxicity and off-target effects. This guide provides a comparative framework for determining the MED of a hypothetical lymphocyte activating pentapeptide, LAP-5, using standard in vitro assays.
Methodologies for Assessing Lymphocyte Activation
Several in vitro methods can be employed to quantify the activation of lymphocytes in response to an immunomodulatory agent. The choice of assay depends on the specific aspect of lymphocyte activation being investigated. The primary methods include assessing cell proliferation, cytokine secretion, and the expression of activation markers.
| Assay Type | Principle | Primary Endpoint(s) | Advantages | Disadvantages |
| Lymphocyte Proliferation Assay | Measures the division of lymphocytes upon stimulation. | Percentage of divided cells, proliferation index. | Provides a direct measure of the mitogenic activity of the peptide. | Can be time-consuming (several days). |
| Cytokine Release Assay | Quantifies the concentration of cytokines secreted by activated lymphocytes into the culture supernatant. | Concentration of specific cytokines (e.g., IL-2, IFN-γ, TNF-α). | Provides insight into the type of immune response being stimulated (e.g., Th1 vs. Th2). | Cytokine profiles can be complex to interpret. |
| Activation Marker Expression Assay | Measures the upregulation of cell surface proteins (e.g., CD25, CD69) that are indicative of lymphocyte activation. | Percentage of cells expressing the marker, Mean Fluorescence Intensity (MFI). | Provides an early indication of activation (within hours). | Expression can be transient and may not always correlate with downstream effector functions. |
Comparative Dose-Response Data for LAP-5 (Hypothetical)
To determine the MED of LAP-5, a dose-response study is conducted. Peripheral blood mononuclear cells (PBMCs) are cultured with a range of LAP-5 concentrations, and the level of lymphocyte activation is measured using the assays described above.
Table 2.1: Dose-Dependent Lymphocyte Proliferation Induced by LAP-5
| LAP-5 Concentration (µg/mL) | Percentage of Proliferating CD4+ T Cells (%) | Percentage of Proliferating CD8+ T Cells (%) |
| 0 (Unstimulated Control) | 1.5 | 1.2 |
| 0.01 | 5.2 | 4.8 |
| 0.1 | 25.8 | 22.5 |
| 0.5 | 55.3 | 51.7 |
| 1.0 | 78.9 | 75.4 |
| 5.0 | 85.2 | 82.1 |
| 10.0 | 86.1 | 83.0 |
In this hypothetical dataset, the minimal effective dose that induces significant proliferation is approximately 0.5 µg/mL, as it shows a substantial increase in proliferation compared to lower concentrations.
Table 2.2: Dose-Dependent IL-2 Secretion Induced by LAP-5
| LAP-5 Concentration (µg/mL) | IL-2 Concentration (pg/mL) |
| 0 (Unstimulated Control) | < 10 |
| 0.01 | 55 |
| 0.1 | 250 |
| 0.5 | 680 |
| 1.0 | 1550 |
| 5.0 | 2100 |
| 10.0 | 2150 |
Consistent with the proliferation data, a significant increase in the secretion of the key T-cell growth factor, IL-2, is observed at a concentration of 0.5 µg/mL.
Table 2.3: Comparison of Minimal Effective Doses of Lymphocyte Activators
| Activating Agent | Typical Minimal Effective Dose Range | Mechanism of Action |
| LAP-5 (Hypothetical) | ~ 0.5 µg/mL | Specific receptor binding (putative) |
| Phytohemagglutinin (PHA) | 0.5 - 10 µg/mL[1] | Lektin, binds to glycoproteins on the T-cell surface |
| Immunomodulatory Peptide IDR-1002 | ≥ 10 µg/mL | Modulates chemokine production |
| Immunomodulatory Peptide Bac2A | ≥ 10 µg/mL[2] | Induces chemotaxis[2] |
| Peptidomimetic 7 | IC50 of 11 nM[3] | Inhibits cell adhesion[3] |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reproducible results. Below are the methodologies for the key experiments cited.
3.1. Lymphocyte Proliferation Assay using CFSE
This assay measures cell division by labeling lymphocytes with Carboxyfluorescein Succinimidyl Ester (CFSE), a fluorescent dye that is halved with each cell division.[4]
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
CFSE stock solution (5 mM in DMSO)
-
LAP-5 peptide
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[5]
-
CFSE Staining:
-
Resuspend 1x10^7 cells in 1 mL of pre-warmed PBS.
-
Add CFSE to a final concentration of 0.5-5 µM.
-
Incubate for 10 minutes at 37°C, protected from light.[6]
-
Quench the staining by adding 5 volumes of cold RPMI-1640 with 10% FBS.
-
Wash the cells twice with complete medium.
-
-
Cell Culture:
-
Resuspend the CFSE-labeled cells at 1x10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of the cell suspension into a 96-well plate.
-
Add 100 µL of medium containing serial dilutions of LAP-5 (or control stimuli).
-
Culture for 4-5 days at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Stain with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify lymphocyte subpopulations.
-
Acquire the samples on a flow cytometer, using the FITC channel to detect CFSE fluorescence.[6]
-
Analyze the data by gating on lymphocyte populations and examining the histogram of CFSE fluorescence. Each peak of halved fluorescence intensity represents a successive generation of divided cells.[7]
-
3.2. Cytokine Release Assay using ELISA
This assay quantifies the amount of a specific cytokine (e.g., IL-2) secreted into the culture supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[8]
Materials:
-
Culture supernatants from the lymphocyte activation assay
-
ELISA plate pre-coated with a capture antibody specific for the target cytokine
-
Detection antibody conjugated to an enzyme (e.g., HRP)
-
Recombinant cytokine standard
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Wash buffer
-
Plate reader
Procedure:
-
Plate Preparation:
-
Add 100 µL of standards and culture supernatants to the wells of the antibody-coated ELISA plate.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Signal Development:
-
Wash the plate four times.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-20 minutes.[10]
-
Stop the reaction by adding 50 µL of stop solution.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Calculate the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.[8]
-
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. In Vitro T Cell Assays - T Cell Assays - ICE Bioscience [en.ice-biosci.com]
- 2. Synthetic Antimicrobial Immunomodulatory Peptides: Ongoing Studies and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptides and peptidomimetics as immunomodulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. mucosalimmunology.ch [mucosalimmunology.ch]
- 7. media.tghn.org [media.tghn.org]
- 8. biomatik.com [biomatik.com]
- 9. Cytokine Elisa [bdbiosciences.com]
- 10. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Lymphocyte Activating Pentapeptides
For researchers, scientists, and drug development professionals, the integrity of scientific discovery and the safety of laboratory personnel are paramount. The handling of potent bioactive agents like lymphocyte activating pentapeptides necessitates rigorous adherence to safety protocols, extending from initial handling to final disposal. This guide provides essential, step-by-step procedures for the proper disposal of these peptides, ensuring a safe and compliant laboratory environment.
While specific disposal instructions for every synthetic peptide may not be available, the following procedures are based on established best practices for handling and disposing of biologically active, research-grade peptides.[1] It is crucial to treat all such substances as potentially hazardous, as their full toxicological profiles may be unknown.[1]
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, a clear understanding of the peptide's characteristics is essential.
-
Review the Safety Data Sheet (SDS): Prior to handling a new peptide, thoroughly review its SDS.[2] This document contains critical information regarding specific hazards, handling precautions, and first-aid measures.
-
Personal Protective Equipment (PPE): The use of appropriate PPE is the first line of defense against accidental exposure and is non-negotiable.[2]
-
Gloves: Wear chemical-resistant disposable gloves (e.g., nitrile).[1][2]
-
Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.[1][2]
-
Lab Coat: A lab coat or protective gown should always be worn over personal clothing.[1][2]
-
Respiratory Protection: When handling lyophilized powders, which can easily become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[1][2]
-
-
Designated Work Area: All handling of peptides should be confined to a designated and clean laboratory bench or area.[2]
Step-by-Step Disposal Protocol
Proper disposal begins with the correct characterization and segregation of waste streams.[1] Never dispose of peptides in regular trash or pour solutions down the drain.[2][3]
-
Waste Segregation: At the point of generation, separate waste into designated, clearly labeled containers.
-
Disposal of Unused or Expired Peptide:
-
Solid (Lyophilized Powder): Ensure the original vial is tightly sealed.[1] Place the sealed vial into a designated chemical waste container for solid waste.[1] Do not dispose of the solid peptide in regular laboratory trash.[1]
-
Liquid (Stock Solutions): Collect all stock solutions in a clearly labeled, leak-proof container designated for liquid chemical waste.[1] If the solution contains other hazardous materials (e.g., organic solvents), it must be segregated and disposed of according to the guidelines for those specific chemicals.[1]
-
-
Disposal of Contaminated Materials:
-
Solid Waste: All non-sharp, solid waste that has come into contact with the peptide (e.g., gloves, pipette tips, tubes, wipes) must be collected in a designated and clearly labeled solid chemical waste container or a biohazard bag if applicable.[1][3]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
Liquid Waste: Aspirate or pour all liquid waste from experiments (e.g., cell culture media, experimental buffers) into the designated liquid chemical waste container.[1]
-
-
Decontamination of Reusable Glassware:
-
Rinse glassware with a suitable solvent that will solubilize the peptide. This rinsate must be collected as chemical waste.[1]
-
After the initial rinse, proceed with standard laboratory washing procedures.
-
-
Final Disposal:
Data Presentation: Waste Stream Management
| Waste Stream | Description | Recommended Disposal Container |
| Unused/Expired Peptide (Solid) | Lyophilized powder in its original vial. | Labeled, sealed, and compatible solid chemical waste container.[1] |
| Unused/Expired Peptide (Liquid) | Stock solutions of the peptide. | Labeled, leak-proof liquid chemical waste container.[1] |
| Contaminated Labware (Solid, Non-Sharp) | Pipette tips, microfuge tubes, gloves, etc. | Designated solid chemical waste container or biohazard bag.[1] |
| Contaminated Labware (Sharps) | Needles, syringes, etc. | Puncture-resistant sharps container. |
| Contaminated Labware (Liquid) | Experimental buffers, cell culture media, etc. | Labeled, leak-proof liquid chemical waste container.[1] |
| Reusable Glassware Rinsate | Initial solvent rinse of contaminated glassware. | Labeled, leak-proof liquid chemical waste container.[1] |
Experimental Protocols and Visualizations
To provide further context for the handling and study of lymphocyte activating pentapeptides, the following sections detail a common experimental workflow and a representative signaling pathway.
Experimental Protocol: Lymphocyte Proliferation Assay
A lymphocyte proliferation test is a common in vitro method to assess the cell-mediated immune response to a specific antigen or mitogen, such as a lymphocyte activating pentapeptide.[4]
Objective: To quantify the proliferative response of lymphocytes upon stimulation with a pentapeptide.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Cell Culture: Plate the PBMCs in a 96-well plate at a predetermined density in a suitable culture medium.
-
Stimulation: Add the this compound to the cell cultures at varying concentrations. Include positive (e.g., a known mitogen) and negative (vehicle control) controls.
-
Incubation: Culture the cells for a period of 4 to 6 days to allow for proliferation.[4]
-
Proliferation Assessment:
-
[³H]-Thymidine Incorporation: Add [³H]-thymidine to the cell culture. Proliferating cells will incorporate the radiolabeled thymidine into their DNA.[4]
-
Harvesting and Measurement: Harvest the cells and measure the amount of incorporated [³H]-thymidine using a scintillation counter. The counts per minute (cpm) are indicative of the degree of cell proliferation.[4]
-
-
Data Analysis: Compare the cpm of the peptide-stimulated cells to the negative control to determine the proliferative effect of the pentapeptide.
Mandatory Visualizations
Caption: Workflow for the proper disposal of lymphocyte activating pentapeptides.
Caption: A representative signaling pathway for lymphocyte activation by a pentapeptide.
References
Essential Safety and Operational Guide for Handling Lymphocyte Activating Pentapeptide
This guide provides crucial safety, handling, and logistical information for researchers, scientists, and drug development professionals working with Lymphocyte Activating Pentapeptide. The following procedures are based on established best practices for handling synthetic peptides in a laboratory environment.
I. Personal Protective Equipment (PPE)
When handling this compound, particularly in its lyophilized powder form, adherence to proper PPE protocols is essential to minimize exposure and ensure personal safety. A risk assessment of the specific laboratory tasks should be conducted to determine if additional PPE is required.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[1] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard.[1] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving may be necessary for added protection. Gloves should be removed and replaced immediately after any contact with the peptide.[1] |
| Body Protection | Laboratory Coat | Standard lab coats are required to protect skin and clothing.[1][2] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling larger quantities of lyophilized peptide to avoid inhalation of dust particles.[1][2] |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present.[1] |
II. Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintain the stability and integrity of this compound.
Handling Lyophilized Peptide:
-
Acclimatization: Due to the hygroscopic nature of peptides, allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.[1][3]
-
Weighing: Weigh the lyophilized powder quickly in a controlled environment to minimize exposure to air and moisture.[1] Use of a respirator or dust mask is recommended during this step.[1][2]
-
Resealing: After weighing, tightly reseal the container.[1]
-
Reconstitution: When preparing a solution, add the appropriate sterile solvent (e.g., sterile water, PBS) slowly and cap the container securely before mixing.[2][3] For peptides with low aqueous solubility, dissolving in a small amount of DMSO and then diluting with the aqueous buffer may be necessary.[3]
Storage of this compound (Leu-Pro-Pro-Ser-Arg):
| Form | Storage Temperature | Stability |
| Lyophilized Powder | 4°C (Short-term) | Stable for short periods. |
| -20°C (Long-term) | Stable for up to 12 months.[4] | |
| Reconstituted Solution | -20°C | Store in aliquots to avoid repeated freeze-thaw cycles.[2][4][5] |
III. Disposal Plan
All waste containing this compound should be treated as chemical waste.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Solid Waste: Sweep up any spilled powder, place it in a sealed bag, and hold for waste disposal. Avoid creating dust.[1][6]
-
Liquid Waste: Contaminated solutions should be collected in a clearly labeled, sealed waste container designated for chemical waste.[2] Do not discharge into the environment.[1][6]
-
-
Disposal Method: Observe all federal, state, and local environmental regulations. A recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][6]
IV. Experimental Protocol: In Vitro T-Lymphocyte Proliferation Assay
This protocol outlines a method to assess the ability of a this compound to induce T-cell proliferation.
1. Preparation of Reagents:
- Complete RPMI-1640 Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- This compound Stock Solution: Prepare a stock solution of the pentapeptide in sterile DMSO or PBS. Further dilutions should be made in complete RPMI-1640 medium.
- CFSE Staining Solution: Prepare a 5 µM solution of Carboxyfluorescein succinimidyl ester (CFSE) in pre-warmed PBS.
2. Isolation and Labeling of T-Lymphocytes:
- Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
- Purify T-cells from the PBMC population using a pan T-cell isolation kit.
- Assess the purity of the isolated T-cells by flow cytometry using anti-CD3 antibodies.[7]
- Resuspend the purified T-cells at a concentration of 1 x 10⁷ cells/mL in pre-warmed PBS.
- Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C in the dark.[7]
- Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.[7]
- Wash the cells three times with complete RPMI-1640 medium.[7]
3. T-Cell Activation and Treatment:
- Coat a 96-well plate with an anti-CD3 antibody (e.g., 1 µg/mL in sterile PBS) overnight at 4°C or for 2 hours at 37°C.[7]
- Wash the plate three times with sterile PBS to remove any unbound antibody.[7]
- Resuspend the CFSE-labeled T-cells at 1 x 10⁶ cells/mL in complete RPMI-1640 medium.[7]
- Prepare serial dilutions of the this compound in complete RPMI-1640 medium.
- Add 100 µL of the T-cell suspension to each well of the anti-CD3 coated plate.[7]
- Add 50 µL of the pentapeptide dilutions or a vehicle control to the respective wells.
- Add a soluble anti-CD28 antibody to a final concentration of 2 µg/mL to all wells (except the unstimulated control) to provide a co-stimulatory signal.[7]
- Bring the final volume in each well to 200 µL with complete RPMI-1640 medium.[7]
4. Incubation and Proliferation Analysis:
- Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.[7]
- Harvest the cells and analyze CFSE dilution by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.[7]
V. Visualizations
Caption: Workflow for an in vitro T-lymphocyte proliferation assay.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
